molecular formula C12H7Cl3O2 B1682465 Triclosan CAS No. 3380-34-5

Triclosan

Cat. No.: B1682465
CAS No.: 3380-34-5
M. Wt: 289.5 g/mol
InChI Key: XEFQLINVKFYRCS-UHFFFAOYSA-N
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Description

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) is a broad-spectrum synthetic antimicrobial agent with a well-documented history in scientific research. Initially developed for clinical settings, its primary research value lies in its ability to inhibit bacterial growth by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component in the bacterial fatty acid synthesis pathway (FabI). By binding to ENR and forming a stable ternary complex with NAD+, this compound effectively halts lipid biosynthesis, which is essential for bacterial cell membrane formation and reproduction. This mechanism is particularly valuable for studying Gram-positive and Gram-negative bacteria, as well as fungi. Beyond its core antibacterial activity, this compound serves as a critical tool in diverse research areas. It is used in microbiological studies to investigate the development of antimicrobial resistance, including target site mutations and the upregulation of efflux pumps. In environmental science, researchers utilize this compound to study the ecological impact and persistence of personal care product pollutants, given its detection in various environmental matrices. Furthermore, its role as a weak endocrine disruptor makes it a compound of interest in toxicological studies examining effects on hormonal systems. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenol
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InChI

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H
Source PubChem
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InChI Key

XEFQLINVKFYRCS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7Cl3O2
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DSSTOX Substance ID

DTXSID5032498
Record name Triclosan
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Molecular Weight

289.5 g/mol
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Physical Description

White to off-white crystalline powder; [HSDB]
Record name Triclosan
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Boiling Point

280 to 290 °C (decomposes)
Record name Triclosan
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Solubility

In water, 10 mg/L at 20 °C, Slightly soluble in water, Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone, Readily soluble in organic solvents
Record name Triclosan
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Vapor Pressure

0.0000046 [mmHg]
Record name Triclosan
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Color/Form

White to off-white crystalline powder

CAS No.

3380-34-5
Record name Triclosan
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Record name Phenol, 5-chloro-2-(2,4-dichlorophenoxy)-
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Record name TRICLOSAN
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Record name Triclosan
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Melting Point

55-57 °C, 54-57.3 °C
Record name Triclosan
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Foundational & Exploratory

The Core Mechanism of Action of Triclosan Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of triclosan against gram-negative bacteria. It delves into the primary enzymatic target, the role of the bacterial cell envelope, and concentration-dependent effects, offering valuable insights for research and development in the field of antimicrobial agents.

Primary Mechanism of Action: Inhibition of Fatty Acid Synthesis

At lower, bacteriostatic concentrations, this compound's primary mode of action is the specific inhibition of a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1][2][3][4] This targeted approach disrupts the production of essential components for building and maintaining cell membranes.

The Target Enzyme: Enoyl-Acyl Carrier Protein Reductase (FabI)

The specific target of this compound in most gram-negative bacteria is the enoyl-acyl carrier protein reductase, commonly known as FabI.[1][5][6][7][8] FabI is a key enzyme that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation.[9][10]

Molecular Interaction and Inhibition

This compound is a potent and specific inhibitor of FabI. It achieves this by forming a stable, non-covalent ternary complex with the enzyme and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor.[2][5][6][11] this compound binds to the active site of FabI, effectively mimicking the natural enoyl-ACP substrate.[1][5][10] This binding dramatically increases the affinity of FabI for NAD⁺, locking the enzyme in an inactive state and preventing it from participating in fatty acid biosynthesis.[2][5][6] The disruption of this pathway halts the production of fatty acids, which are vital for the integrity and function of the bacterial cell membrane, ultimately leading to the cessation of growth.[1]

dot

FabI_Inhibition cluster_Cell Gram-Negative Bacterium cluster_FASII Fatty Acid Synthesis (FASII) Triclosan_ext This compound (External) Outer_Membrane Outer Membrane Triclosan_ext->Outer_Membrane Diffusion Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Triclosan_int This compound Inner_Membrane->Triclosan_int Cytoplasm Cytoplasm FabI FabI (ENR) Acyl_ACP Acyl-ACP FabI->Acyl_ACP Reduction Ternary_Complex FabI-NAD+-Triclosan (Inactive Complex) FabI->Ternary_Complex NAD NAD+ NAD->FabI Cofactor NAD->Ternary_Complex Enoyl_ACP Enoyl-ACP Enoyl_ACP->FabI Substrate Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membrane_Synthesis Membrane Synthesis Fatty_Acids->Membrane_Synthesis Triclosan_int->Ternary_Complex Ternary_Complex->FabI Inhibition

Caption: this compound inhibits the FabI enzyme in fatty acid synthesis.

The Role of the Gram-Negative Cell Envelope

The complex cell envelope of gram-negative bacteria plays a significant role in their intrinsic susceptibility to this compound.

Outer Membrane Permeability

The outer membrane of gram-negative bacteria, with its lipopolysaccharide layer, generally acts as a barrier to hydrophobic molecules like this compound.[12][13] However, this compound is still able to permeate this barrier.[1] Studies have shown that permeabilizing the outer membrane with agents like polymyxin (B74138) B-nonapeptide or EDTA can increase the susceptibility of bacteria such as Pseudomonas aeruginosa to this compound, highlighting the protective role of this membrane.[12][13] Conversely, species like Pasteurella multocida, which have a more permeable outer membrane to nonpolar compounds, exhibit extreme susceptibility to this compound.[14]

Efflux Pumps

Another key factor in the resistance of some gram-negative bacteria to this compound is the presence of multidrug efflux pumps.[1][7] These pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its inhibitory effect on FabI.[7][10] The upregulation or induction of these efflux pumps can lead to increased resistance not only to this compound but also to a variety of other antibiotics.[2][7]

Concentration-Dependent and Secondary Mechanisms

The effects of this compound are highly dependent on its concentration.

Bacteriostatic vs. Bactericidal Activity

At lower concentrations, this compound is primarily bacteriostatic, meaning it inhibits bacterial growth by targeting FabI.[1][2][15] At higher concentrations, however, this compound exhibits bactericidal (killing) activity.[1][15] This lethal effect is thought to be due to multiple, less specific targets within the cell.

Membrane Damage and Disruption of Membrane Potential

At these higher, bactericidal concentrations, this compound can cause significant damage to the cytoplasmic membrane, leading to the leakage of cellular components like potassium ions (K⁺).[15][16] More recent research has also revealed that this compound can act as a protonophore, shuttling protons across the inner membrane.[17][18][19] This action collapses the proton motive force and depolarizes the membrane potential, which can disrupt essential cellular processes such as ATP synthesis and the activity of efflux pumps.[17][18]

Quantitative Data on this compound Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various gram-negative bacteria, providing a comparative view of its efficacy.

Gram-Negative SpeciesThis compound MIC (µg/mL)Reference(s)
Escherichia coli0.03125 - 8[20]
Pseudomonas aeruginosaHighly resistant[15]
Klebsiella pneumoniae≥ 2.0 to ≥ 64.0[21]
Pasteurella multocida0.06 - 0.25[14]

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Macrobroth Dilution Method [13]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a series of tubes containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Grow the test bacterium in the same broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each tube of the this compound dilution series, as well as to a growth control tube (no this compound) and a sterility control tube (no bacteria).

  • Incubation: Incubate the tubes at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Perform Serial Dilutions in Broth prep_this compound->serial_dilution inoculate Inoculate Dilution Series serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

The Rise and Fall of Triclosan: A Technical History for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the discovery, widespread application, and subsequent regulatory scrutiny of the antimicrobial agent triclosan, tailored for researchers, scientists, and drug development professionals.

This compound, a synthetic chlorinated bisphenol, boasts a multifaceted history, from its initial development as a potent antimicrobial for medical use to its ubiquitous presence in consumer goods and eventual decline amid scientific and regulatory concerns. This technical guide provides a comprehensive overview of this compound's journey, detailing its discovery, the evolution of its use, key experimental methodologies, and the data that shaped its trajectory.

Discovery and Initial Applications

This compound (2,4,4'-trichloro-2'-hydroxydiphenyl ether) was first synthesized and patented in 1964 by the Swiss company Ciba-Geigy.[1] It was initially developed as a surgical scrub for medical professionals, valued for its broad-spectrum antimicrobial properties.[2] Its introduction into hospital settings began in the late 1960s and early 1970s, where it was used in surgical scrubs and hand washes to reduce the transmission of pathogenic microorganisms.[1][3]

Proliferation in Consumer Products

By the 1970s, this compound's application expanded beyond the clinical environment and into the consumer market.[4] Its efficacy as a bactericidal and bacteriostatic agent led to its incorporation into a vast array of personal care products, including soaps, deodorants, toothpastes, and cosmetics.[5][6] The concentration of this compound in these products typically ranged from 0.1% to 0.3%.[5][7] By the year 2000, this compound could be found in 75% of liquid soaps and 29% of bar soaps in the United States.[1][6] Its use also extended to non-personal care items such as kitchen utensils, toys, bedding, and textiles, where it was marketed under trade names like Microban and Irgasan.[8]

Quantitative Overview of this compound in Consumer Products

The following table summarizes the typical concentrations of this compound found in various consumer products during the peak of its use.

Product CategoryTypical this compound Concentration (% w/w)Year of DataReference(s)
Toothpaste0.3%1997-2010s[9][10]
Liquid Hand Soap0.1% - 0.45%2000s[8]
Bar Soap0.1% - 1.0%2000[6]
Deodorants0.1% - 0.3%2000s[11]
Mouthwash0.03%2000s[8]
Cosmetics (e.g., powders, concealers)up to 0.3%2010[11]

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound's primary antimicrobial activity stems from its inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][12] This pathway is crucial for producing the fatty acids necessary for building and maintaining bacterial cell membranes. Humans possess a type I fatty acid synthase (FAS-I) system, which has a different structure, rendering them less susceptible to the primary mechanism of this compound's action.[5]

At lower, bacteriostatic concentrations found in many consumer products, this compound binds to the active site of ENR, forming a stable ternary complex with the enzyme and the cofactor NAD+.[9] This binding prevents the enzyme from catalyzing the reduction of enoyl-ACP, thereby halting the fatty acid elongation cycle.[9] At higher, biocidal concentrations, this compound exhibits broader, less specific antimicrobial activity, targeting multiple cytoplasmic and membrane components.[1]

cluster_0 Bacterial Fatty Acid Synthesis (FAS-II) cluster_1 This compound Inhibition Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI (ENR) Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Elongation Cycles This compound This compound Ternary Complex ENR-NAD+-Triclosan Complex (Inactive) This compound->Ternary Complex NAD NAD+ NAD->Ternary Complex ENR FabI (ENR) ENR->Ternary Complex

Mechanism of this compound's Antimicrobial Action.

Experimental Protocols

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of this compound against bacterial ENR.

Materials:

  • Purified bacterial ENR (FabI)

  • This compound (dissolved in DMSO)

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • NAD+

  • Tris-HCl buffer (pH 7.4)

  • NaCl

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a standard reaction mixture in a total volume of 100 µL containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 200 µM crotonoyl-CoA, and 100 µM NADH.[1]

  • To assess the rate of inhibition, initiate the assay by adding a known concentration of ENR (e.g., 0.2 µM) to reaction mixtures containing various concentrations of this compound (e.g., 0–800 nM) and 50 µM NAD+.[1]

  • Monitor the decrease in absorbance at 340 nm (A340) at 25°C, which corresponds to the oxidation of NADH.[13]

  • To determine the dissociation rate constant (k_off), pre-incubate a higher concentration of the enzyme (e.g., 10 µM) with an equimolar concentration of this compound and 2 mM NAD+ for 30 minutes.[1]

  • Dilute this mixture 200-fold into a solution containing competing NADH and crotonoyl-CoA and monitor the return of enzyme activity by measuring the change in A340.[1]

Quantification of this compound in Toothpaste by HPLC

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in toothpaste samples.

Materials:

  • Toothpaste sample

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Symmetry C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with a Diode Array Detector (DAD)

  • Sonicator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh 0.2 g of the toothpaste sample into a centrifuge tube.[4]

    • Add 2 mL of methanol to the tube.[4]

    • Sonicate the mixture for 7 minutes to extract the this compound.[4]

    • Centrifuge the sample to pellet the insoluble components.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Chromatographic Conditions:

    • Column: Symmetry C18.[4]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: DAD at 225 nm.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

cluster_0 Sample Preparation cluster_1 HPLC Analysis A Weigh 0.2g Toothpaste B Add 2mL Methanol A->B C Sonicate for 7 min B->C D Centrifuge C->D E Filter Supernatant (0.22µm) D->E F Inject 10µL into HPLC E->F Filtered Extract G Isocratic Elution (ACN:H2O 80:20) F->G H Symmetry C18 Column (30°C, 0.6mL/min) G->H I DAD Detection at 225nm H->I J Quantify using Calibration Curve I->J

Workflow for this compound Quantification in Toothpaste by HPLC.

Regulatory Scrutiny and Decline

The widespread use of this compound led to increasing concerns regarding its potential impact on human health and the environment. Studies raised questions about its role in promoting antibiotic resistance and its potential as an endocrine disruptor.[2][5]

The U.S. Food and Drug Administration (FDA) initiated a review of the safety and efficacy of this compound in over-the-counter (OTC) consumer antiseptic wash products. The agency's review process for determining if a substance is "Generally Recognized as Safe" (GRAS) involves a comprehensive evaluation of publicly available scientific data and information by qualified experts.[14][15]

In 2016, after a lengthy review, the FDA issued a final rule stating that manufacturers had not demonstrated that this compound (and 18 other antimicrobial chemicals) used in OTC consumer antiseptic washes were both safe for long-term daily use and more effective than plain soap and water in preventing illness.[5][9] This ruling led to the removal of this compound from a significant portion of the consumer soap market.[9] However, its use in some products, such as Colgate Total toothpaste, was allowed to continue due to its demonstrated efficacy in preventing gingivitis.[7]

Start Start GRAS_Notice GRAS Notice Submission (by manufacturer) Start->GRAS_Notice FDA_Review FDA Evaluation of Notice GRAS_Notice->FDA_Review Public_Data Is data publicly available and generally accepted? FDA_Review->Public_Data Review Criteria Safety_Evidence Does evidence demonstrate safety for intended use? Public_Data->Safety_Evidence Yes Insufficient_Basis FDA finds insufficient basis for GRAS determination Public_Data->Insufficient_Basis No No_Questions FDA issues 'No Questions' letter Safety_Evidence->No_Questions Yes Safety_Evidence->Insufficient_Basis No Marketed Product can be marketed without pre-market approval No_Questions->Marketed Not_GRAS Substance is considered a food additive and requires pre-market approval Insufficient_Basis->Not_GRAS Final_Rule For this compound in Soaps: FDA Final Rule (2016) - Not GRAS Insufficient_Basis->Final_Rule cluster_0 Estrogenic Pathway cluster_1 Thyroid Hormone Disruption This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Thyroid_Enzymes Thyroid Hormone Synthesizing Enzymes This compound->Thyroid_Enzymes Inhibits T4_Binding Thyroxine (T4) Binding to Transport Proteins This compound->T4_Binding Interferes with ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Increased Cell Proliferation (e.g., in breast cancer cells) Gene_Transcription->Cell_Proliferation Leads to Decreased T4 Production Decreased T4 Production Thyroid_Enzymes->Decreased T4 Production Leads to Altered T4 Levels Altered T4 Levels T4_Binding->Altered T4 Levels Leads to

References

Triclosan chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Triclosan

Introduction

This compound (TCS) is a synthetic, broad-spectrum antimicrobial agent that has been widely used in a variety of consumer products, including soaps, toothpastes, detergents, and surgical cleaning treatments, as well as in clinical settings.[1][2] Chemically, it is a polychloro phenoxy phenol, a chlorinated aromatic compound with functional groups of both ethers and phenols, which contribute to its antibacterial properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a white to off-white crystalline solid with a slight aromatic, phenolic odor.[1][3] Its chemical structure consists of two aromatic rings linked by an ether bond, with chlorine and hydroxyl functional groups.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 5-Chloro-2-(2,4-dichlorophenoxy)phenol[1][4]
CAS Number 3380-34-5[1][5]
Chemical Formula C₁₂H₇Cl₃O₂[1][4][5]
SMILES Clc2cc(Cl)ccc2Oc1ccc(Cl)cc1O[1]
InChI 1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H[1][5]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and biological activity. It is a lipophilic compound with low water solubility.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 289.54 g/mol [1][4]
Appearance White to off-white crystalline powder[1][3][6]
Melting Point 55–57 °C (131–135 °F)[1][2]
Boiling Point ~280-290 °C; another source states 120 °C[2][7][8]
Density 1.49 g/cm³[1]
Water Solubility Slightly soluble (~10 mg/L at 20°C)[1][9][10]
Solubility in Organic Solvents Soluble in ethanol (B145695), methanol, diethyl ether, and strongly basic solutions[1][7]
pKa 7.9 - 8.1[3][4][10]
LogP (Octanol/Water Partition Coefficient) 4.76[9][11]

Mechanism of Action and Signaling Pathways

This compound's antimicrobial activity is concentration-dependent. At lower, bacteriostatic concentrations, it specifically targets fatty acid synthesis, while at higher, biocidal concentrations, it disrupts cell membranes and other cytoplasmic targets.[1][12][13]

Primary Mechanism: Inhibition of Fatty Acid Synthesis

The primary target of this compound in bacteria is the enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the fabI gene.[1][12] This enzyme is crucial for the elongation of fatty acids, which are essential components of bacterial cell membranes. This compound binds to the ENR enzyme, increasing its affinity for the cofactor NAD⁺. This results in the formation of a stable, non-functional ternary complex (ENR-NAD⁺-triclosan), which effectively halts fatty acid synthesis.[1] This mechanism is specific to bacteria, as vertebrates do not possess the ENR enzyme.[1]

mechanism_of_action cluster_bacterium Bacterial Cell TCS This compound ENR ENR Enzyme (fabI) TCS->ENR Binds to Complex Stable Ternary Complex (ENR-NAD+-Triclosan) ENR->Complex Forms NAD NAD+ NAD->ENR Binds to FAS Fatty Acid Synthesis Pathway Complex->FAS Inhibits Membrane Cell Membrane Disruption FAS->Membrane Produces Fatty Acids for Death Bacteriostasis/ Cell Death Membrane->Death

Caption: this compound's primary mechanism of action.

Effects on Other Cellular Pathways

Beyond its primary target, this compound has been shown to affect other cellular processes, particularly in mammalian cells at higher concentrations:

  • Mitochondrial Disruption: this compound can act as a mitochondrial uncoupler, depolarizing the mitochondrial membrane, increasing the production of reactive oxygen species (ROS), and suppressing ATP synthesis.[14][15][16]

  • Signaling Pathway Modulation: Studies have indicated that this compound can modulate various signaling pathways, including the FAK/Akt and PI3K/Akt pathways, which are involved in cell migration, invasion, and proliferation.[14][17]

  • Efflux Pump Induction: In some bacteria, exposure to this compound can upregulate efflux pumps, which can contribute to multidrug resistance by actively pumping out this compound and other antibiotics from the cell.[1]

Experimental Protocols

Characterizing the properties and activity of this compound involves a range of standard laboratory techniques.

Antimicrobial Susceptibility Testing: Broth Microdilution

A common method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent like this compound is the broth microdilution assay.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of this compound concentrations.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Positive (bacteria in broth without this compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

experimental_workflow start Start: MIC Assay prep_tcs Prepare this compound Stock Solution start->prep_tcs serial_dil Perform 2-fold Serial Dilutions in 96-well plate prep_tcs->serial_dil inoculate Inoculate Wells with Bacteria serial_dil->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_plate Read Results (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Physicochemical Analysis: UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of this compound.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol).

  • Spectrum Acquisition: Measure the absorbance spectrum of each standard solution using a UV-Vis spectrophotometer, typically over a range of 200-400 nm, to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax around 307 nm has been reported.[8]

  • Calibration Curve: Plot a calibration curve of absorbance at λmax versus the concentration of the this compound standards.

  • Sample Analysis: Prepare the unknown sample in the same solvent and measure its absorbance at λmax.

  • Quantification: Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Conclusion

This compound is a well-characterized antimicrobial agent with a specific primary mechanism of action involving the inhibition of bacterial fatty acid synthesis. Its physicochemical properties, particularly its lipophilicity and low water solubility, are key to its formulation and biological interactions. While effective as an antimicrobial, its potential off-target effects on other cellular pathways and the risk of inducing antimicrobial resistance warrant careful consideration in its application. The experimental protocols outlined provide a basis for the continued investigation and characterization of this compound and similar compounds in a research and development setting.

References

The Inhibition of Bacterial Fatty Acid Synthesis by Triclosan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclosan, a broad-spectrum antimicrobial agent, has been widely used in a variety of consumer and clinical products. Its primary mode of action at lower concentrations is the targeted inhibition of bacterial fatty acid synthesis, a pathway essential for bacterial viability and distinct from its mammalian counterpart, making it an attractive target for novel antibiotic development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity against bacterial fatty acid synthesis, with a focus on its interaction with the enoyl-acyl carrier protein reductase (FabI). This document details the kinetic and structural basis of FabI inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and discusses mechanisms of bacterial resistance.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial fatty acid synthesis (FASII) pathway presents a promising avenue for the development of new therapeutics due to its essential nature and its significant structural divergence from the mammalian type I fatty acid synthase (FASI) system. This compound specifically targets a key enzyme in the FASII pathway, the NADH-dependent enoyl-acyl carrier protein reductase, known as FabI.[1][2] This enzyme catalyzes the final and rate-limiting step in the fatty acid elongation cycle: the reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[3] By inhibiting FabI, this compound effectively halts the production of fatty acids, which are vital for the biosynthesis of cell membranes and other essential cellular components, leading to a bacteriostatic effect at low concentrations and bactericidal effects at higher concentrations.[1][2]

The Molecular Mechanism of this compound Action

This compound exerts its inhibitory effect on FabI through a sophisticated molecular mechanism involving the formation of a highly stable, non-covalent ternary complex with the enzyme and the oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor.[3][4] This mode of action is characterized by slow-binding kinetics, where this compound binds preferentially and with high affinity to the FabI-NAD+ complex that is formed after the catalytic reduction of the enoyl-ACP substrate.[3][5]

The formation of this ternary complex effectively sequesters the enzyme in an inactive state, preventing the binding of the enoyl-ACP substrate and halting the fatty acid elongation cycle.[3] X-ray crystallographic studies have elucidated the structural basis for this potent inhibition, revealing a network of hydrogen bonds and hydrophobic interactions between this compound, specific amino acid residues in the FabI active site, and the NAD+ cofactor.[3]

dot

Caption: Mechanism of this compound Inhibition of Bacterial Fatty Acid Synthesis.

Quantitative Analysis of this compound Inhibition

The potency of this compound as a FabI inhibitor has been quantified through various biochemical assays, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the bacterial species and the presence of resistance-conferring mutations in the fabI gene.

Organism Enzyme IC50 (µM) Reference
Escherichia coliWild-type FabI2[6]
Escherichia coliFabI (G93V mutant)10[6]
Pseudomonas aeruginosaWild-type FabI0.2[7]

Table 1: IC50 values of this compound against FabI from different bacterial species.

Enzyme Ligand Parameter Value Reference
E. coli FabI (Wild-type)This compoundK1 (Ki for E-NAD+ form)23 pM[3][5]
E. coli FabI (G93V mutant)This compoundK1 (Ki for E-NAD+ form)0.2 µM[3][5]
E. coli FabI (M159T mutant)This compoundK1 (Ki for E-NAD+ form)4 nM[3][5]
E. coli FabI (F203L mutant)This compoundK1 (Ki for E-NAD+ form)0.9 nM[3][5]
E. coli FabI (F203L mutant)This compoundK2 (Ki for E-NADH form)51 nM[5]
E. coli FabI (Y156F mutant)This compoundK1 (Ki for E-NAD+ form)3 nM[5]
E. coli FabI (Y156F mutant)This compoundK2 (Ki for E-NADH form)30 nM[5]
5-Chloro-2-phenoxyphenolE. coli FabIK1 (Ki for E-NAD+ form)1.1 pM[8]
2-phenoxyphenolE. coli FabIK1 (Ki for E-NAD+ form)0.5 µM[8]
2-phenoxyphenolE. coli FabIK2 (Ki for E-NADH form)0.4 µM[8]

Table 2: Kinetic parameters for the inhibition of E. coli FabI by this compound and its analogs.

In Vivo Effects on Bacterial Fatty Acid Composition

Treatment of bacteria with this compound leads to distinct alterations in their fatty acid profiles, providing in vivo evidence of FabI inhibition. In organisms like Pseudomonas aeruginosa, exposure to this compound results in dose-dependent increases in the levels of trans-unsaturated fatty acids (trans-C16:1 and trans-C18:1) and a corresponding decrease in their cyclopropyl (B3062369) derivatives.[9][10] However, the relative concentrations of saturated and cis-unsaturated fatty acids, as well as the overall ratio of C16 to C18 fatty acids, remain largely unaffected.[9][10] In other studies, this compound has been shown to upregulate palmitoleic acid and downregulate palmitic acid, myristic acid, and stearic acid.[1]

Experimental Protocols

Spectrophotometric Assay for FabI Activity and Inhibition

This assay measures the enzymatic activity of FabI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of a substrate analog, such as crotonyl-CoA.

Materials:

  • Purified FabI enzyme

  • NADH

  • Crotonyl-CoA (or other suitable enoyl-ACP analog)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of all reagents.

  • In a 96-well microplate, add the assay buffer, NADH (final concentration ~100-200 µM), and varying concentrations of the inhibitor (this compound).

  • Add the purified FabI enzyme to each well (final concentration in the low nanomolar range).

  • Incubate the plate at a constant temperature (e.g., 30°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (e.g., crotonyl-CoA, final concentration ~10-50 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-20 minutes).

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

FabI_Assay_Workflow A Prepare Reagents (Buffer, NADH, FabI, this compound, Substrate) B Dispense Buffer, NADH, and this compound into 96-well plate A->B C Add FabI Enzyme B->C D Pre-incubate at 30°C (10 min) C->D E Initiate Reaction with Substrate (e.g., Crotonyl-CoA) D->E F Measure Absorbance at 340 nm (kinetic read) E->F G Calculate Initial Velocity (V₀) F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the spectrophotometric FabI inhibition assay.

In Vivo Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the steps for analyzing the fatty acid profile of bacteria after treatment with this compound. The method involves the extraction of total lipids and their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial culture grown with and without this compound

  • Chloroform (B151607)

  • Methanol (B129727)

  • Anhydrous HCl in methanol (e.g., 1.25 M) or sodium methoxide

  • Hexane (B92381)

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired phase in the presence and absence of sub-lethal concentrations of this compound. Harvest the cells by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the total lipids.

  • Phase Separation: Add water or a salt solution to the extract to induce phase separation. The lower chloroform phase containing the lipids is collected.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Derivatization to FAMEs: Add an internal standard and a methylating agent (e.g., anhydrous HCl in methanol) to the dried lipid extract. Heat the mixture (e.g., at 50-80°C) to convert the fatty acids to their volatile methyl esters.

  • Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. The upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. The fatty acids are separated based on their chain length and degree of saturation, and their identities are confirmed by their mass spectra.

  • Quantification: Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.

Site-Directed Mutagenesis of the fabI Gene

This protocol provides a general framework for introducing specific mutations, such as G93V, into the fabI gene to study this compound resistance.

Materials:

  • Plasmid DNA containing the wild-type fabI gene

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., GGC to GTC for G93V) and flank the target site.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.

  • Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective medium. Isolate plasmid DNA from the resulting colonies and sequence the fabI gene to confirm the presence of the desired mutation.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound can arise through several mechanisms, which can compromise its efficacy.

  • Target Modification: The most common mechanism of high-level resistance is the alteration of the FabI enzyme through mutations in the fabI gene.[3][11] A frequently observed mutation is the substitution of glycine (B1666218) at position 93 with valine (G93V) in E. coli FabI.[6] This mutation is thought to sterically hinder the binding of this compound to the active site, thereby reducing the stability of the inhibitory ternary complex.[3]

  • Target Overexpression: Increased expression of the wild-type fabI gene can also lead to this compound resistance by increasing the intracellular concentration of the FabI enzyme, thus requiring higher concentrations of this compound to achieve an inhibitory effect.[11]

  • Efflux Pumps: Bacteria can actively extrude this compound from the cell using multidrug efflux pumps.[11] The overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its target.

  • Target Bypass: Some bacteria possess alternative enoyl-ACP reductases (e.g., FabK, FabL, FabV) that are inherently resistant to this compound.[11] The presence of these alternative enzymes allows the bacteria to bypass the inhibitory effect of this compound on FabI.[12]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Triclosan_ext This compound (extracellular) Triclosan_int This compound (intracellular) Triclosan_ext->Triclosan_int Entry FabI FabI Triclosan_int->FabI Inhibition Efflux Efflux Pump Triclosan_int->Efflux Substrate FAS Fatty Acid Synthesis FabI->FAS Catalysis Cell_Death Bacteriostatic/Bactericidal Effect FAS->Cell_Death Leads to Efflux->Triclosan_ext Expulsion FabI_mut Target Modification (e.g., G93V mutation) FabI_mut->FAS Resistant Catalysis FabI_over Target Overexpression FabI_over->FAS Increased Catalysis FabK Target Bypass (e.g., FabK, FabV) FabK->FAS Alternative Catalysis

References

The Environmental Fate and Transport of Triclosan in Aquatic Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Triclosan (TCS) in aquatic systems. This compound, a broad-spectrum antimicrobial agent, has been widely used in a variety of personal care products and consumer goods. Its extensive use has led to its ubiquitous presence in aquatic environments, raising concerns about its potential ecological impact. This document details the physicochemical properties of this compound, its partitioning behavior, and the primary transformation processes that govern its persistence and movement in water and sediment. Detailed experimental protocols for key environmental fate studies are also provided, along with visualizations of critical pathways and workflows.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its inherent physicochemical properties. As a chlorinated phenoxy phenol, it exhibits low water solubility and a high affinity for organic matter.[1][2] These characteristics are crucial in understanding its distribution between aqueous and solid phases in aquatic environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₇Cl₃O₂[3]
Molar Mass289.54 g/mol [3]
Water Solubility4.621 - 12 mg/L at 25°C[1][4]
Melting Point56-60°C[3]
Boiling Point290°C[3]
Vapor Pressure5.3 x 10⁻⁴ Pa at 20°C[5]
pKa7.9 - 8.1[6]

Partitioning Behavior in Aquatic Systems

This compound's hydrophobicity, indicated by its high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), leads to its significant partitioning from the water column into organic-rich compartments such as sediment and sludge.[1][7]

Sorption to Sediment and Sludge

Sorption is a primary mechanism for the removal of this compound from the water column.[4] Its tendency to adsorb to solids is influenced by the organic carbon content, clay content, and pH of the sediment.[4][8] In wastewater treatment plants (WWTPs), a significant portion of this compound is removed from the effluent through sorption to activated sludge.[7]

Table 2: Partition Coefficients of this compound

CoefficientLog ValueDescriptionReference(s)
Octanol-Water Partition Coefficient (Kow)4.7 - 4.9Indicates high lipophilicity and potential for bioaccumulation.[6][9]
Organic Carbon-Water Partition Coefficient (Koc)3.90 - 5.26Indicates a strong tendency to sorb to organic matter in soil and sediment.[9]
Sediment-Water Distribution Coefficient (Kd)220 - 1092 L/kgRepresents the ratio of this compound concentration in sediment to that in water at equilibrium.[10]

Key Transformation Processes

Once in the aquatic environment, this compound undergoes several transformation processes that determine its ultimate fate. The most significant of these are photolysis and biodegradation.

Photolysis

This compound is susceptible to degradation by sunlight in aqueous solutions, a process known as photolysis.[11] The rate of photolysis is influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter.[12] A significant concern with the photolysis of this compound is the potential formation of more toxic byproducts, including chlorinated dibenzo-p-dioxins.[7][13]

Table 3: Photolysis Half-lives of this compound

MediumHalf-lifeConditionsReference(s)
Freshwater~8 daysUnder artificial white light[13]
Seawater~4 daysUnder artificial white light[13]
Lake WaterUp to 10 daysAbiotic conditions[11]
pH 7 Aqueous Solution41 minutesContinuous artificial irradiation[11]
Biodegradation

Microbial degradation is another critical pathway for the removal of this compound from aquatic systems.[14][15] Various microorganisms, including bacteria and fungi, have been shown to degrade this compound under both aerobic and anaerobic conditions.[14][16] The rate of biodegradation can be influenced by factors such as temperature, nutrient availability, and the microbial community composition.[10][17] In WWTPs, biodegradation plays a significant role in the overall removal of this compound.[14][18]

Table 4: Biodegradation Half-lives of this compound

EnvironmentHalf-lifeConditionsReference(s)
Surface Water~11 days-[19]
Aerobic Soil18 days-[19]
Anaerobic Soil/SedimentPersistent-[17][19]
Water-Sediment Systems32 - 62 days-[10]
Sediment Systems55 - 239 days-[10]

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of chemicals like this compound. The following sections outline key experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Protocol for Determining Adsorption-Desorption: OECD 106

This guideline, "Adsorption – Desorption Using a Batch Equilibrium Method," is used to determine the sorption of a chemical to soil and sediment.[2][20][21]

Methodology:

  • Preparation of Soil/Sediment: Representative soil or sediment samples are collected and characterized for properties such as organic carbon content, pH, and texture.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent.

  • Equilibration: Known concentrations of this compound solution are added to pre-weighed soil/sediment samples in centrifuge tubes. The tubes are then agitated for a predetermined equilibration period.

  • Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound remaining in the aqueous phase is determined using an appropriate analytical method (e.g., HPLC, GC-MS).

  • Calculation: The amount of this compound adsorbed to the solid phase is calculated by difference. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

  • Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

Protocol for Assessing Photolysis in Water: EPA OPPTS 835.2240 / OECD 316

These guidelines describe methods to assess the photodegradation of chemicals in water under sunlight.[18][22][23]

Methodology:

  • Test Solution Preparation: A solution of this compound is prepared in sterile, buffered water at a relevant pH (e.g., 5, 7, and 9).

  • Light Source: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Dark Controls: Control samples are incubated under the same conditions but protected from light to account for any abiotic degradation not due to photolysis.

  • Sampling: Aliquots are taken from both the irradiated and dark control samples at various time points.

  • Analysis: The concentration of this compound in each sample is quantified.

  • Data Analysis: The first-order rate constant and the half-life of photolysis are calculated. Phototransformation products can also be identified and quantified.

Protocol for Evaluating Biodegradability in Seawater: OECD 306

This guideline provides methods for determining the biodegradability of chemicals in a marine environment.[1][4]

Methodology (Shake Flask Method):

  • Test Medium: Natural seawater, filtered to remove larger organisms, is used as the inoculum source and test medium. Mineral nutrients may be added.

  • Test Setup: The test substance (this compound) is added to the seawater in flasks at a known concentration. Control flasks without the test substance and reference flasks with a readily biodegradable substance are also prepared.

  • Incubation: The flasks are incubated in the dark with shaking at a constant temperature.

  • Sampling and Analysis: Samples are taken periodically over a period of up to 60 days. The concentration of Dissolved Organic Carbon (DOC) is measured in filtered samples.

  • Calculation: The percentage of biodegradation is calculated based on the reduction of DOC in the test flasks compared to the control flasks.

Visualizations

The following diagrams illustrate the key environmental pathways of this compound and a typical experimental workflow for its study.

Environmental_Fate_of_this compound cluster_source Sources cluster_wwtp Wastewater Treatment Plant (WWTP) cluster_aquatic Aquatic Environment Personal Care Products Personal Care Products Influent Influent Personal Care Products->Influent Discharge Effluent Effluent Influent->Effluent Partial Biodegradation Sludge Sludge Influent->Sludge Sorption Water Column Water Column Effluent->Water Column Release Terrestrial Environment Terrestrial Environment Sludge->Terrestrial Environment Land Application Sediment Sediment Water Column->Sediment Sorption Biota Biota Water Column->Biota Bioaccumulation Photolysis Products Photolysis Products Water Column->Photolysis Products Photolysis Biodegradation Products Biodegradation Products Water Column->Biodegradation Products Biodegradation Sediment->Water Column Resuspension

Caption: Environmental fate pathways of this compound.

Experimental_Workflow_Sorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Collect & Characterize Sediment Collect & Characterize Sediment Add this compound to Sediment Slurry Add this compound to Sediment Slurry Collect & Characterize Sediment->Add this compound to Sediment Slurry Prepare this compound Stock Solution Prepare this compound Stock Solution Prepare this compound Stock Solution->Add this compound to Sediment Slurry Equilibrate (Shake) Equilibrate (Shake) Add this compound to Sediment Slurry->Equilibrate (Shake) Separate Phases (Centrifuge) Separate Phases (Centrifuge) Equilibrate (Shake)->Separate Phases (Centrifuge) Analyze Aqueous Phase (HPLC/GC-MS) Analyze Aqueous Phase (HPLC/GC-MS) Separate Phases (Centrifuge)->Analyze Aqueous Phase (HPLC/GC-MS) Calculate Adsorbed this compound Calculate Adsorbed this compound Analyze Aqueous Phase (HPLC/GC-MS)->Calculate Adsorbed this compound Determine Kd and Koc Determine Kd and Koc Calculate Adsorbed this compound->Determine Kd and Koc

Caption: Workflow for a this compound sorption experiment.

References

Triclosan effects on microbial community structure in wastewater

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of Triclosan on Microbial Community Structure in Wastewater

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TCS), a broad-spectrum antimicrobial agent, is widely detected in municipal wastewater due to its extensive use in personal care products and consumer goods.[1][2][3] Its continuous introduction into wastewater treatment plants (WWTPs) raises significant concerns about its impact on the microbial communities essential for biological nutrient removal and sludge treatment. This document provides a comprehensive technical overview of this compound's effects on wastewater microbial consortia. It details the agent's primary mechanisms of action, summarizes quantitative impacts on microbial community structure and function, outlines common experimental protocols for studying these effects, and discusses the critical issue of this compound-driven antibiotic resistance.

Mechanism of Antimicrobial Action

This compound exhibits a dual mode of action contingent on its concentration.

  • At low (bacteriostatic) concentrations , typically found in consumer products and environmental compartments, this compound's primary target is the inhibition of fatty acid synthesis.[4][5] It specifically binds to the enoyl-acyl carrier protein reductase (ENR) enzyme, which is critical for elongating fatty acid chains.[4][5][6] This binding forms a stable, non-functional complex, disrupting the production of essential lipids required for bacterial cell membrane integrity and replication.[4][5]

  • At high (biocidal) concentrations , this compound acts as a general biocide, targeting multiple cytoplasmic and membrane sites, leading to rapid cell death.[4][7][8]

Below is a diagram illustrating the primary bacteriostatic mechanism of this compound.

Triclosan_Mechanism cluster_synthesis Fatty Acid Synthesis Pathway cluster_inhibition Inhibitory Action Precursors Fatty Acid Precursors ENR_Enzyme ENR Enzyme (fabI gene product) Precursors->ENR_Enzyme Elongation Fatty_Acids Fatty_Acids ENR_Enzyme->Fatty_Acids Catalysis Cell_Membrane Cell_Membrane Fatty_Acids->Cell_Membrane This compound This compound This compound->ENR_Enzyme Inhibition

Diagram 1: Inhibition of ENR enzyme by this compound.

Quantitative Effects on Microbial Community Structure

Chronic exposure to this compound in wastewater systems can significantly alter microbial community dynamics. These alterations can impair the efficiency of critical wastewater treatment processes, such as nutrient removal and anaerobic digestion.

Impact on Bacterial and Archaeal Communities

Studies using lab-scale anaerobic digesters and activated sludge reactors have demonstrated dose-dependent shifts in microbial composition. High concentrations of this compound can lead to a reduction in overall bacterial diversity.[1]

ParameterThis compound ConcentrationObserved EffectSystem TypeSource
Community Structure 5, 50, and 500 mg/kgCaused both Bacteria and Archaea communities to structurally diverge from controls.Lab-scale Anaerobic Digesters[9][10]
Community Convergence 5 mg/kg and 50 mg/kgBacterial communities initially diverged but later reconverged with the control community structure.Lab-scale Anaerobic Digesters[9][10]
Phosphate (B84403) Removal 100 µg/LInhibited microbial growth; PO₄³⁻-P and total phosphorus removal rates declined by 15.99% and 7.81%, respectively.Activated Sludge[11]
Dominant Phyla 100 µg/LProteobacteria gradually became the dominant phylum.Activated Sludge[11]
Methane (B114726) Production 500 mg/kgMethane production was nearly halved compared to control cultures.Lab-scale Anaerobic Digesters[9][12]
Methane Production 50 mg/kgHigh variability observed, suggesting a "tipping point" where function begins to fail.Lab-scale Anaerobic Digesters[9][12]
Relative Abundance 5 ppm (high dose)In seawater microcosms, significant increases were seen in Vibrionaceae (17-fold) and Alteromonadaceae (108-fold).Seawater Microcosms[13]
Proliferation of Antibiotic Resistance

A major concern is that sublethal concentrations of this compound can select for bacteria with resistance mechanisms, which may also confer cross-resistance to clinically relevant antibiotics.[1][2] The primary mechanisms include mutations in the fabI gene and the upregulation of multidrug efflux pumps.[4][5][7]

Gene/PhenotypeThis compound ConcentrationObserved EffectOrganism/SystemSource
mexB Gene 500 mg/kgAbundance of the this compound resistance gene mexB increased.Lab-scale Anaerobic Digesters[9][10]
Cross-Resistance Sublethal exposureIncreased resistance to chloramphenicol (B1208) and tetracycline (B611298) (up to 10-fold).E. coli, P. aeruginosa[1]
Resistant Genera 0.125 to >1 mg/L (MICs)Tolerant bacteria isolated from sewage effluent included Bacillus, Pseudomonas, and Enterococcus.Sewage Effluent[14]
Efflux Pump Overexpression Not specifiedOverexpression of the SmeDEF efflux pump was demonstrated in several this compound-selected mutants.Stenotrophomonas maltophilia[6]

Key Experimental Protocols

Investigating the effects of this compound on wastewater microbial communities typically involves microcosm or lab-scale bioreactor studies followed by molecular analysis.

Wastewater Microcosm/Bioreactor Setup
  • Sample Collection : Collect activated sludge or anaerobic digester sludge from a municipal WWTP.[15]

  • Reactor Setup : Establish lab-scale reactors (e.g., sequencing batch reactors or anaerobic digesters) with a defined volume of sludge.

  • Acclimation : Operate the reactors under standard conditions to allow the microbial community to stabilize.

  • This compound Spiking : Prepare a stock solution of this compound (purity >97%).[15] Introduce this compound into the experimental reactors to achieve target concentrations (e.g., environmentally relevant µg/L to high-stress mg/L ranges).[9][11] A control reactor with no this compound is maintained in parallel.

  • Operation and Monitoring : Operate the reactors for a defined period (days to months). Monitor key performance indicators such as chemical oxygen demand (COD), nutrient concentrations, and methane production (for anaerobic systems).[16]

  • Sampling : Collect sludge or biomass samples periodically for molecular analysis.

16S rRNA Gene Amplicon Sequencing

This technique is the standard for profiling microbial community composition.[17][18]

  • DNA Extraction : Extract total genomic DNA from collected samples using a commercial kit (e.g., DNeasy PowerSoil Kit) according to the manufacturer's instructions. Include negative controls to check for contamination.[19]

  • PCR Amplification : Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers.[20] These primers are typically fused with Illumina sequencing adapters.

  • Library Preparation : Purify the PCR products (amplicons). Attach dual-index barcodes to the amplicons in a secondary PCR step. This allows for pooling multiple samples in a single sequencing run.[18]

  • Quantification and Pooling : Quantify the DNA concentration of each barcoded library and pool them in equimolar amounts.

  • Sequencing : Sequence the pooled library on an Illumina platform (e.g., MiSeq or MiniSeq).[18][20]

  • Bioinformatic Analysis :

    • Quality Control : Demultiplex the raw sequencing reads and filter out low-quality sequences.

    • OTU/ASV Picking : Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment : Assign taxonomy to each OTU/ASV by comparing sequences against a curated database (e.g., SILVA, Greengenes).

    • Diversity Analysis : Calculate alpha diversity (richness, evenness) and beta diversity (community similarity) metrics to compare communities across different this compound concentrations and time points.

The general workflow for these experiments is visualized below.

Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Molecular Analysis Sample 1. Wastewater Sludge Collection Reactor 2. Bioreactor Setup (Control & Experimental) Sample->Reactor Spike 3. This compound Spiking Reactor->Spike DNA_Extract 4. DNA Extraction Spike->DNA_Extract Periodic Sampling PCR 5. 16S rRNA Gene PCR Amplification DNA_Extract->PCR Sequencing 6. High-Throughput Sequencing PCR->Sequencing Bioinformatics 7. Bioinformatic Analysis Sequencing->Bioinformatics Result Community Structure & Diversity Data Bioinformatics->Result

Diagram 2: Experimental workflow for assessing this compound's impact.

Logical Pathway to Increased Antibiotic Resistance

The presence of this compound in wastewater creates a selective pressure that can lead to the enrichment of antibiotic-resistant bacteria and the proliferation of antibiotic resistance genes (ARGs). This process poses a potential public health risk, as WWTPs can act as hotspots for the dissemination of antibiotic resistance into the environment.[1]

The logical progression from this compound introduction to the spread of resistance is as follows:

ARG_Pathway TCS_Input This compound enters Wastewater Pressure Selective Pressure on Microbial Community TCS_Input->Pressure Susceptible_Die Susceptible Bacteria Are Inhibited or Killed Pressure->Susceptible_Die Resistant_Survive Resistant Bacteria Survive and Proliferate Pressure->Resistant_Survive Cross_Resistance Co-selection for Antibiotic Resistance (e.g., via Efflux Pumps) Resistant_Survive->Cross_Resistance ARG_Increase Increased Abundance of Resistant Strains & ARGs in Effluent/Biosolids Cross_Resistance->ARG_Increase Environment Dissemination into Environment ARG_Increase->Environment

Diagram 3: Causal chain of this compound-induced antibiotic resistance.

Conclusion and Outlook

The presence of this compound in wastewater treatment systems is a significant environmental stressor that reshapes microbial communities, can impair treatment efficiency, and contributes to the proliferation of antibiotic resistance. The quantitative data clearly indicate that even at environmentally relevant concentrations, this compound can select for resistant populations and alter community function. For researchers and drug development professionals, understanding these interactions is crucial. Future work should focus on quantifying the threshold concentrations of this compound that trigger resistance in full-scale WWTPs and exploring strategies to mitigate its impact, such as advanced treatment technologies for its removal.

References

Beyond FabI: An In-depth Technical Guide to the Molecular Targets of Triclosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, has been widely incorporated into a vast array of consumer and medical products for its bacteriostatic and bactericidal properties. Its primary and most well-characterized mechanism of action in bacteria is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in fatty acid biosynthesis.[1][2] However, a growing body of evidence reveals that this compound's biological activities extend far beyond this single bacterial target, implicating a range of molecular targets within both prokaryotic and eukaryotic systems, including mammalian cells.

This technical guide provides a comprehensive overview of the molecular targets of this compound beyond FabI. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the off-target effects, potential therapeutic applications, and toxicological profile of this ubiquitous compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways affected by this compound.

Quantitative Data on this compound's Non-FabI Molecular Targets

The following tables summarize the quantitative data on the inhibitory or modulatory effects of this compound on various molecular targets other than FabI.

Target/ProcessSystem/Cell TypeParameterValueReference(s)
Mitochondrial Uncoupling
ATP DepletionNIH-3T3 mouse fibroblastsEC504.8-7.4 µM[3]
Primary human keratinocytesEC503.0-4.1 µM[3]
RBL-2H3 rat mast cellsEC507.5-9.7 µM[3]
HMC-1.2 human mast cellsEC504.2-13.7 µM[3]
Endocrine Disruption
Estrogen Receptor α (ERα)hERα-HeLa-9903 cellsAntagonist ActivityObserved at 10 µM[4]
Androgen Receptor (AR)AR-EcoScreen cellsAntagonist ActivityObserved at 10 µM[4]
EC50 (Binding Affinity)3.30 µM[5]
Aromatase (CYP19A1)JEG-3 cellsIC506.26 µM[6]
Estrogen SulfotransferaseSheep PlacentaKic (competitive)0.09 ± 0.01 nM[7]
Kiu (uncompetitive)5.2 ± 2.9 nM[7]
IC50 (for estrone)0.60 ± 0.06 nM[7]
Calcium Homeostasis
Ryanodine Receptor 1 (RyR1)Fathead minnow larval homogenatesIC50 (for [3H]PN200 binding)2.45-3.78 µM[8]
Fathead minnow adult muscle homogenatesIC50 (for [3H]PN200 binding)4.83-8.70 µM[8]
Other Enzymatic Inhibition
Acetylcholinesterase (AChE)Purified enzyme (in vitro)InhibitionDose-dependent[9]
Na+,K+,Mg2+-ATPaseHuman red blood cellsInhibitionObserved[10]
Phospholipase D (PLD)Antigen-stimulated mast cellsInhibitionStrong inhibition observed[11]

Key Signaling Pathways and Experimental Workflows

Mast Cell Degranulation Pathway Disruption by this compound

This compound significantly impacts mast cell signaling, a critical component of the immune and allergic response. Its effects are multifaceted, targeting mitochondrial function, calcium homeostasis, and downstream enzymatic activity. The following diagram illustrates the key points of intervention by this compound in the mast cell degranulation pathway.

MastCell_this compound cluster_extracellular Extracellular cluster_cell Mast Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Antigen Antigen IgE_FcεRI IgE-FcεRI Complex Antigen->IgE_FcεRI Cross-linking PLCγ PLCγ IgE_FcεRI->PLCγ Activation CRAC CRAC Channel (ORAI1) Ca_cyto Cytosolic Ca²⁺ CRAC->Ca_cyto Influx PIP2 PIP2 PLCγ->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC PKC Granule Mediator Granule PKC->Granule Promotes PLD PLD PLD->Granule Promotes Degranulation Degranulation Granule->Degranulation Exocytosis Ca_cyto->PKC Activation Ca_cyto->PLD Activation Ca_ER ER Ca²⁺ Stores IP3R->Ca_ER Release Ca_ER->Ca_cyto STIM1 STIM1 Ca_ER->STIM1 Depletion activates STIM1->CRAC Activation Mito Mitochondrial Function ATP ATP Mito->ATP This compound This compound This compound->CRAC Inhibition of Ca²⁺ Influx This compound->PLD Inhibition This compound->Mito Uncoupling, ↓ ATP

Caption: this compound's multifaceted disruption of mast cell degranulation.

Experimental Workflow: In Vitro Acetylcholinesterase Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory effect of this compound on acetylcholinesterase (AChE) activity in vitro.

AChE_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis AChE_sol Prepare AChE Solution (e.g., from electric eel) Mix Combine in microplate well: - Buffer - AChE solution - DTNB solution - this compound or Vehicle AChE_sol->Mix Substrate_sol Prepare Substrate Solution (Acetylthiocholine) Add_substrate Initiate reaction by adding Acetylthiocholine (B1193921) Substrate_sol->Add_substrate DTNB_sol Prepare Ellman's Reagent (DTNB) DTNB_sol->Mix Triclosan_sol Prepare this compound Solutions (various concentrations) Triclosan_sol->Mix Incubate Pre-incubate mixture Mix->Incubate Incubate->Add_substrate Measure Measure absorbance at 412 nm over time (kinetic reading) Add_substrate->Measure Calc_rate Calculate reaction rate (change in absorbance/time) Measure->Calc_rate Calc_inhibition Calculate % Inhibition for each this compound concentration Calc_rate->Calc_inhibition Plot Plot % Inhibition vs. This compound concentration Calc_inhibition->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Workflow for determining AChE inhibition by this compound.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential

Objective: To determine the effect of this compound on mitochondrial membrane potential (ΔΨm) in living cells.

Principle: Cationic fluorescent dyes, such as JC-1, TMRM, or TMRE, accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm, as caused by a mitochondrial uncoupler, results in a decrease in the fluorescence intensity of these dyes.

Materials:

  • Cell line of interest (e.g., NIH-3T3, primary human keratinocytes)

  • Complete cell culture medium

  • Glucose-free galactose-containing medium

  • This compound stock solution (in DMSO)

  • Mitochondrial membrane potential dye (e.g., JC-1, TMRM, or TMRE)

  • FCCP or CCCP (positive control for mitochondrial uncoupling)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • The following day, replace the culture medium with glucose-free galactose-containing medium to force reliance on oxidative phosphorylation for ATP production.

  • Prepare serial dilutions of this compound and the positive control (FCCP or CCCP) in the galactose-containing medium.

  • Add the mitochondrial membrane potential dye to the medium containing the test compounds at the recommended concentration.

  • Remove the medium from the cells and add the medium containing the various concentrations of this compound or controls. Include a vehicle control (DMSO) group.

  • Incubate the plate at 37°C and 5% CO2 for the desired exposure time (e.g., 1 hour).

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, measure both green (monomeric form, indicating low ΔΨm) and red (aggregate form, indicating high ΔΨm) fluorescence.

  • Data Analysis: For TMRM or TMRE, a decrease in fluorescence intensity indicates a loss of ΔΨm. For JC-1, a shift from red to green fluorescence (an increase in the green/red fluorescence ratio) indicates mitochondrial depolarization. Calculate the percentage change in fluorescence relative to the vehicle control.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of acetylcholinesterase.

Principle: This assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetic acid. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • Neostigmine bromide or other known AChE inhibitor (positive control)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Prepare working solutions of AChE, acetylthiocholine, and DTNB in the phosphate buffer.

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • DTNB solution

    • This compound solution at various concentrations or vehicle (DMSO) for the control.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for any interaction between this compound and the enzyme.

  • Initiate the enzymatic reaction by adding the acetylthiocholine solution to each well.

  • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.[2]

Assessment of Estrogenic Activity using a Reporter Gene Assay

Objective: To determine the estrogenic or anti-estrogenic activity of this compound using a cell-based reporter gene assay.

Principle: This assay utilizes a cell line (e.g., hERα-HeLa-9903) that is stably transfected with the human estrogen receptor α (ERα) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Binding of an agonist to ERα induces the expression of the reporter gene, which can be quantified.

Materials:

  • hERα-HeLa-9903 cell line (or similar ER-responsive reporter cell line)

  • Cell culture medium, estrogen-stripped

  • This compound stock solution (in DMSO)

  • 17β-estradiol (E2) (positive control for agonism)

  • An estrogen receptor antagonist like ICI 182,780 or 4-hydroxytamoxifen (B85900) (for antagonism studies)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure for Agonist Activity:

  • Culture the reporter cells in estrogen-stripped medium for several days prior to the assay to reduce background estrogenic activity.

  • Seed the cells into a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (E2).

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Compare the luciferase activity in this compound-treated cells to the vehicle control to determine agonist activity.

Procedure for Antagonist Activity:

  • Follow steps 1 and 2 as above.

  • Co-treat the cells with a fixed concentration of E2 (that gives a submaximal response) and various concentrations of this compound.

  • Include controls for vehicle, E2 alone, and this compound alone.

  • Incubate and measure luciferase activity as described above.

  • Data Analysis: A decrease in E2-induced luciferase activity in the presence of this compound indicates antagonist activity.

Conclusion

The evidence presented in this technical guide clearly demonstrates that the biological effects of this compound are not limited to the inhibition of bacterial FabI. This compound interacts with a multitude of molecular targets in mammalian systems, leading to a complex array of cellular responses. These include the disruption of mitochondrial function, perturbation of calcium homeostasis, modulation of endocrine signaling, and inhibition of key enzymes.

For researchers and scientists, this information highlights the importance of considering these off-target effects when studying the biological impact of this compound. For drug development professionals, the diverse molecular interactions of this compound may offer insights into novel therapeutic strategies, while also underscoring the potential for unintended side effects. A thorough understanding of these non-FabI targets is crucial for a comprehensive risk assessment of this compound exposure and for the future development of safer and more specific antimicrobial agents. Further research is warranted to fully elucidate the intricate mechanisms underlying this compound's diverse biological activities and their implications for human health.

References

Triclosan's Double-Edged Sword: Unraveling the Impact on Algal Growth and Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Triclosan (TCS), a broad-spectrum antimicrobial agent prevalent in personal care products and medical supplies, has become a ubiquitous contaminant in aquatic environments. Its widespread presence raises significant concerns about its potential ecological impact, particularly on non-target organisms like algae, which form the base of aquatic food webs. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on algal growth and photosynthesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Impact Assessment of this compound on Algae

This compound exhibits a dose-dependent effect on algae, often stimulating growth at low concentrations and causing significant inhibition at higher levels. The toxicity of this compound varies considerably among different algal species.

Effects on Algal Growth (EC50 Values)

The half-maximal effective concentration (EC50) is a standard measure of a substance's toxicity. The following table summarizes the 96-hour EC50 values of this compound for various algal species, highlighting the range of sensitivities.

Algal Species96-hour EC50 (µg/L)Reference
Scenedesmus subspicatus1.4[1][2][3]
Anabaena flos-aquae1.6[2]
Dunaliella parva39 ± 0.1[4]
Chlorella pyrenoidosa45.8 - 85.0% growth inhibition at various concentrations[5]
Chlorella ellipsoidea1441.5 ± 52.8[4]
Euglena gracilis1820[6]
Scenedesmus vacuolatus48100[5]
Microalgal Consortium8000[5]
Impact on Photosynthetic Pigments and Efficiency

This compound significantly affects the photosynthetic machinery of algae, leading to alterations in chlorophyll (B73375) content and photosynthetic efficiency.

Algal SpeciesThis compound ConcentrationObservationReference
Chlorella vulgaris< 0.75 mg/LStimulated chlorophyll a synthesis.[7][8]
Chlorella vulgaris1.05 mg/LDecreased chlorophyll a content.[7][8]
Chlorella vulgaris< 0.75 mg/LIncreased actual photochemical efficiency of PSII (φPSII).[7]
Chlorella vulgaris1.05 mg/LDecreased φPSII and maximal electron transport rate (ETRmax).[7]
Euglena gracilis0.3 - 1.2 mg/LInhibition of photosynthetic pigment content from 2.64% to 37.42%.[6][9]
Chlamydomonas reinhardtii405.3 µg/LSignificant increase in Malondialdehyde (MDA).[10]
Marine Periphyton≥ 31.6 nMIncreased photosynthetic pigments.[11][12]

Experimental Protocols

Understanding the methodologies employed in studying this compound's effects is crucial for replicating and building upon existing research.

Algal Toxicity Testing

A standardized protocol for assessing the toxicity of chemicals to algae is often followed, with specific modifications for the test substance and algal species.

Objective: To determine the effect of this compound on the growth of a specific algal species over a defined period.

Materials:

  • Test algal species (e.g., Chlorella vulgaris, Scenedesmus subspicatus)

  • Appropriate growth medium (e.g., BG-11 for freshwater algae, f/2 for marine diatoms)

  • This compound stock solution

  • Sterile test vessels (e.g., flasks, multi-well plates)

  • Incubator with controlled temperature, light intensity, and photoperiod

  • Spectrophotometer or cell counter for measuring algal growth

Procedure:

  • Algal Culture Preparation: Maintain a stock culture of the test alga in its exponential growth phase.

  • Test Solution Preparation: Prepare a series of this compound concentrations by diluting the stock solution with the growth medium. A control group with no this compound is essential.

  • Inoculation: Inoculate the test vessels with a known density of algal cells.

  • Incubation: Incubate the test vessels under controlled conditions (e.g., 25 ± 1 °C, 12:12 h light:dark cycle with an intensity of 3000 lux) for a specified duration, typically 72 or 96 hours.[6]

  • Growth Measurement: Measure the algal cell density or biomass at regular intervals using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 680 nm) or a cell counter.

  • Data Analysis: Calculate the growth rate and the percentage of growth inhibition for each this compound concentration compared to the control. Determine the EC50 value using appropriate statistical methods.

Measurement of Photosynthetic Parameters

Chlorophyll fluorescence analysis is a non-invasive and rapid technique to assess the health of the photosynthetic apparatus.

Objective: To measure the impact of this compound on the photosynthetic efficiency of algae.

Materials:

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark adaptation clips or chamber

  • Algal samples exposed to different concentrations of this compound

Procedure:

  • Dark Adaptation: Dark-adapt the algal samples for a period (e.g., 15-20 minutes) to ensure all reaction centers of photosystem II (PSII) are open.

  • Measurement of Fv/Fm: Measure the minimum fluorescence (Fo) with a weak measuring light and the maximum fluorescence (Fm) by applying a saturating pulse of light. The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

  • Measurement of φPSII and ETR: In the light, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm'). The actual photochemical efficiency of PSII (φPSII) is calculated as (Fm' - Fs) / Fm'. The electron transport rate (ETR) can then be calculated based on φPSII, the photosynthetic photon flux density (PPFD), and the absorption factor of the cells.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound in algae.

Triclosan_Impact_Pathway cluster_cellular_effects Cellular Effects cluster_photosynthesis Photosynthesis Inhibition cluster_oxidative_stress Oxidative Stress Response cluster_outcome Overall Outcome TCS This compound Exposure Membrane Membrane Damage TCS->Membrane ROS Increased ROS Production (Reactive Oxygen Species) TCS->ROS FattyAcid Inhibition of Fatty Acid Synthesis TCS->FattyAcid PSII Damage to Photosystem II (PSII) TCS->PSII Chlorophyll Decreased Chlorophyll Content TCS->Chlorophyll Membrane->PSII MDA Increased Lipid Peroxidation (MDA) ROS->MDA SOD Increased Superoxide Dismutase (SOD) Activity ROS->SOD CAT Increased Catalase (CAT) Activity ROS->CAT GrowthInhibition Inhibition of Algal Growth FattyAcid->GrowthInhibition ETR Reduced Electron Transport Rate PSII->ETR Chlorophyll->GrowthInhibition ETR->GrowthInhibition Algal_Toxicity_Workflow Start Start: Prepare Algal Culture PrepSolutions Prepare this compound Test Solutions (various concentrations) Start->PrepSolutions Inoculate Inoculate Test Vessels PrepSolutions->Inoculate Incubate Incubate under Controlled Conditions (e.g., 96 hours) Inoculate->Incubate MeasureGrowth Measure Algal Growth (e.g., Absorbance, Cell Count) Incubate->MeasureGrowth MeasurePhotosynthesis Measure Photosynthetic Parameters (e.g., Fv/Fm, φPSII) Incubate->MeasurePhotosynthesis Analyze Data Analysis: - Calculate Growth Inhibition - Determine EC50 MeasureGrowth->Analyze MeasurePhotosynthesis->Analyze End End: Report Findings Analyze->End

References

The Endocrine-Disrupting Effects of Triclosan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, has been extensively used in a wide array of consumer products, from personal care items like soaps and toothpastes to textiles and plastics.[1][2] Its widespread use has led to its ubiquitous presence in the environment and detectable levels in human tissues, raising concerns about its potential impact on human health.[3] Of particular concern is its classification as an endocrine-disrupting chemical (EDC), a compound that can interfere with the body's hormonal systems.[1][2][4] This technical guide provides an in-depth overview of the endocrine-disrupting effects of this compound as observed in various animal models, with a focus on its impact on thyroid, estrogenic, and androgenic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways.

Quantitative Data Summary: Effects of this compound on Endocrine Endpoints

The following tables summarize the quantitative effects of this compound on key endocrine parameters across different animal models.

Table 1: Effects of this compound on the Thyroid Axis

Animal ModelExposure Route & DurationDose/ConcentrationObserved EffectsReference(s)
Rat (Wistar) Oral gavage, 21 days150 mg/kg/dayDecreased serum thyroxine (T4) concentrations.[5]
Rat (Sprague-Dawley) Oral gavage, 4 days100, 300, 1000 mg/kg/dayDose-dependent decrease in serum T4 concentrations (28%, 34%, and 53% reduction, respectively).[6]
Rat (Long-Evans) Dietary100, 300, 1000 mg/kg/dayDose-dependent decrease in serum T4.[6]
Zebrafish (Danio rerio) Dietary, 21 days100 µg/g fish/dayHyperplasia of thyroid tissue, increased number and size of follicles, reduced thyrocyte height, and up-regulation of thyroid-stimulating hormone (TSH) and sodium-iodide symporter (NIS) transcripts.[7][7]
Zebrafish (Danio rerio) Aqueous, from fertilization30-300 ng/mLReduced hatching rate. At 300 ng/mL, decreased total triiodothyronine (TT3) and free triiodothyronine (FT3) at 14 days post-fertilization (dpf), and decreased free thyroxine (FT4) at 120 dpf.[8][9][8][9]
Sheepshead minnow (Cyprinodon variegatus) Aqueous, embryonic and larval stages20, 50, 100 µg/LDelayed hatching time by 6-13 hours and absence of the T3 peak indicative of metamorphosis climax.[10][10]

Table 2: Estrogenic and Anti-Estrogenic Effects of this compound

Animal Model/SystemExposure Route & DurationDose/ConcentrationObserved EffectsReference(s)
Rat (Wistar, female) Oral gavage, 21 days (pubertal study)150 mg/kgAdvanced age of vaginal opening and increased uterine weight.[5][5]
Rat (Wistar, female) Oral gavage, 3 days (uterotrophic assay)≥ 4.69 mg/kg (with ethinyl estradiol)Potentiation of ethinyl estradiol-induced increase in uterine weight.[11][11]
Rat (female) In vivo-Increased uterine weight.[12][12]
Medaka (Oryzias latipes, male) Aqueous-Induction of hepatic vitellogenin.[12][12]
Human breast cancer cells (MCF-7) In vitro1 µMIncreased cell growth over 21 days.[13][13]
Human breast cancer cells (MCF-7) In vitro10⁻⁵ MCompletely inhibited estradiol-induced cell growth.[13][13]

Table 3: Androgenic and Anti-Androgenic Effects of this compound

Animal Model/SystemExposure Route & DurationDose/ConcentrationObserved EffectsReference(s)
Rat (male) Oral gavage-Decreased serum testosterone (B1683101), sperm production, and male accessory gland weight.[12][12]
Rat Leydig cells In vitro-Decreased synthesis of testosterone due to reduced mRNA levels of steroidogenic enzymes.[12][12]
Rat androgen receptor (AR) In vitro-Displaced [³H]testosterone from binding to the ligand-binding domain of the AR.[13][13]
Mouse mammary tumor cells (S115) In vitro10⁻⁷ MInhibited testosterone-induced reporter gene expression.[13][13]
Human breast cancer cells (T47D) In vitro10⁻⁶ MInhibited testosterone-induced reporter gene expression.[13][13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's endocrine-disrupting effects.

Zebrafish Eleutheroembryo Thyroid Hormone Assay (ZETA)

This assay is used to detect chemicals that disrupt thyroid gland function in early life stages of zebrafish.[14][15]

Principle: The assay measures the intrafollicular thyroxine (T4) content in zebrafish eleutheroembryos (120 hours post-fertilization) after exposure to a test chemical.[14] A change in T4 production is an integrative endpoint for thyroid disruption.[14]

Protocol:

  • Embryo Collection and Exposure:

    • Collect freshly fertilized zebrafish eggs.

    • Expose embryos to a range of concentrations of the test substance (and a vehicle control) in multi-well plates from approximately 54 hours post-fertilization (hpf) for 66 hours.[14]

  • Fixation and Permeabilization:

    • At 120 hpf, fix the eleutheroembryos in 4% paraformaldehyde.

    • Permeabilize the tissues using a graded series of methanol (B129727) and phosphate-buffered saline with Triton X-100 (PBSTx).

  • Immunofluorescence Staining:

    • Block non-specific binding sites with a blocking solution (e.g., goat serum in PBSTx).

    • Incubate the embryos with a primary antibody specific for T4.

    • Wash the embryos to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • Wash to remove unbound secondary antibody.

  • Imaging and Analysis:

    • Mount the stained embryos on a slide.

    • Capture images of the thyroid follicles using a fluorescence microscope.

    • Quantify the fluorescence intensity of the T4 signal within the follicles using image analysis software.

    • Compare the fluorescence intensity of the treated groups to the control group to determine if the test substance has an effect on T4 content.

Rodent Uterotrophic Bioassay

This in vivo assay is a short-term screening test for estrogenic activity.[16][17][18]

Principle: The assay is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic compounds.[16]

Protocol:

  • Animal Model:

    • Use either immature female rats (weanlings) or young adult female rats that have been ovariectomized and allowed sufficient time for uterine regression.[17]

  • Dosing:

    • Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection.[17]

    • Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).[5]

    • Use at least two dose levels of the test substance with a minimum of six animals per group.[17]

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the last dose, euthanize the animals and perform a necropsy.[17]

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

    • For the blotted uterine weight, gently press the uterus between two pieces of filter paper to remove luminal fluid before weighing.

  • Data Analysis:

    • Calculate the mean uterine weight for each group.

    • A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[17]

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay is used to determine if a chemical can bind to the androgen receptor.[19][20][21]

Principle: The assay measures the ability of a test chemical to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor.[20][21]

Protocol:

  • Reagents and Preparation:

    • Androgen Receptor Source: Prepare cytosol from the prostate of male rats.[21]

    • Radioligand: Use a radiolabeled androgen such as [³H]-R1881.[20]

    • Test Chemical and Controls: Prepare a dilution series of the test chemical. Use an unlabeled potent androgen (e.g., R1881) as a positive control and a solvent as a negative control.[21]

  • Incubation:

    • In a multi-well plate, incubate the androgen receptor preparation with the radioligand and varying concentrations of the test chemical or controls.

    • Incubate overnight at 4°C to allow the binding to reach equilibrium.[20]

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.[20]

  • Quantification and Data Analysis:

    • Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.[19]

    • Plot the percentage of specific binding of the radioligand against the concentration of the test chemical.

    • Determine the IC50 value, which is the concentration of the test chemical that inhibits 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity of the test chemical for the androgen receptor.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing endocrine disruption.

G cluster_0 Hypothalamic-Pituitary-Thyroid (HPT) Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) Thyroid_Hormones Thyroid Hormones (T4 & T3) Thyroid->Thyroid_Hormones Synthesis & Release This compound This compound This compound->Thyroid Disrupts Synthesis This compound->Thyroid_Hormones Alters Metabolism & Transport Thyroid_Hormones->Hypothalamus Negative Feedback (-) Thyroid_Hormones->Pituitary Negative Feedback (-) Peripheral_Tissues Peripheral Tissues Thyroid_Hormones->Peripheral_Tissues Metabolic Regulation

Caption: Disruption of the HPT axis by this compound.

G cluster_1 Estrogen Receptor Signaling Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER (Agonist/Antagonist) Estradiol Estradiol (E2) Estradiol->ER Binds to ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response Leads to

Caption: this compound's interaction with the estrogen receptor pathway.

G cluster_2 Experimental Workflow for Endocrine Disruptor Screening Tier1 Tier 1 Screening (In Vitro Assays) Receptor_Binding Receptor Binding Assays (ER, AR) Tier1->Receptor_Binding Reporter_Gene Reporter Gene Assays Tier1->Reporter_Gene Steroidogenesis Steroidogenesis Assays Tier1->Steroidogenesis Tier2 Tier 2 Testing (In Vivo Assays) Receptor_Binding->Tier2 Reporter_Gene->Tier2 Steroidogenesis->Tier2 Uterotrophic Uterotrophic Assay Tier2->Uterotrophic Hershberger Hershberger Assay Tier2->Hershberger Fish_Repro Fish Short-Term Reproduction Assay Tier2->Fish_Repro Data_Analysis Data Analysis & Weight of Evidence Uterotrophic->Data_Analysis Hershberger->Data_Analysis Fish_Repro->Data_Analysis

Caption: A tiered approach to endocrine disruptor screening.

Conclusion

The evidence from animal models strongly suggests that this compound is an endocrine-disrupting chemical with the potential to interfere with thyroid, estrogenic, and androgenic signaling pathways. The quantitative data presented in this guide highlight the dose-dependent nature of these effects and the variability across different species. The detailed experimental protocols and workflow diagrams provide a framework for researchers to design and conduct further studies to elucidate the mechanisms of this compound's endocrine-disrupting activity and to assess its potential risks to human health. Continued research in this area is crucial for informing regulatory decisions and ensuring the safety of consumer products.

References

Triclosan Resistance in Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triclosan, a broad-spectrum antimicrobial agent, has been widely incorporated into consumer products and clinical settings. Its extensive use has, however, led to the emergence of resistant bacterial strains, posing a potential public health concern. This technical guide provides an in-depth overview of the core mechanisms governing this compound resistance in clinically relevant bacteria. The primary resistance strategies employed by these isolates include target site modification, overexpression of the target enzyme, and active efflux of the compound. This document details the molecular underpinnings of these mechanisms, presents quantitative data on resistance levels, outlines key experimental protocols for studying this compound resistance, and provides visual representations of the associated biological pathways and workflows.

Core Mechanisms of this compound Resistance

The primary target of this compound in most bacteria is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1] Resistance mechanisms predominantly revolve around alterations that mitigate the inhibitory effect of this compound on FabI.

Target Site Modification: Mutations in fabI

One of the most direct mechanisms of resistance involves mutations in the fabI gene, leading to amino acid substitutions in the FabI enzyme. These alterations reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.

In Staphylococcus aureus, a notable mutation is F204C in the FabI protein.[2] This change prevents the formation of a stable ternary complex between FabI, NAD+, and this compound.[2] For Escherichia coli, the G93V mutation in FabI has been shown to confer a significant decrease in this compound susceptibility.[3][4] Similarly, in Acinetobacter baumannii, a Gly95Ser mutation in FabI has been associated with high-level this compound resistance.

Target Overexpression: Upregulation of fabI Expression

Increasing the intracellular concentration of the FabI enzyme is another effective strategy for conferring this compound resistance. This is often achieved through mutations in the promoter region of the fabI gene, leading to its enhanced transcription.

In clinical isolates of S. aureus, strains with elevated this compound minimum inhibitory concentrations (MICs) have demonstrated a three- to fivefold increase in the production of FabI.[2] Studies have identified specific mutations upstream of the fabI gene, such as C34T, T109G, and A101C, which are associated with its upregulation.[5][6] This overexpression necessitates a higher intracellular concentration of this compound to inhibit fatty acid synthesis effectively.

Active Efflux of this compound

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. Overexpression or acquisition of efflux pumps that recognize this compound can lead to reduced intracellular concentrations of the drug and, consequently, to resistance. This mechanism is particularly significant in Gram-negative bacteria like Pseudomonas aeruginosa and E. coli.

In P. aeruginosa, several efflux pumps from the Resistance-Nodulation-Division (RND) family, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, are known to contribute to this compound resistance.[7] In E. coli, exposure to this compound can lead to the overexpression of efflux pump genes, including mdfA and norE. The regulation of these efflux pumps is complex and often involves two-component regulatory systems and transcriptional regulators like those from the MarR and TetR families.[8][9]

Intrinsic Resistance and Enzymatic Degradation

Some bacteria possess intrinsic resistance to this compound. For instance, P. aeruginosa encodes for FabV, an alternative enoyl-ACP reductase that is naturally resistant to this compound.[10]

While enzymatic degradation of this compound has been observed, it is more commonly associated with environmental bacteria such as Sphingomonas sp., Sphingopyxis sp., and Pseudomonas putida.[11][12][13] The degradation pathways in these organisms often involve hydroxylation and ether bond cleavage.[12][14] The clinical relevance of enzymatic degradation as a primary resistance mechanism in isolates from human infections is not yet well-established.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance from studies on clinical isolates.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) in Clinical Isolates

Bacterial SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus310.016 - 2.0--[2]
Staphylococcus aureus320.025 - 1.0--[15]
Staphylococcus aureus100-0.120.25[16][17]
Staphylococcus epidermidis96-0.128.0[16][17]
Escherichia coli451.0 - 64.0--[18]
Escherichia coli2000.03125 - 8.0--[19]
Pseudomonas aeruginosaMultiple2,125 - 4,250--[7]

Table 2: Impact of Resistance Mechanisms on this compound MICs

Bacterial SpeciesResistance MechanismFold Increase in MICReference(s)
Staphylococcus aureusOverexpression of wild-type FabI8[2]
Staphylococcus aureusOverexpression of FabI (F204C)>50[2]
Escherichia coliFabI (G93V) mutation~400[4]
Escherichia coliFabI (G93V) + NTG mutagenesis~4000[4]

Table 3: Kinetic Parameters of Wild-Type and Mutant FabI Enzymes

Enzyme SourceEnzyme VariantSubstrateKₘ (µM)kcat (min⁻¹)This compound IC₅₀ (µM)This compound K₁ (nM)Reference(s)
E. coliWild-TypeCrotonyl-CoA--20.023 (for E.NAD⁺)[3][20][21]
E. coliG93VCrotonyl-CoA--10200 (for E.NAD⁺)[3][20][21]
E. coliM159TCrotonyl-CoA---4 (for E.NAD⁺)[3][21]
E. coliF203LCrotonyl-CoA---0.9 (for E.NAD⁺)[3][21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.015 to 128 µg/mL). Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Analysis of fabI Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying fabI mRNA levels.

  • RNA Extraction: Grow bacterial cultures to mid-log phase in the presence and absence of sub-inhibitory concentrations of this compound. Harvest the cells by centrifugation and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative Real-Time PCR (qPCR):

    • Reaction Setup: Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for fabI and a housekeeping gene (e.g., 16S rRNA), and a suitable qPCR master mix (e.g., SYBR Green).

    • Primer Design: Design primers for fabI and the housekeeping gene with a melting temperature of approximately 60°C and an amplicon size of 100-200 bp.

    • Cycling Conditions: A typical qPCR program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s), annealing (60°C for 30s), and extension (72°C for 30s). Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis: Calculate the relative expression of the fabI gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the this compound-treated sample to the untreated control.

Efflux Pump Activity Assay

This protocol uses an efflux pump inhibitor to assess the contribution of efflux pumps to resistance.

  • MIC Determination with and without Inhibitor: Determine the MIC of this compound for the test isolate using the broth microdilution method as described in section 4.1.

  • Parallel MIC Assay: Simultaneously, perform a parallel MIC assay where a sub-inhibitory concentration of an efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) (e.g., at a final concentration of 25 µg/mL), is added to each well of the microtiter plate along with the this compound dilutions.[22]

  • Data Interpretation: A significant reduction (e.g., four-fold or greater) in the this compound MIC in the presence of the efflux pump inhibitor indicates that active efflux is a mechanism of resistance in the tested isolate.[22]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound resistance.

Signaling and Resistance Pathways

Triclosan_Resistance_Mechanisms cluster_target_modification Target Site Modification cluster_overexpression Target Overexpression cluster_efflux Active Efflux fabI_gene fabI Gene fabI_protein FabI Enzyme fabI_gene->fabI_protein Expression mutant_fabI_gene Mutant fabI Gene (e.g., F204C, G93V) mutant_fabI_protein Mutant FabI Enzyme mutant_fabI_gene->mutant_fabI_protein Expression fabI_protein->inhibition mutant_fabI_protein->no_inhibition This compound This compound This compound->inhibition Binds & Inhibits This compound->no_inhibition Reduced Binding fatty_acid_synthesis Fatty Acid Synthesis inhibition->fatty_acid_synthesis Blocked no_inhibition->fatty_acid_synthesis Proceeds promoter_mutation Promoter Mutation upregulated_fabI Upregulated fabI Expression promoter_mutation->upregulated_fabI excess_fabI Excess FabI Enzyme upregulated_fabI->excess_fabI insufficient_inhibition Insufficient Inhibition excess_fabI->insufficient_inhibition triclosan2 This compound triclosan2->insufficient_inhibition insufficient_inhibition->fatty_acid_synthesis Partially Proceeds triclosan_in This compound (intracellular) efflux_pump Efflux Pump (e.g., MexAB-OprM) triclosan_in->efflux_pump triclosan_out This compound (extracellular) efflux_pump->triclosan_out Expulsion regulatory_system Regulatory System (e.g., Two-Component) upregulation Upregulation regulatory_system->upregulation upregulation->efflux_pump

Caption: Core mechanisms of this compound resistance in clinical isolates.

Experimental Workflow for Resistance Characterization

Experimental_Workflow cluster_resistant Resistant Isolate Analysis start Clinical Isolate mic_testing MIC Determination (Broth Microdilution) start->mic_testing phenotype Resistance Phenotype (Sensitive vs. Resistant) mic_testing->phenotype fabI_seq fabI Gene Sequencing phenotype->fabI_seq Resistant fabI_expr fabI Expression (qRT-PCR) phenotype->fabI_expr Resistant efflux_assay Efflux Pump Assay (Inhibitor) phenotype->efflux_assay Resistant end_sensitive Isolate is Sensitive phenotype->end_sensitive Sensitive mutation_found Mutation Identified? fabI_seq->mutation_found overexpression_found Overexpression Detected? fabI_expr->overexpression_found efflux_activity Efflux Activity Detected? efflux_assay->efflux_activity end_tm Mechanism: Target Modification mutation_found->end_tm Yes end_unknown Mechanism: Potentially Novel or Combined mutation_found->end_unknown No end_oe Mechanism: Target Overexpression overexpression_found->end_oe Yes overexpression_found->end_unknown No end_ep Mechanism: Active Efflux efflux_activity->end_ep Yes efflux_activity->end_unknown No

Caption: Workflow for characterizing this compound resistance mechanisms.

Regulation of Efflux Pump Expression

Efflux_Regulation cluster_tcs Two-Component System (TCS) cluster_local_regulator Local Transcriptional Regulator stimulus Environmental Stimulus (e.g., this compound, Antibiotics) sensor_kinase Sensor Kinase stimulus->sensor_kinase inducer_binding Inducer Binding stimulus->inducer_binding response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylation Cascade efflux_operon Efflux Pump Operon response_regulator->efflux_operon Activates/Represses Transcription repressor Repressor (e.g., TetR, MarR) repressor->inducer_binding inducer_binding->efflux_operon De-repression transcription Transcription efflux_operon->transcription

Caption: General models for the regulation of efflux pump expression.

References

The Role of Triclosan in the Development of Antibiotic Cross-Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triclosan (TCS), a broad-spectrum antimicrobial agent prevalent in consumer and personal care products, has come under scrutiny for its potential role in promoting antibiotic resistance. At sub-lethal concentrations, this compound exerts a selective pressure on bacterial populations, leading to the emergence of resistance mechanisms that can confer cross-resistance to clinically important antibiotics. This technical guide provides an in-depth examination of the molecular underpinnings of this phenomenon, presents quantitative data on the impact of this compound exposure on antibiotic susceptibility, details key experimental protocols for investigation, and visualizes the complex pathways and workflows involved. The primary mechanisms of cross-resistance involve target site modifications, primarily in the fabI gene, and the overexpression of multidrug resistance (MDR) efflux pumps. Understanding these pathways is critical for assessing the public health risks associated with widespread this compound use and for informing future drug development strategies.

Core Mechanisms of this compound-Induced Cross-Resistance

Exposure to this compound, particularly at sub-inhibitory concentrations, can select for bacterial mutants with reduced susceptibility. These resistance mechanisms are often not specific to this compound and can result in decreased susceptibility to a range of antibiotics.

Target Modification: The fabI Gene

At low concentrations, this compound's primary target is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway[1][2]. FabI is responsible for catalyzing the final reduction step in fatty acid elongation[3]. This compound inhibits the enzyme by forming a stable, non-covalent ternary complex with NAD+ and the enzyme's active site[4].

Cross-resistance can arise through several mechanisms related to FabI:

  • Point Mutations: Single amino acid substitutions in the fabI gene can decrease this compound's binding affinity to the enzyme, conferring resistance[3][5]. For instance, a Gly93Val mutation in E. coli FabI results in a 64-fold reduction in this compound potency[5]. Similarly, a Gly95Ser mutation in Acinetobacter baumannii FabI has been linked to high-level this compound resistance[6].

  • Overexpression: Increased expression of the wild-type fabI gene can also lead to resistance by titrating the intracellular concentration of the drug[4][6]. Mutations in the promoter region of fabI have been associated with its upregulation in Staphylococcus aureus[4].

  • Target Replacement: Some bacteria possess naturally this compound-resistant FabI homologues, such as FabK or FabL, rendering them intrinsically less susceptible[1][5].

Notably, the FabI enzyme is also the target for the frontline anti-tuberculosis drug isoniazid[7][8]. Consequently, mutations in the homologous inhA gene in Mycobacterium species selected by this compound exposure can confer cross-resistance to isoniazid[7][9].

Overexpression of Multidrug Efflux Pumps

Perhaps the most significant mechanism for this compound-induced antibiotic cross-resistance is the upregulation of multidrug resistance (MDR) efflux pumps. These membrane proteins actively extrude a wide range of structurally diverse compounds, including biocides and antibiotics, from the bacterial cell[1][10]. Exposure to this compound can both select for mutants that constitutively overexpress these pumps and directly induce their expression[11][12].

Several families of efflux pumps are implicated:

  • Resistance-Nodulation-Cell Division (RND) Family: This is the most prominent family in Gram-negative bacteria. Pumps like AcrAB-TolC in E. coli and Salmonella enterica, and MexAB-OprM, MexCD-OprJ, and MexEF-OprN in Pseudomonas aeruginosa are known to efflux this compound[1][2]. Overexpression of these pumps leads to decreased susceptibility to antibiotics such as tetracyclines, fluoroquinolones, chloramphenicol, and trimethoprim[1][9].

  • Major Facilitator Superfamily (MFS): Genes such as mdfA and norE from this family have been shown to be overexpressed in E. coli after adaptation to this compound[13].

Induction can occur through direct interaction with regulatory proteins. In Stenotrophomonas maltophilia, this compound binds to the transcriptional repressor SmeT, causing it to dissociate from the promoter of the smeDEF operon. This induces expression of the SmeDEF efflux pump, reducing susceptibility to quinolones[11][12][14].

Alterations in Global Regulators

This compound exposure can select for mutations in global regulatory genes that control stress responses and the expression of multiple resistance determinants, including efflux pumps.

  • marA, soxS, and rob : In E. coli, mutations in the repressors of these systems (e.g., marR, soxR) can lead to the overexpression of the MarA and SoxS activators[5][15]. These activators, in turn, upregulate the AcrAB-TolC efflux pump, conferring a multidrug-resistant phenotype.

  • nfxB : In P. aeruginosa, mutations in the nfxB regulatory gene are a common mechanism for the overexpression of the MexCD-OprJ efflux system. Exposure of susceptible P. aeruginosa to this compound has been shown to select for nfxB mutants, resulting in cross-resistance to fluoroquinolones[2][7].

Caption: Experimental workflow for assessing this compound-induced antibiotic cross-resistance.

Protocol: Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This is a simple, qualitative method to screen for overactive efflux pumps. It relies on the ability of MDR pumps to extrude the fluorescent dye ethidium (B1194527) bromide (EtBr).[16][17]

  • Plate Preparation: Prepare a series of agar (B569324) plates (e.g., Tryptic Soy Agar) supplemented with increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.[16]

  • Inoculation: Divide the plates into sectors. Swab cultures of the test strains (e.g., wild-type vs. This compound-adapted) radially, from the center to the edge of the plate.[16]

  • Incubation: Incubate the plates at 37°C for 16-18 hours.[16]

  • Visualization: Visualize the plates under a UV transilluminator.

  • Interpretation: The minimum concentration of EtBr that produces fluorescence is recorded. Strains with overactive efflux pumps will require a higher concentration of EtBr in the agar to accumulate enough intracellularly to fluoresce, indicating they are efficiently pumping the dye out.[16][18] An optional control involves adding an efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to the agar; in the presence of an EPI, efflux should be inhibited, and fluorescence should appear at lower EtBr concentrations.[10]

Protocol: Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)

This protocol quantifies the expression levels of target genes, such as those encoding efflux pumps (acrB, mexB) or their regulators (marA), to determine if they are upregulated in this compound-adapted strains.

  • Bacterial Culture: Grow wild-type and this compound-adapted strains to the mid-logarithmic phase (OD600 ≈ 0.6).[10]

  • RNA Extraction: Isolate total RNA from bacterial pellets using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.[10]

  • qPCR Reaction: Set up the qPCR reaction using a fluorescent dye (e.g., SYBR Green or TB Green),[10] cDNA template, and primers specific to the target gene(s) and a housekeeping gene (e.g., 16S rRNA, gapA) for normalization.

  • Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative fold change in gene expression in the adapted strain compared to the wild-type using the 2-ΔΔCt method.[10] An increase in the fold change indicates upregulation of the target gene.

Interplay of Resistance Mechanisms

This compound does not induce resistance through a single, isolated pathway. Rather, it initiates a complex interplay of mechanisms that can collectively contribute to a robust multidrug resistance phenotype. A mutation in a primary target like fabI may confer initial this compound resistance, but the broader threat often emerges from the simultaneous or subsequent upregulation of MDR efflux pumps, which have a much wider substrate profile including numerous classes of antibiotics.

dot

Logical_Relationship_Mechanisms cluster_mechanisms Primary Resistance & Stress Responses cluster_resistance Resulting Phenotypes TCS This compound Exposure (Sub-lethal) fabI Target Modification (fabI mutation/ overexpression) TCS->fabI efflux Efflux Pump Overexpression TCS->efflux regulator Global Regulator Mutation (marR, soxR) TCS->regulator ros Oxidative Stress (ROS Generation) TCS->ros TCS_res This compound Resistance fabI->TCS_res efflux->TCS_res Cross_res Antibiotic Cross-Resistance efflux->Cross_res regulator->efflux Upregulates ros->efflux Induces Mutation ros->regulator Induces Mutation node_fq Fluoroquinolones Cross_res->node_fq node_tet Tetracyclines Cross_res->node_tet node_other Other Antibiotics... Cross_res->node_other

Caption: Interplay of mechanisms leading from this compound exposure to antibiotic cross-resistance.

Conclusion and Implications

The evidence strongly indicates that the widespread use of this compound can contribute to the selection and dissemination of antibiotic resistance. The primary mechanisms—target modification (fabI), overexpression of MDR efflux pumps, and alteration of global regulators—are well-documented pathways that reduce bacterial susceptibility to a range of clinically relevant antibiotics. The quantitative data reveal that exposure can lead to clinically significant increases in antibiotic MICs. For drug development professionals, this underscores the importance of screening new antimicrobial candidates for potential cross-resistance with biocides and ensuring that novel compounds are not substrates for common MDR efflux pumps. For researchers and public health officials, these findings highlight the need for continued surveillance and a re-evaluation of the widespread, non-medical use of antimicrobial chemicals like this compound.

References

The Double-Edged Sword: An In-depth Technical Guide to the Photodegradation of Triclosan and the Formation of Toxic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triclosan (TCS), a broad-spectrum antimicrobial agent, has been extensively used in a plethora of consumer products, from soaps and toothpastes to cosmetics and textiles. Its widespread application has led to its ubiquitous presence in aquatic environments. While initially considered a benign environmental contaminant, research has unveiled a darker side to this compound's fate: its propensity to degrade under sunlight into more toxic and persistent compounds, most notably chlorinated dibenzo-p-dioxins (CDDs). This technical guide provides a comprehensive overview of the photodegradation of this compound, with a focus on the formation of toxic byproducts, experimental methodologies for their study, and the key factors influencing these transformation pathways.

Photodegradation Pathways of this compound: A Cascade to Toxicity

The photodegradation of this compound is a complex process influenced by various environmental factors, including pH, the presence of dissolved organic matter, and the specific matrix (e.g., water, soil).[1] Direct photolysis, particularly of the anionic form of this compound at pH levels above 7, is a primary transformation pathway.[1] The process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of a series of intermediate and final byproducts.

Several key reaction pathways have been identified in the photodegradation of this compound:

  • Ether Bond Cleavage: This process results in the formation of 2,4-dichlorophenol (B122985) and 4-chlorocatechol.[2]

  • Dechlorination: The removal of chlorine atoms from the this compound molecule can occur, leading to the formation of less chlorinated congeners.[3][4]

  • Ring Closure (Cyclization): This is the most concerning pathway, as it leads to the formation of chlorinated dibenzo-p-dioxins (CDDs).[5][6] Specifically, this compound can be converted to 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD).[7][8]

  • Hydroxylation and Quinone Formation: The addition of hydroxyl groups to the aromatic rings can lead to the formation of hydroxylated this compound derivatives, quinones, and hydroquinones.[9][10]

  • Oligomerization: Under certain conditions, this compound degradation products can combine to form larger molecules.[1]

The presence of active chlorine, often from disinfection processes, can lead to the formation of chlorinated this compound derivatives (CTDs).[3][4][11] These CTDs can then undergo photodegradation to form even more highly chlorinated and toxic dioxins, such as 1,2,8-TriCDD and 1,2,3,8-TCDD.[8]

Photodegradation_of_this compound cluster_conditions Influencing Factors TCS This compound CTDs Chlorinated this compound Derivatives (CTDs) TCS->CTDs + Active Chlorine Dioxins Chlorinated Dibenzo-p-dioxins (e.g., 2,8-DCDD, TriCDDs, TCDDs) TCS->Dioxins Photocyclization (UV Light) Phenols Chlorinated Phenols (e.g., 2,4-Dichlorophenol) TCS->Phenols Ether Bond Cleavage Other Other Byproducts (Hydroxylated derivatives, Quinones) TCS->Other Hydroxylation CTDs->Dioxins Photocyclization (UV Light) UV UV Light pH pH DOM Dissolved Organic Matter Chlorine Active Chlorine

Figure 1: Simplified reaction pathways in the photodegradation of this compound.

Quantitative Analysis of this compound Photodegradation

The efficiency and rate of this compound photodegradation, as well as the yield of toxic byproducts, have been quantified in numerous studies. This data is crucial for assessing the environmental risk associated with this compound contamination.

ParameterValueConditionsReference
Photolysis Quantum Yield (TCS Anion) 0.39Buffered pure water[3][4]
Photolysis Quantum Yield (4-Cl-TCS Anion) 0.07Buffered pure water[3][4]
Photolysis Quantum Yield (6-Cl-TCS Anion) 0.29Buffered pure water[3][4]
Photolysis Quantum Yield (4,6-Cl-TCS Anion) 0.05Buffered pure water[3][4]
Photodegradation Quantum Yield (TCS on Kaolinite) 0.90Irradiation at 290-310 nm[12]
Photochemical Conversion to PCDDs (from CTDs) 0.5 - 2.5%Solar irradiation in natural and buffered pure water[3][4]
TCS Removal by Photocatalysis (UV/TiO2) >99% in 30 min30 mg L-1 TiO2, pH 10[13]
TCS Mineralization by Photocatalysis (UV/TiO2) 90%30 mg L-1 TiO2, pH 10[13]
TCS Mineralization by Photolysis 25%pH 10[13]

Table 1: Quantitative Data on this compound Photodegradation and Byproduct Formation.

Experimental Protocols for Studying this compound Photodegradation

The investigation of this compound photodegradation and its byproducts requires a combination of controlled irradiation experiments and sophisticated analytical techniques.

Photodegradation Experiments

A typical experimental setup for studying the photodegradation of this compound involves the following steps:

  • Sample Preparation: A solution of this compound is prepared in a relevant matrix, such as ultrapure water, natural water, or a solvent mixture (e.g., water/acetonitrile).[2] The pH of the solution is often adjusted to investigate its effect on the degradation rate.[1]

  • Irradiation: The this compound solution is exposed to a light source that mimics solar radiation, such as a solar simulator equipped with a xenon lamp.[1][10] Cutoff filters may be used to control the wavelength range of the irradiation.[1] The intensity of the light is monitored to ensure consistent experimental conditions.

  • Sample Collection: Aliquots of the solution are collected at different time intervals during the irradiation process to track the degradation of this compound and the formation of byproducts.[10]

Analytical Methodologies

The analysis of this compound and its photodegradation products is primarily performed using chromatographic and mass spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used for the quantitative analysis of this compound.[10][13] A reverse-phase C18 column is typically employed for the separation.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts, including chlorinated phenols and dioxins.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and ultra-high-resolution mass spectrometry (FT-ICR-MS) are used for the identification of a wide range of transformation products, including non-volatile and polar compounds.[1][14][15]

  • High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS): This is the gold standard for the ultra-trace analysis of highly toxic dioxin congeners.[8]

Sample Preparation for Analysis:

  • Liquid-Liquid Extraction (LLE): This technique is used to extract this compound and its byproducts from aqueous samples using an organic solvent like ethyl acetate.[1]

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to concentrate the analytes of interest from water samples before analysis.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_extract 3. Sample Extraction cluster_analysis 4. Chemical Analysis cluster_data 5. Data Analysis prep Prepare this compound Solution (e.g., in water, adjust pH) irrad Expose to Light Source (e.g., Solar Simulator) prep->irrad collect Collect Samples at Time Intervals irrad->collect extract Liquid-Liquid or Solid-Phase Extraction collect->extract analysis Analytical Techniques extract->analysis hplc HPLC-UV analysis->hplc gcms GC-MS analysis->gcms lcms LC-MS/MS (QTOF, FT-ICR) analysis->lcms hrgcms HRGC-HRMS (for Dioxins) analysis->hrgcms data Identify Byproducts Quantify Degradation Rates Assess Toxicity analysis->data

Figure 2: A typical experimental workflow for studying this compound photodegradation.

Toxicity of Photodegradation Byproducts

A significant concern surrounding the environmental fate of this compound is that some of its photodegradation byproducts are more toxic and persistent than the parent compound.[6]

  • Chlorinated Dibenzo-p-dioxins (CDDs): These are highly toxic compounds known to be carcinogenic, endocrine disruptors, and immunotoxicants.[7][11] The formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), the most toxic dioxin congener, has been identified as a phototransformation product of this compound in the presence of active chlorine.[11] The CTD-derived PCDDs also possess higher toxicities than 2,8-DCDD.[3][4]

  • Chlorinated Phenols: Compounds like 2,4-dichlorophenol are also of environmental concern due to their toxicity.[7][10]

Ecotoxicity assessments have shown that this compound and some of its major transformation products can have harmful effects on organisms such as Lactuca sativa (lettuce) and Daphnia magna (water flea).[13][14]

Conclusion

The photodegradation of this compound is a critical environmental process that transforms a widely used antimicrobial into a suite of potentially more hazardous compounds. The formation of chlorinated dibenzo-p-dioxins is of particular concern due to their high toxicity and persistence. Understanding the mechanisms of this compound photodegradation, the factors that influence it, and the analytical methods to study it are paramount for accurately assessing the environmental risks associated with this ubiquitous contaminant. For researchers, scientists, and drug development professionals, a thorough consideration of the environmental fate of antimicrobial compounds like this compound is essential for the development of safer and more sustainable alternatives. Further research should continue to focus on the long-term ecological impacts of this compound's degradation products and the development of effective remediation strategies.

References

Triclosan in the Human Body: A Technical Guide to Detection and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the methodologies for detecting and quantifying the antimicrobial agent triclosan in human tissues and bodily fluids, providing researchers, scientists, and drug development professionals with a comprehensive overview of current analytical techniques, observed concentrations, and the biological pathways it may influence.

Introduction

This compound (TCS), a broad-spectrum antimicrobial agent, has been widely incorporated into a vast array of consumer products, from personal care items like soaps and toothpastes to textiles and food packaging.[1] Its extensive use has led to widespread human exposure, resulting in the detection of this compound and its metabolites in various human tissues and bodily fluids.[2][3][4][5][6] This guide provides a technical overview of the analytical methods employed for this compound detection, a summary of reported concentrations in different biological matrices, and an exploration of the signaling pathways potentially disrupted by this compound.

Quantitative Analysis of this compound in Human Samples

The presence of this compound has been documented in numerous human biological samples, including urine, breast milk, blood (serum and plasma), and adipose tissue.[2][3][5][7] The concentrations detected can vary significantly depending on demographic factors, geographic location, and personal use of this compound-containing products.

Table 1: this compound Concentrations in Human Urine
Population/StudySample SizeDetection FrequencyConcentration Range (µg/L)Geometric Mean (µg/L)Analytical MethodReference
U.S. General Population (NHANES 2003-2004)2,51774.6%2.4 - 3,790-Not Specified[1]
Women with Newly Diagnosed Breast Cancer (USA)30298.3%-20.74Not Specified[2][7]
Pregnant Women (Canada)8087%--Not Specified[4]
General Population (China)20980%--Not Specified[4]
General Population (Queensland, Australia)2,400100%0.08 - 0.71 µM-Not Specified[4]
Table 2: this compound Concentrations in Human Breast Milk
Population/StudySample SizeDetection FrequencyConcentration Range (µg/kg lipid)Mean/Median Concentration (ng/g f.w.)Analytical MethodReference
Breast Milk Banks (California & Texas, USA)6282.3% (51/62)100 - 2,100-Not Specified[1][8]
AustraliaNot SpecifiedHigh Variability-Mean: 1.3 ± 2.7, Median: 0.26Not Specified[9]
Table 3: this compound Concentrations in Human Blood (Plasma/Serum)
Population/StudyDetection FrequencyConcentration Range (ng/mL)Limit of Quantification (ng/g)Analytical MethodReference
General PopulationDetected0.01 - 38-Not Specified[3][5]
Human Plasma SamplesAll samples > LOQ-0.009 (for 5g sample)GC/ECNI-MS[10]
Table 4: this compound in Other Human Tissues
TissueDetection StatusConcentrationReference
Adipose TissueDetected-[5][7][9]
LiverDetected-[5]
BrainDetected-[9]
Ovarian FollicleDetected~100 pg/mL[3]
Cord BloodDetected-[3]
Amniotic FluidDetected-[9]
Fingernails and ToenailsDetected-[9]

Experimental Protocols for this compound Detection

The accurate quantification of this compound in complex biological matrices requires robust and sensitive analytical methodologies. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.[11] Sample preparation, including extraction and sometimes derivatization, is a critical step to ensure accurate results.

General Workflow for this compound Analysis

G General Experimental Workflow for this compound Analysis sample Biological Sample (Urine, Blood, Milk, Tissue) extraction Extraction (LLE, SPE, MSPD) sample->extraction cleanup Sample Cleanup / Derivatization (Optional) extraction->cleanup analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) cleanup->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: A generalized workflow for the analysis of this compound in biological samples.

Detailed Methodologies

1. Extraction from Human Plasma and Milk (GC/ECNI-MS Method) [10]

  • Sample Preparation:

    • For plasma, possible conjugates are hydrolyzed.

    • This compound is extracted with an n-hexane/acetone mixture.

  • Partitioning and Derivatization:

    • The extract is partitioned into alcoholic potassium hydroxide.

    • This compound is converted into its pentafluorobenzoyl ester for enhanced sensitivity.

  • Cleanup:

    • A sulfuric acid cleanup step is performed.

  • Analysis:

    • Sample extracts are analyzed by gas chromatography/electron capture negative ionization mass spectrometry (GC/ECNI-MS).

  • Quantification:

    • The limit of quantification is 0.009 ng/g for a 5g plasma sample and 0.018 ng/g for a 3g milk sample.

2. Ionic Liquid-Based Liquid-Solid Transformation Microextraction (IL-LTME) for Plasma and Urine [12]

  • Principle: This method utilizes an in-situ metathesis reaction between a hydrophilic ionic liquid (IL) and an ion-exchange salt to form a solid hydrophobic IL that extracts this compound and its methylated product, methylthis compound (MTCS).

  • Extraction Procedure:

    • A hydrophilic IL, [C12MIM]Br, is used as the extractant, and NH4PF6 acts as the ion-exchange salt.

    • The in-situ reaction changes the IL from hydrophilic to hydrophobic.

    • Bubbling with NH3 increases the contact area between the IL-extractant and the analytes.

    • Solidification of the resulting [C12MIM]PF6 allows for easy separation.

  • Analysis:

    • The extracted analytes are analyzed by HPLC with UV detection.

  • Performance:

    • Limits of detection for TCS and MTCS were 0.126-0.161 µg/L in plasma and 0.211-0.254 µg/L in urine.

    • Extraction recoveries ranged from 94.1% to 103.8%.

3. Stir Bar Sorptive Extraction (SBSE) for Urine [13]

  • Sample Preparation:

    • Human urine samples are de-conjugated by treatment with beta-glucuronidase and sulfatase.

  • Extraction:

  • Analysis:

    • The PDMS stir bar is subjected to thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).

  • Performance:

    • The detection limit for this compound is 0.05 ng/mL.

Signaling Pathways Affected by this compound

This compound has been shown to interfere with several key biological signaling pathways, raising concerns about its potential impact on human health. These disruptions can lead to a range of cellular and systemic effects.

Mitochondrial Disruption and Calcium Signaling

This compound can disrupt mitochondrial structure and function, leading to increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, and altered calcium homeostasis.[14] This can, in turn, inhibit mast cell degranulation and other immune cell functions by affecting calcium influx.[14][15]

G This compound-Induced Mitochondrial and Calcium Signaling Disruption TCS This compound Mito Mitochondria TCS->Mito disrupts structure ER Endoplasmic Reticulum TCS->ER affects ROS Increased ROS Production Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP Mito_Fission Mitochondrial Fission Mito->Mito_Fission Ca_Disrupt Disrupted ER & Mitochondrial Ca2+ Levels Mito->Ca_Disrupt ER->Ca_Disrupt Ca_Influx Ca2+ Influx Mast_Cell Inhibition of Mast Cell Degranulation Ca_Influx->Mast_Cell Ca_Disrupt->Ca_Influx reduces

Caption: this compound's impact on mitochondrial function and calcium signaling.

Keratinocyte Function and Skin Barrier Integrity

In human keratinocytes, this compound exposure can disrupt metabolic pathways, increase the production of pro-inflammatory cytokines, and alter the expression of genes involved in the skin barrier.[16] This can lead to compromised skin integrity and potentially increase the risk of allergic sensitization.[16]

G Impact of this compound on Keratinocyte Function TCS This compound Exposure (Dermal) Keratinocytes Human Keratinocytes TCS->Keratinocytes Metabolic_Disruption Disrupted Metabolic Pathways & Lipid Levels Keratinocytes->Metabolic_Disruption ROS Increased ROS Production Keratinocytes->ROS Cytokines Increased Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) Keratinocytes->Cytokines Gene_Alteration Altered Gene Expression (Filaggrin, Keratins) Keratinocytes->Gene_Alteration Skin_Barrier Disrupted Skin Barrier Integrity Gene_Alteration->Skin_Barrier

Caption: Effects of this compound on human keratinocytes and the skin barrier.

PI3K/Akt/Caspase-3 Signaling Pathway in Renal Cells

Studies have indicated that this compound can induce oxidative stress and apoptosis in human renal glomerular endothelial cells by regulating the PI3K/Akt/Caspase-3 signaling pathway.[17] This suggests a potential mechanism for this compound-induced kidney damage.

G This compound's Effect on PI3K/Akt/Caspase-3 Pathway TCS This compound PI3K_Akt PI3K/Akt Pathway TCS->PI3K_Akt regulates Oxidative_Stress Oxidative Stress TCS->Oxidative_Stress induces Caspase3 Caspase-3 PI3K_Akt->Caspase3 activates Apoptosis Apoptosis in Renal Cells Caspase3->Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound-mediated regulation of the PI3K/Akt/Caspase-3 pathway.

Conclusion

The widespread use of this compound has resulted in its detectable presence in a variety of human tissues and bodily fluids. This technical guide has summarized the reported concentrations of this compound and detailed the analytical methodologies for its detection and quantification. Furthermore, it has highlighted several key signaling pathways that can be disrupted by this compound, providing a foundation for further research into its potential human health effects. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical techniques and biological interactions is essential for assessing exposure and potential risks associated with this ubiquitous antimicrobial agent.

References

Methodological & Application

Application Note: Determination of Triclosan in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Triclosan (TCS) in various water matrices, including surface water, wastewater, and drinking water, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation by Solid-Phase Extraction (SPE), followed by derivatization to enhance volatility and thermal stability, and subsequent GC-MS analysis. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a widely used broad-spectrum antimicrobial agent found in numerous personal care products and consumer goods.[1][2] Its extensive use has led to its presence in various aquatic environments.[3] Due to potential environmental and health concerns, monitoring this compound levels in water is of significant importance.[3] Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the determination of this compound.[4][5][6] Derivatization of this compound is often employed to improve its chromatographic behavior and detection sensitivity.[4][7][8][9] This application note provides a comprehensive protocol for the analysis of this compound in water samples.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound in water samples is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration Remove Particulates SPE Solid-Phase Extraction (SPE) Filtration->SPE Enrichment Elution Elution SPE->Elution Analyte Recovery Evaporation Evaporation & Reconstitution Elution->Evaporation Derivatization Derivatization Evaporation->Derivatization Prepare for GC GCMS GC-MS Analysis Derivatization->GCMS Injection Quantification Quantification GCMS->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Final Results

Figure 1: Experimental workflow for this compound analysis.

Experimental Protocols

This protocol is based on established methods for the extraction of this compound from aqueous samples.[1][7][8]

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store the samples at 4°C.

  • Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase C18 SPE cartridge (e.g., 6 mL, 1 g packing).[1]

    • Condition the cartridge by passing 10 mL of dichloromethane (B109758) (DCM), followed by 10 mL of methanol, and finally 10 mL of acidified deionized water.[1] Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load a specific volume of the filtered water sample (e.g., 100 mL to 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][7]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for at least 30 minutes to remove residual water.[1]

  • Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent. Dichloromethane is a commonly used eluent.[1] Collect the eluate in a clean collection tube. A typical elution may involve two portions of 6 mL of DCM.[1]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent, such as ethyl acetate (B1210297) or toluene, for derivatization and GC-MS analysis.

Derivatization of the hydroxyl group of this compound is essential for improving its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique.[4][7][8]

  • Reagent: A common silylating agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4] Another option is an injection-port derivatization with a tert-butyldimethylsilyl (TBDMS) agent.[7][10]

  • Procedure (using MTBSTFA):

    • To the reconstituted sample extract (e.g., 100 µL), add a specific volume of the derivatizing agent (e.g., 50 µL of MTBSTFA).

    • Vortex the mixture for 1 minute.

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (for TBDMS derivative) m/z 345, 347, 349 (characteristic ions)

Quantitative Data Summary

The following tables summarize the quantitative performance data for the GC-MS analysis of this compound in water, as reported in various studies.

Table 1: Method Detection and Quantification Limits

Parameter Value Water Matrix Reference
Limit of Quantification (LOQ)1.0 ng/L100 mL Water Samples[7][10]
Limit of Quantification (LOQ)3.0 ng/L (for Methyl-Triclosan)100 mL Water Samples[7][10]
Quantification LimitsBelow 10 ng/LWater Samples[4]
Method Detection Limits0.64 - 4.12 ng/LWater Samples[9]

Table 2: Recovery and Precision Data

Parameter Value Matrix/Spike Level Reference
Mean Recovery80 - 95%Water Samples[7]
Recovery79 - 88%Influent Wastewater[8]
Recovery36 - 87%Final Effluent Wastewater[8]
Mean Recoveries (Wastewater)91(±4) - 106(±7)%Wastewater[5][6][11][12]
Intra-batch Precision (RSD)< 7%Water Samples[7]
Inter-batch Precision (RSD)< 11%Water Samples[7]

Conclusion

The described method, incorporating solid-phase extraction, derivatization, and GC-MS analysis, provides a sensitive, accurate, and reliable approach for the quantification of this compound in a variety of water samples. The provided protocols and performance data serve as a valuable resource for laboratories involved in environmental monitoring and water quality assessment. The method can achieve low nanogram per liter detection limits, making it suitable for trace-level analysis.

References

Solid-Phase Extraction of Triclosan in Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, is extensively used in a wide array of personal care products, including soaps, toothpastes, and cosmetics.[1][2][3] Its widespread application leads to its continuous release into the environment, primarily through wastewater treatment plant effluents.[3][4] Due to incomplete removal during wastewater treatment, this compound residues are frequently detected in various environmental compartments such as surface water, sediment, and soil.[3][4] Concerns regarding its potential for endocrine disruption and the development of antibiotic resistance have necessitated robust and sensitive analytical methods for its monitoring.[5]

Solid-phase extraction (SPE) has emerged as a widely adopted and efficient technique for the extraction and preconcentration of this compound from complex environmental matrices prior to instrumental analysis.[1][3] SPE offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and reduced sample handling time. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various environmental samples, intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Data Presentation: Comparison of SPE Methods for this compound Analysis

The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound from different environmental samples, providing a comparative overview of their performance.

MatrixSPE SorbentAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
WastewaterSiO2/PSUPLC-UV95.5 - 103.6--[1]
WastewaterC18GC-MS91 (±4) - 106 (±7)--[6][7]
WastewaterENVI-18HPLC-UV93.68 - 97.423.91 ng/L8.52 ng/L[2][8]
WastewaterC18GC-MS79 - 88 (influent), 36 - 87 (effluent)--[9]
Surface WaterC18GC-MS80 - 95-1.0 ng/L[10]
River WaterC18----
Creek WaterSupel-Select HLBHPLC-UV/MS-MS-100 ng/L (UV), 50 ng/L (MS/MS)-
Sludge-GC-MS88 (±5) - 96 (±8)--[6]
SludgeMatrix Solid-Phase DispersionGC-MS97.4 - 101.30.10 - 0.12 ng/g-[11]
SoilMatrix Solid-Phase DispersionGC-MS98.7 - 99.00.05 - 0.08 ng/g-[11]
Soil & BiosolidsMolecularly Imprinted Polymer (MIP)HPLC-UV--40 µg/kg (Soil), 300 µg/kg (Biosolids)[12]

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of this compound from water and solid environmental samples, based on established and validated methods.

Protocol 1: SPE of this compound from Water Samples (Wastewater, River Water)

This protocol is a generalized procedure based on common practices using C18 or polymeric sorbents.

1. Materials and Reagents

  • SPE Cartridges: C18 (e.g., Thermo Scientific™ Dionex™ SolEx™ SPE C18) or Hydrophilic-Lipophilic Balanced (HLB) cartridges.[13]

  • Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (DCM, pesticide quality), Acetonitrile (HPLC grade), Ethyl Acetate, Hexane.[1][13]

  • Reagents: Deionized water, Hydrochloric acid (HCl) or other acid for pH adjustment.

  • Glassware: Glass bottles for sample collection, graduated cylinders, vials for eluate collection.

  • Equipment: SPE manifold, vacuum pump, nitrogen evaporator.

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • To prevent degradation and adsorption to the container walls, acidify the sample to pH 2-3 with HCl.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

3. SPE Procedure

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 6 mL of ethyl acetate.

    • Follow with 6 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water (acidified to the same pH as the sample). Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Pass the pre-treated water sample (e.g., 300 mL to 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][13]

  • Washing (Interference Removal):

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • A subsequent wash with a weak organic solvent mixture (e.g., 5 mL of 5% methanol in water) can further remove interferences.[1]

  • Drying:

    • Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-30 minutes to remove residual water.[1][13]

  • Elution:

    • Elute the retained this compound with a suitable solvent. Common elution solvents include:

      • Methanol[14]

      • Dichloromethane[13]

      • A mixture of 50% methanol in acetone[1]

      • A mixture of 1:1 acetonitrile:methanol

    • Use a small volume of solvent (e.g., 2 x 3 mL) and a slow flow rate (1 mL/min) to ensure complete elution.[1]

  • Eluate Processing:

    • Collect the eluate in a clean vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of a suitable solvent (e.g., methanol or mobile phase for LC analysis) for instrumental analysis.[1]

Protocol 2: SPE of this compound from Solid Samples (Soil, Sediment, Sludge)

This protocol outlines a general procedure for solid samples, often involving a preliminary solvent extraction followed by SPE cleanup. A specific technique called Matrix Solid-Phase Dispersion (MSPD) is also highly effective for solid samples.[11]

1. Materials and Reagents

  • SPE Cartridges: C18 or Florisil.

  • Dispersing Agent (for MSPD): C18-bonded silica (B1680970) or other suitable sorbent.

  • Solvents: Methanol, Acetone, Dichloromethane, Acetonitrile, Hexane.

  • Reagents: Anhydrous sodium sulfate.

  • Equipment: Mortar and pestle, centrifuge, ultrasonic bath, SPE manifold, vacuum pump, nitrogen evaporator.

2. Sample Preparation and Extraction

  • Air-dry the solid sample and sieve to remove large debris.

  • Homogenize the sample using a mortar and pestle.

  • Solvent Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

    • Add a suitable extraction solvent or mixture (e.g., 10 mL of a 1:1 mixture of methanol and acetone).[15]

    • Vortex or sonicate the mixture for a specified time (e.g., 15-30 minutes).

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process two more times and combine the supernatants.

  • Matrix Solid-Phase Dispersion (MSPD) - Alternative Extraction:

    • Blend a representative sample (e.g., 0.5 g) with a dispersing sorbent (e.g., 2 g of C18-bonded silica) in a mortar.[11]

    • The mixture can be directly packed into an empty SPE cartridge.

3. SPE Cleanup

  • Solvent Extract Cleanup:

    • Concentrate the combined supernatant from the solvent extraction under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the SPE loading step (e.g., hexane).

    • Proceed with the SPE procedure (conditioning, loading, washing, elution) as described in Protocol 1, using a cartridge suitable for non-polar extracts (e.g., Florisil or C18).

  • MSPD Elution:

    • If using MSPD, place the packed cartridge on an SPE manifold.

    • Wash the column with a non-polar solvent (e.g., hexane) to remove interferences.

    • Elute the this compound with a more polar solvent (e.g., dichloromethane or ethyl acetate).

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Visualization of the SPE Workflow

The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound from environmental samples.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_extraction Extraction (Solids) cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing start Sample Collection (Water, Soil, Sludge) water_prep Water Sample: Filter & Acidify start->water_prep Water solid_prep Solid Sample: Dry, Sieve & Homogenize start->solid_prep Solid loading 2. Sample Loading water_prep->loading solvent_ext Solvent Extraction (e.g., Methanol/Acetone) solid_prep->solvent_ext mspd Matrix Solid-Phase Dispersion (MSPD) solid_prep->mspd solvent_ext->loading Extract elution 4. Elution of this compound mspd->elution Packed Cartridge conditioning 1. Cartridge Conditioning conditioning->loading washing 3. Washing (Interference Removal) loading->washing washing->elution concentration Eluate Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution in Analysis Solvent concentration->reconstitution end Instrumental Analysis (GC-MS, LC-MS/MS, HPLC-UV) reconstitution->end

Caption: General workflow for this compound analysis using solid-phase extraction.

References

Application Notes and Protocols for Determining Triclosan Susceptibility in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan is a broad-spectrum antimicrobial agent that has been widely incorporated into a variety of consumer and personal care products for its bacteriostatic properties.[1] It functions by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.[2] However, the extensive use of this compound has raised concerns about the development of bacterial resistance and potential cross-resistance to clinically relevant antibiotics.[3][4]

At high concentrations, this compound can disrupt bacterial cell membranes, leading to cell death, while at lower, sublethal concentrations, it acts on specific targets like FabI.[1][5] Bacteria can develop resistance to this compound through various mechanisms, including mutations in the fabI gene, overexpression of FabI, and activation of efflux pumps that expel the antimicrobial agent from the cell.[2][5][3]

Accurate and standardized methods for testing bacterial susceptibility to this compound are crucial for monitoring the emergence of resistance, understanding its mechanisms, and ensuring the continued efficacy of this antimicrobial agent. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

Signaling Pathway of this compound Action and Resistance

Triclosan_Pathway cluster_cell Bacterial Cell Triclosan_in This compound FabI FabI Enzyme (Enoyl-ACP Reductase) Triclosan_in->FabI Inhibits Efflux_Pump Efflux Pump Triclosan_in->Efflux_Pump Expelled by Mutated_FabI Mutated FabI Triclosan_in->Mutated_FabI Reduced Binding Fatty_Acid_Syn Fatty Acid Synthesis FabI->Fatty_Acid_Syn Catalyzes Cell_Membrane Cell Membrane Integrity Fatty_Acid_Syn->Cell_Membrane Essential for Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Disruption leads to Triclosan_out This compound Triclosan_ext External this compound Triclosan_ext->Triclosan_in Enters Cell

Caption: Mechanism of this compound action and bacterial resistance pathways.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed to ensure reproducibility and comparability of results.[6][7][8][9][10][11]

Materials and Reagents
  • Bacterial strains (test strains and quality control strains, e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922)

  • This compound (analytical grade)

  • Solvent for this compound (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and plates

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Incubator (35 ± 2 °C)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[12][13]

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent. b. Further dilutions should be made in sterile CAMHB to achieve the desired concentration range.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay: a. In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in CAMHB. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC of the test organism (e.g., 0.015 to 64 µg/mL).[14] b. Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB). c. Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. d. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be observed by the naked eye or with the aid of a reading mirror.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]

1. Subculturing from MIC Plate: a. Following the MIC determination, select the wells showing no visible growth. b. From each of these wells, and from the growth control well, take a 10-100 µL aliquot. c. Spread the aliquot onto a fresh MHA plate.

2. Incubation: a. Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

3. Interpretation of Results: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. This is typically observed as no growth or the growth of only a few colonies on the MHA plate.

Experimental Workflow

Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (No visible growth) E->F G Subculture from clear wells onto MHA plates F->G H Incubate at 35°C for 18-24 hours G->H I Read MBC (≥99.9% killing) H->I

Caption: Workflow for determining MIC and MBC of this compound.

Data Presentation

The following table summarizes hypothetical MIC and MBC data for this compound against common bacterial strains. Actual values may vary depending on the specific isolates and testing conditions.

Bacterial StrainQuality Control StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Interpretation
Staphylococcus aureusATCC® 292130.060.12Susceptible
Staphylococcus aureus (this compound-resistant)N/A8>64Resistant
Escherichia coliATCC® 259220.1250.5Susceptible
Pseudomonas aeruginosaATCC® 2785332>64Tolerant
Enterococcus faecalisATCC® 29212416Intermediate

Note: The interpretation of "Susceptible," "Intermediate," and "Resistant" for this compound is not as formally defined by bodies like CLSI and EUCAST as it is for clinical antibiotics. The values presented here are for illustrative purposes and should be interpreted in the context of the specific research question. For some strains, the MBC/MIC ratio can indicate whether the agent is primarily bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

References

Development of Triclosan-Resistant Mutants in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan is a broad-spectrum antimicrobial agent that has been widely used in a variety of consumer and clinical products. Its primary mode of action is the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1][2] The extensive use of this compound has led to the emergence of resistant bacterial strains, posing a potential public health concern. Understanding the mechanisms of this compound resistance is crucial for the development of new antimicrobial strategies and for monitoring the evolution of resistance in clinical and environmental settings.

These application notes provide detailed protocols for the in-vitro development and characterization of this compound-resistant bacterial mutants in the laboratory. The methodologies described herein are essential for researchers investigating antimicrobial resistance, developing novel therapeutics, and assessing the efficacy of existing antimicrobial agents.

Mechanisms of this compound Resistance

The primary mechanism of high-level this compound resistance is the alteration of its target enzyme, FabI. This typically occurs through point mutations in the fabI gene, which result in amino acid substitutions that reduce the binding affinity of this compound to the enzyme.[3][4] For instance, a common mutation observed in Escherichia coli is a glycine (B1666218) to valine substitution at position 93 (G93V) of the FabI protein.[4] In Staphylococcus aureus, mutations such as F204C in FabI have been identified in this compound-resistant clinical isolates.[1][5]

Another significant mechanism of resistance is the overexpression of the wild-type or mutated FabI protein.[1][5] Increased levels of the target enzyme can effectively titrate out the inhibitor, leading to reduced susceptibility. Additionally, multidrug efflux pumps can contribute to this compound resistance by actively transporting the compound out of the bacterial cell.[6]

Data Presentation: Quantitative Analysis of this compound Resistance

The development of this compound resistance is quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound for the wild-type (susceptible) and mutant (resistant) strains. The fold increase in MIC provides a measure of the level of resistance.

Table 1: this compound MICs for Susceptible and Resistant Staphylococcus aureus Strains [1][5]

Strain DescriptionfabI genotypeFabI Expression LevelThis compound MIC (µg/mL)Fold Increase in MIC
This compound-SensitiveWild-typeNormal0.016-
Intermediate ResistanceWild-type3-5 fold increase0.2515.6
High-Level ResistanceF204C mutation3-5 fold increase1 - 262.5 - 125

Table 2: this compound MICs for Induced Resistant Escherichia coli Strains [7]

StrainThis compound MIC (µg/mL) - Before InductionThis compound MIC (µg/mL) - After InductionFold Increase in MIC
Strain 10.2564256
Strain 20.12564512

Table 3: Mutation Frequencies for this compound Resistance in Salmonella enterica [3]

StrainInoculum (CFU/mL)This compound Selection Concentration (µg/mL)Mutation Frequency
Strain A10^5 - 10^92 x MIC10^-7 - 10^-9
Strain B (SL1344)~10^102 x MICLower than 10^-9

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.001 to 128 µg/mL.[1] b. Include a growth control well containing 50 µL of CAMHB without this compound and a sterility control well with 100 µL of uninoculated CAMHB.

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain in CAMHB overnight at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: a. Incubate the microtiter plate at 35°C for 18-24 hours in ambient air.[1]

  • MIC Determination: a. After incubation, determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth (i.e., the well with no turbidity).

Protocol 2: In-vitro Selection of this compound-Resistant Mutants

This protocol describes a method for selecting spontaneous this compound-resistant mutants from a susceptible bacterial population.

Materials:

  • Tryptic Soy Agar (B569324) (TSA) or other suitable solid growth medium

  • This compound stock solution

  • Bacterial culture of the susceptible parent strain

  • Sterile spreaders and petri dishes

  • Incubator (37°C)

Procedure:

  • Prepare Selective Agar Plates: a. Prepare TSA plates containing this compound at a concentration that is a multiple of the predetermined MIC for the susceptible parent strain (e.g., 2x, 4x, 8x MIC).

  • Prepare Bacterial Inoculum: a. Grow an overnight culture of the susceptible bacterial strain in a suitable broth medium. b. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of sterile saline or broth to achieve a high cell density (e.g., 10^9 - 10^10 CFU/mL).

  • Selection of Mutants: a. Plate a large number of cells (e.g., 10^9 - 10^10 CFU) onto the this compound-containing agar plates. b. Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolation and Verification of Resistant Mutants: a. Pick individual colonies that grow on the selective plates. b. Streak each colony onto a fresh this compound-containing plate to purify the mutant and confirm its resistance. c. Perform MIC testing (Protocol 1) on the purified mutants to quantify the level of resistance.

  • Calculation of Mutation Frequency: a. To determine the mutation frequency, plate a serial dilution of the initial bacterial culture on non-selective agar to determine the total viable cell count (CFU/mL). b. The mutation frequency is calculated as the number of resistant colonies per mL divided by the total number of viable cells per mL.[8]

Protocol 3: Genetic Analysis of fabI Gene in Resistant Mutants

This protocol outlines the steps for amplifying and sequencing the fabI gene from this compound-resistant mutants to identify potential mutations.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific for the fabI gene of the target bacterium

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: a. Extract genomic DNA from an overnight culture of the this compound-resistant mutant and the susceptible parent strain using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification of the fabI Gene: a. Design primers to amplify the entire coding sequence of the fabI gene. b. Set up a PCR reaction containing:

    • Genomic DNA template
    • Forward and reverse primers
    • Taq DNA polymerase
    • PCR buffer
    • dNTPs
    • Nuclease-free water c. Perform PCR using a standard thermocycling program (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at an appropriate temperature for the primers, and extension at 72°C, with a final extension at 72°C).

  • Verification of PCR Product: a. Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing: a. Purify the PCR product. b. Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: a. Align the DNA sequence of the fabI gene from the resistant mutant with that of the susceptible parent strain to identify any nucleotide changes. b. Translate the DNA sequence to the amino acid sequence to determine if the mutations result in amino acid substitutions.

Mandatory Visualizations

Signaling Pathway of this compound Action and Resistance

Triclosan_Action_Resistance cluster_Cell Bacterial Cell cluster_Resistance Resistance Mechanisms Triclosan_in This compound FabI FabI (Enoyl-ACP Reductase) Triclosan_in->FabI Inhibits Efflux Efflux Pump Triclosan_in->Efflux Substrate for FattyAcid Fatty Acid Synthesis FabI->FattyAcid Catalyzes CellMembrane Cell Membrane Integrity FattyAcid->CellMembrane FabI_mut Mutated FabI (e.g., G93V, F204C) FabI_over FabI Overexpression Triclosan_out This compound (extracellular) Efflux->Triclosan_out Expels Triclosan_ext This compound (external) Triclosan_ext->Triclosan_in

Caption: Mechanism of this compound action and bacterial resistance.

Experimental Workflow for Developing this compound-Resistant Mutants

Experimental_Workflow start Start: Susceptible Bacterial Strain mic_initial Protocol 1: Determine Initial MIC start->mic_initial selection Protocol 2: Select for Resistant Mutants (Plate on this compound Agar) mic_initial->selection isolation Isolate and Purify Resistant Colonies selection->isolation mic_mutant Protocol 1: Determine MIC of Mutants isolation->mic_mutant genetic_analysis Protocol 3: Genetic Analysis of fabI Gene isolation->genetic_analysis analysis Analyze Data: Calculate Fold Increase in MIC and Mutation Frequency mic_mutant->analysis end End: Characterized Resistant Mutant analysis->end genetic_analysis->end

Caption: Workflow for generating and characterizing this compound-resistant mutants.

References

Using Triclosan as a Selective Agent in Microbial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (2,4,4′-trichloro-2′-hydroxydiphenyl ether) is a broad-spectrum antimicrobial agent that has been widely used in a variety of consumer products and clinical settings.[1] Its well-characterized mechanism of action, primarily targeting bacterial fatty acid synthesis, makes it a valuable tool for microbial research.[2] At lower concentrations, this compound is bacteriostatic and inhibits the enoyl-acyl carrier protein reductase (ENR), an essential enzyme encoded by the fabI gene.[3][4] This specific mode of action allows for its use as a selective agent to isolate or study bacteria with specific resistance mechanisms, such as target modification or efflux pump overexpression. At higher concentrations, it can be bactericidal, likely through the disruption of cell membrane integrity.[5]

These application notes provide detailed protocols for utilizing this compound as a selective agent in your research, including determining its minimum inhibitory concentration (MIC), assessing bacterial viability, and selecting for this compound-resistant mutants.

Data Presentation

The efficacy of this compound as a selective agent is concentration-dependent and varies between different bacterial species and strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant bacteria.

MicroorganismStrain(s)MIC Range (µg/mL)NotesReference(s)
Escherichia coliMG16550.2-[2]
Escherichia coliClinical Isolates0.03125 - 8Some isolates showed multidrug resistance.[4]
Escherichia coliReference Strains0.5 - 1-[6]
Escherichia coliClinical Isolates1 - 64-
Staphylococcus aureusClinical Isolates0.01624 out of 31 isolates tested.[7]
Staphylococcus aureusClinical Isolates0.25 - 2Strains with elevated FabI production.[7]
Staphylococcus aureusNCTC 65710.025Parent strain for mutant selection.[8]
Staphylococcus aureusMRSA (USA300)0.1-[2]
Staphylococcus aureusClinical Isolates0.025 - 1-[9]
Staphylococcus epidermidisClinical IsolatesMIC₅₀: 0.12, MIC₉₀: 8Decreased susceptibility was more prevalent in methicillin-resistant strains.[3]
Pseudomonas aeruginosaEpidemic Strain2,125Extremely high level of resistance observed in an outbreak.[5][10]
Salmonella enterica serovar TyphimuriumParental Strain0.195Used for selecting this compound-resistant mutants.[11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound action and a typical experimental workflow, the following diagrams have been generated using Graphviz.

Triclosan_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane Triclosan_ext This compound (extracellular) Triclosan_int This compound (intracellular) Triclosan_ext->Triclosan_int Diffusion FabI FabI (ENR) FattyAcid Fatty Acid Synthesis FabI->FattyAcid Catalysis Triclosan_int->FabI Inhibition Membrane Cell Membrane Integrity FattyAcid->Membrane Essential for Growth Bacterial Growth Inhibition Membrane->Growth Required for

Caption: Mechanism of this compound action, inhibiting the FabI enzyme in the fatty acid synthesis pathway.

Experimental_Workflow start Start: Bacterial Culture mic 1. MIC Determination start->mic viability 2. Bacterial Viability Assay mic->viability selection 3. Selection of Resistant Mutants mic->selection end End: Data Analysis & Interpretation viability->end characterization 4. Characterization of Mutants selection->characterization characterization->end

Caption: General experimental workflow for using this compound as a selective agent in microbial studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.[1][12]

Materials:

  • This compound stock solution (e.g., 5 mg/mL in ethanol)[13]

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the sterile broth medium across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected susceptibility of the test organism (e.g., 0.0312 to 32 µg/mL).[13]

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.

    • Include a positive control well (broth + bacteria, no this compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Bacterial Cell Viability Assay

This protocol can be used to assess the bactericidal or bacteriostatic effect of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator and shaker

Procedure:

  • Experimental Setup:

    • Prepare tubes or flasks with sterile broth containing this compound at the desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a control tube with no this compound.

  • Inoculation:

    • Inoculate each tube with the bacterial culture to a final density of approximately 1 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

  • Serial Dilution and Plating:

    • Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

  • Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFUs) on each plate to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log CFU/mL versus time for each this compound concentration to visualize the killing kinetics.

Selection of this compound-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Sterile broth medium

  • Agar plates

  • Agar plates containing various concentrations of this compound (e.g., 2x, 4x, 8x MIC of the parent strain)

Method 1: Direct Plating

  • Grow a bacterial culture to late-logarithmic or stationary phase.

  • Plate a high density of cells (e.g., 10⁸ - 10⁹ CFU) onto agar plates containing this compound at a concentration that inhibits the growth of the wild-type strain (e.g., 4x MIC).

  • Incubate the plates at 37°C for 24-48 hours.

  • Colonies that grow on the this compound-containing plates are potential resistant mutants.

  • Isolate single colonies and re-streak them on fresh this compound-containing agar to confirm the resistant phenotype.

Method 2: Serial Passage

  • Inoculate a bacterial culture into a broth medium containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Incubate the culture at 37°C with shaking until growth is observed.

  • Transfer an aliquot of this culture into a fresh broth medium containing a higher concentration of this compound.

  • Repeat this process of serial passage with incrementally increasing concentrations of this compound.

  • After several passages, plate the culture onto agar plates containing a high concentration of this compound to isolate resistant mutants.

Conclusion

This compound serves as a powerful selective agent in microbial studies due to its specific inhibitory action on fatty acid biosynthesis. The protocols provided herein offer a framework for researchers to investigate bacterial resistance mechanisms, screen for novel antimicrobial compounds, and understand the genetic adaptations that lead to reduced susceptibility. Careful consideration of the bacterial species and the experimental objectives is crucial for the successful application of this compound as a selective tool. The emergence of resistance to this compound, often linked to cross-resistance to clinically relevant antibiotics, underscores the importance of such studies.[8]

References

Application of Triclosan in Developing Antibacterial Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a broad-spectrum antimicrobial agent that has been extensively used in a variety of consumer products and medical applications.[1][2] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria makes it a compelling candidate for incorporation into antibacterial coatings for medical devices, surfaces in healthcare settings, and other materials prone to microbial contamination.[3][4] This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based antibacterial coatings.

Mechanism of Action

At lower, bacteriostatic concentrations, this compound primarily targets the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is encoded by the fabI gene.[1][5] This enzyme is crucial for the fatty acid biosynthesis pathway, a vital process for building and maintaining the integrity of the bacterial cell membrane.[5][6] this compound binds to the ENR enzyme, leading to the inhibition of fatty acid synthesis and ultimately halting bacterial growth.[1][6] At higher, biocidal concentrations, this compound can cause disruption of the bacterial membrane, leading to cell death.[7]

Triclosan_Mechanism cluster_membrane Bacterial Cell Triclosan_ext This compound (External) CellWall Cell Wall Triclosan_ext->CellWall Diffusion CellMembrane Cell Membrane CellWall->CellMembrane Triclosan_int This compound (Internal) CellMembrane->Triclosan_int ENR Enoyl-Acyl Carrier Protein Reductase (ENR) Triclosan_int->ENR Inhibition FAS Fatty Acid Synthesis ENR->FAS Catalyzes GrowthInhibition Bacterial Growth Inhibition ENR->GrowthInhibition Leads to MembraneIntegrity Disrupted Cell Membrane Integrity FAS->MembraneIntegrity Maintains

Figure 1: Simplified signaling pathway of this compound's antibacterial mechanism.

Experimental Protocols

Preparation of this compound-Loaded Polymer Composite Coatings

This protocol describes the synthesis of a this compound-loaded unsaturated polyester (B1180765) resin composite, a method suitable for creating durable antibacterial surfaces.[8]

Materials:

  • Unsaturated polyester resin

  • Calcium carbonate (CaCO₃) filler

  • This compound powder

  • Methyl ethyl ketone peroxide (MEKP) - catalyst

  • Vacuum mixer

Procedure:

  • In a vacuum mixer, combine the unsaturated polyester resin, calcium carbonate filler, and this compound. A typical composition is 28 wt% resin, 70 wt% CaCO₃, and 2-5 wt% this compound.[1]

  • Thoroughly mix the components under vacuum until a homogeneous, viscous mass is obtained.

  • Add the MEKP catalyst according to the resin manufacturer's instructions to initiate polymerization.

  • Apply the mixture to the desired substrate using a suitable method (e.g., casting, spin coating).

  • Cure the coating at room temperature or as specified by the resin manufacturer.

Preparation of this compound-Loaded Nanogel Coatings

This protocol outlines the preparation of quaternized nanogels loaded with this compound, which can be applied as a coating with both antifouling and antibacterial properties.[3][9]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)

  • 1-bromo-dodecane

  • This compound

  • Tetrahydrofuran (THF)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Dialysis tubing (MWCO 3500 Da)

Procedure:

  • Synthesis of Tertiary Amine-Functionalized Nanogels (tA-NG): Synthesize p(NIPAM-co-DMAPMA) nanogels via precipitation polymerization.

  • Quaternization of Nanogels (Qcn-NG): Functionalize the tertiary amine groups of the tA-NG with 1-bromo-dodecane to create quaternized nanogels. This step introduces hydrophobic domains.

  • Loading this compound:

    • Prepare a this compound solution (e.g., 10 mg/mL in THF).

    • Disperse the quaternized nanogels in water (e.g., 1 mg/mL).

    • Add the this compound solution to the nanogel dispersion under stirring and leave overnight.

    • Purify the this compound-loaded nanogels by dialysis against 96% ethanol for 3 days, followed by dialysis against water for 3 days to remove THF and unloaded this compound.

  • Coating Application: Apply the purified this compound-loaded nanogel suspension to a pre-activated substrate and allow it to dry.

Characterization and Efficacy Testing Workflow

The development and validation of this compound-based antibacterial coatings follow a structured workflow, from synthesis to comprehensive evaluation.

Workflow cluster_synthesis Coating Preparation cluster_characterization Coating Characterization cluster_testing Efficacy & Safety Testing Synthesis Synthesis of this compound- Containing Material (e.g., Polymer Composite, Nanogel) Coating Application of Coating to Substrate Synthesis->Coating Morphology Surface Morphology (SEM, AFM) Coating->Morphology Composition Chemical Composition (FTIR, XRF) Coating->Composition Release This compound Release Kinetics (HPLC) Coating->Release Antibacterial Antibacterial Efficacy (Zone of Inhibition, CFU Counting) Coating->Antibacterial Biocompatibility Biocompatibility (Cytotoxicity - ISO 10993-5) Antibacterial->Biocompatibility

References

Application Note: Incorporation of Triclosan into Polymers for Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating incidence of medical device-associated infections has necessitated the development of materials with inherent antimicrobial properties. Triclosan, a broad-spectrum antimicrobial agent, has been widely investigated for incorporation into various polymers used in medical devices to mitigate the risk of bacterial colonization and subsequent biofilm formation.[1] Its efficacy at low concentrations in suppressing bacterial growth, and bactericidal effects at higher concentrations, make it a viable candidate for this application.[1] This document provides detailed application notes and protocols for the incorporation of this compound into polymers, along with methods for characterizing the resulting materials and evaluating their antimicrobial efficacy and biocompatibility.

Methods of Incorporating this compound into Polymers

This compound can be integrated into polymer matrices through several methods, primarily categorized as bulk mixing and surface coating.[2][3][4] The choice of method depends on the polymer's properties, the intended application of the medical device, and the desired release profile of the antimicrobial agent.

Bulk Incorporation Methods

2.1.1 Melt Mixing for Thermoplastic Polymers

Melt mixing is a common technique for incorporating this compound into thermoplastic polymers such as polypropylene (B1209903).[2][5] This process involves heating the polymer above its glass transition temperature to a molten state, followed by the addition and dispersion of this compound.

2.1.2 Mixing Before Curing for Thermosetting Polymers

For thermosetting polymers like dental resins (e.g., BisGMA/TEGDMA), this compound is mixed into the liquid resin system before the curing or polymerization process is initiated.[2][3]

Surface Coating Methods

2.2.1 Dip Coating with Solvent Evaporation

Dip coating is a straightforward method for applying a this compound-polymer layer onto the surface of a medical device.[2] This technique is particularly suitable for devices with complex geometries, such as catheters.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-incorporated polymers.

Table 1: this compound Concentration and Polymer Systems

Polymer SystemThis compound Concentration (wt%)ApplicationReference
Polypropylene>0.6% to ≤10%General plastics[2]
BisGMA/TEGDMA Dental Composite1.0%Dental fillings[2]
Unsaturated Polyester Resin5%Surface coatings[6]
Photocure Dental Composite5%, 10%, 20%Dental fillings[2][5]
Acrylic Bone Cement10%Bone cement[2]

Table 2: Mechanical Properties of this compound-Incorporated Polymers

Polymer SystemThis compound Concentration (wt%)Effect on Flexural StrengthStatistical Significance (p-value)Reference
BisGMA/TEGDMA Photocure Resin5%IncreasedNot significant[2][5]
BisGMA/TEGDMA Photocure Resin10%IncreasedNot significant[2][5]
BisGMA/TEGDMA Photocure Resin20%Increased< 0.01[2][5]

Table 3: Antimicrobial Efficacy and this compound Release

| Polymer System | this compound Concentration (wt%) | Test Organism | Antimicrobial Effect | this compound Release | Reference | | --- | --- | --- | --- | --- | | BisGMA/TEGDMA Dental Composite | 1.0% | Streptococcus mutans | Inhibition of growth and adherence | 0.02 µg/mL after 24h, 0.08 µg/mL after 56 days |[2] | | Unsaturated Polyester Composite | 5% | S. aureus 6538-P, S. aureus 39, S. epidermidis 12228, Kl. Pneumoniae 10031 | Complete inhibition after 5 minutes | Stable, low release |[7] | | PAA/CHI Multilayer Film | N/A | S. aureus | Inhibition zone: 60.0 ± 0.0 mm | pH-dependent release |[8] | | PAA/CHI Multilayer Film | N/A | E. coli | Inhibition zone: 33.67 ± 1.5 mm | pH-dependent release |[8] |

Experimental Protocols

Protocol for this compound Incorporation

4.1.1 Melt Mixing of this compound with Polypropylene

  • Drying: Dry polypropylene (PP) pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Premixing: In a sealed container, dry blend the PP pellets with the desired weight percentage of this compound powder (e.g., 1-5 wt%).

  • Melt Extrusion: Transfer the mixture to a twin-screw extruder with a temperature profile suitable for PP (e.g., 180-220°C from hopper to die).

  • Extrusion and Pelletizing: Extrude the molten blend through a die and cool the resulting strand in a water bath. Pelletize the cooled strand to obtain this compound-containing PP pellets.

  • Device Fabrication: Use the pellets for subsequent medical device fabrication through methods like injection molding or extrusion.

4.1.2 Dip Coating of a Medical Device (e.g., Catheter)

  • Solution Preparation: Prepare a coating solution by dissolving a suitable polymer (e.g., polyurethane) and this compound in a volatile organic solvent (e.g., chloroform (B151607) or tetrahydrofuran).[2] A typical concentration would be 5-10% polymer and 0.5-2% this compound (w/v).

  • Surface Preparation: Clean the surface of the medical device with a suitable solvent (e.g., isopropyl alcohol) and dry it completely.

  • Dipping: Immerse the device in the coating solution for a controlled duration (e.g., 30-60 seconds).

  • Withdrawal: Slowly withdraw the device from the solution at a constant speed to ensure a uniform coating.

  • Drying: Air-dry the coated device in a fume hood to allow for solvent evaporation. For complete solvent removal, further drying in a vacuum oven at a temperature below the polymer's glass transition temperature may be necessary.

Protocol for Characterization

4.2.1 Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

  • Sample Preparation: Mount a cross-section of the this compound-incorporated polymer onto an SEM stub using carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or carbon) if the polymer is non-conductive.

  • SEM Imaging: Insert the sample into the SEM chamber and acquire secondary electron images at various magnifications to observe the surface morphology and the distribution of any this compound particles.

  • EDX Analysis: Perform EDX analysis on selected areas of the sample to identify the elemental composition. The presence of chlorine is indicative of this compound.[3][7] Generate elemental maps to visualize the distribution of chlorine, and thus this compound, within the polymer matrix.[7]

Protocol for Efficacy and Safety Testing

4.3.1 Antimicrobial Susceptibility Testing: Zone of Inhibition (Kirby-Bauer) Assay

  • Bacterial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (B569324) plate.[9]

  • Sample Application: Place a sterile disc of the this compound-containing polymer (or a defined amount of the material) onto the center of the inoculated agar plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around the polymer sample in millimeters. This is the zone of inhibition.[9]

4.3.2 this compound Release Study using High-Performance Liquid Chromatography (HPLC)

  • Sample Incubation: Place a known weight or surface area of the this compound-containing polymer into a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

  • Sample Collection: At predetermined time points (e.g., 1, 6, 24, 48 hours, and weekly thereafter), collect an aliquot of the release medium. Replenish with an equal volume of fresh medium to maintain sink conditions.

  • HPLC Analysis:

    • Chromatographic Conditions: Use a C18 column with a mobile phase such as acetonitrile (B52724) and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.[4][10]

    • Detection: Detect this compound using a UV detector at a wavelength of 280 nm.[11]

    • Quantification: Prepare a standard curve of known this compound concentrations. Quantify the amount of this compound in the collected samples by comparing their peak areas to the standard curve.

  • Data Analysis: Calculate the cumulative release of this compound over time, expressed as µg/cm² or as a percentage of the total incorporated this compound.

4.3.3 Biocompatibility Assessment (Based on ISO 10993)

A comprehensive biocompatibility evaluation should be conducted following the ISO 10993 standards.[12][13][14][15] The specific tests required depend on the nature and duration of the device's contact with the body.[12][13] Key initial tests include:

  • ISO 10993-5: Cytotoxicity: Assess the potential for the material to cause cell death using in vitro cell culture methods (e.g., elution, direct contact).[16]

  • ISO 10993-10: Sensitization: Determine if the material can induce an allergic response.[16]

  • ISO 10993-23: Irritation: Evaluate the potential for the material to cause local irritation at the site of contact.[16]

Further testing, such as systemic toxicity, genotoxicity, and implantation studies, may be required based on a risk assessment of the final medical device.[16]

Visualizations

experimental_workflow_melt_mixing cluster_preparation Material Preparation cluster_incorporation Incorporation cluster_processing Post-Processing cluster_fabrication Device Fabrication drying Dry Polymer Pellets premixing Dry Blend Polymer and this compound drying->premixing extrusion Melt Extrusion premixing->extrusion cooling Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing fabrication Fabricate Medical Device pelletizing->fabrication

Caption: Workflow for melt mixing of this compound into a thermoplastic polymer.

experimental_workflow_dip_coating cluster_preparation Preparation cluster_coating Coating Process cluster_finishing Finishing solution_prep Prepare Polymer-Triclosan Solution dipping Dip Device in Solution solution_prep->dipping device_prep Clean and Dry Medical Device device_prep->dipping withdrawal Withdraw Device dipping->withdrawal drying Dry Coated Device withdrawal->drying testing_workflow cluster_characterization Material Characterization cluster_efficacy Efficacy Testing cluster_safety Safety Evaluation start This compound-Polymer Material sem_edx SEM-EDX Analysis start->sem_edx zoi Zone of Inhibition Assay start->zoi release_study This compound Release Study (HPLC) start->release_study biocompatibility Biocompatibility Testing (ISO 10993) start->biocompatibility

References

Application Notes and Protocols for Evaluating Triclosan Degradation in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, is extensively used in a variety of personal care products and pharmaceuticals. Its widespread use has led to its continuous discharge into wastewater treatment plants (WWTPs), where it can persist and pose potential risks to aquatic ecosystems. Bioreactors are a cornerstone of wastewater treatment, and understanding the fate and degradation of this compound within these systems is crucial for environmental risk assessment and the development of effective treatment strategies.

These application notes provide detailed methodologies for evaluating this compound degradation in laboratory-scale bioreactors, including sample preparation, analytical quantification, and microbial community analysis. The protocols are intended to guide researchers in setting up experiments, collecting robust data, and interpreting the results.

Analytical Methods for this compound and its Degradation Products

The accurate quantification of this compound and its primary degradation by-products, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and methyl-triclosan (M-TCS), is fundamental to degradation studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for this purpose.

Protocol 1: Quantification of this compound and 2,4-Dichlorophenol using HPLC-UV

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for bioreactor effluent (aqueous phase).

  • Materials:

    • C18 SPE cartridges (e.g., 6 mL, 1.0 g packing)[1]

    • Methanol (B129727) (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)[1]

    • Acidified water (pH ~2 with HCl)

    • SPE manifold

    • Glass collection vials

  • Procedure:

    • Cartridge Conditioning:

      • Pass 10.0 mL of DCM through the C18 cartridge to waste[1].

      • Wash the syringe with 10.0 mL of methanol[1].

      • Pass 10.0 mL of methanol through the cartridge to waste[1].

      • Wash the syringe with 10.0 mL of acidified water[1].

      • Equilibrate the cartridge by passing 10.0 mL of acidified water through, leaving the sorbent moist.

    • Sample Loading:

      • Collect 100-500 mL of bioreactor effluent. Acidify the sample to pH ~2 with HCl.

      • Load the acidified sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

    • Washing:

      • Wash the cartridge with 10.0 mL of acidified water to remove interfering polar compounds.

    • Drying:

      • Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 30 minutes[1].

    • Elution:

      • Place a clean collection vial under the cartridge.

      • Elute the retained analytes by passing two 6.0 mL aliquots of DCM through the cartridge[1].

    • Concentration and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

1.2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (B52724) and acidified water (e.g., 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water[2].

    • Flow Rate: 1.0 mL/min[2].

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm for this compound and 2,4-DCP[3].

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a series of calibration standards of this compound and 2,4-DCP in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of each analyte.

    • Determine the concentration of this compound and 2,4-DCP in the samples by comparing their peak areas to the calibration curve.

Experimental Bioreactor Setup and Operation

Sequencing Batch Reactors (SBRs) are versatile systems for studying the biodegradation of pollutants under controlled conditions.

Protocol 2: Laboratory-Scale Sequencing Batch Reactor (SBR) for this compound Degradation Studies

2.1. Bioreactor Setup

  • Materials:

    • A glass or plexiglass reactor vessel (e.g., 5-20 L effective volume)[4].

    • Influent and effluent pumps (peristaltic).

    • Aeration system (air pump with diffuser).

    • Mechanical mixer.

    • Programmable logic controller (PLC) or timer for automating the cycles.

    • Sensors for dissolved oxygen (DO), pH, and temperature.

    • Activated sludge from a local WWTP as inoculum.

2.2. SBR Operation Cycle

An SBR operates in a cycle of five distinct phases. The duration of each phase can be optimized based on the specific research objectives[5]. A typical cycle for xenobiotic degradation is as follows:

  • Fill (Anoxic/Anaerobic): The reactor is filled with wastewater containing this compound. This phase is often conducted without aeration to promote initial anoxic or anaerobic conditions, which can be beneficial for the degradation of certain compounds.

  • React (Aerobic): The aeration and mixing systems are activated to promote aerobic degradation of this compound and other organic matter. DO levels should be monitored and maintained (e.g., >2 mg/L).

  • Settle: Aeration and mixing are stopped, allowing the activated sludge to settle under quiescent conditions.

  • Decant: The treated supernatant (effluent) is carefully withdrawn from the reactor without disturbing the settled sludge.

  • Idle: The reactor remains idle until the next cycle begins. This phase can be used for sludge wasting to maintain a desired sludge retention time (SRT).

2.3. Operational Parameters

  • Hydraulic Retention Time (HRT): The average time the wastewater remains in the reactor. For many xenobiotics, an HRT of 24 hours is a good starting point.

  • Sludge Retention Time (SRT): The average time the microbial biomass is retained in the reactor. Longer SRTs (e.g., >20 days) can enhance the removal of persistent compounds like this compound.

  • This compound Loading Rate: The mass of this compound introduced into the reactor per unit volume per day. This should be carefully controlled to avoid toxic effects on the microbial community.

  • Mixed Liquor Suspended Solids (MLSS): The concentration of microbial biomass in the reactor, typically maintained in the range of 3000-5000 mg/L.

Data Presentation: this compound Degradation Efficiency

The following tables summarize typical this compound degradation efficiencies and kinetic data from various bioreactor studies.

Table 1: Comparative Removal Efficiencies of this compound in Different Bioreactor Systems

Bioreactor TypeThis compound Removal Efficiency (%)Reference
Aerobic Membrane Bioreactor (AeMBR)>90%[6]
Anaerobic Membrane Bioreactor (AnMBR)60-80%[6]
Conventional Activated Sludge (CAS)58-99%[7]
Anaerobic-Oxic-Anoxic (AOA) System93%[8]
Immobilized Cell Bioreactor>99.5%[4]

Table 2: Biodegradation Kinetic Data for this compound

SystemParameterValueReference
Aerobic SoilHalf-life (t½)18 days[7]
Anaerobic SoilHalf-life (t½)>70 days (persistent)[7]
Activated Sludge (Aerobic)Biodegradation rate constant (k_biol)Varies with conditions[3][9]
Membrane Bioreactor (MBR)Biodegradation rate constant (k_biol)In the same range as CAS[3][9]

Microbial Community Analysis

Understanding the microbial community structure is essential for elucidating the biological mechanisms of this compound degradation. 16S rRNA gene sequencing is a powerful tool for this purpose.

Protocol 3: DNA Extraction and 16S rRNA Gene Sequencing

4.1. DNA Extraction from Bioreactor Sludge

  • Materials:

    • DNA extraction kit suitable for environmental samples (e.g., Qiagen MagAttract PowerMicrobiome kit)[10].

    • Bead beating tubes and instrument.

    • Centrifuge.

    • Sterile, DNA-free labware.

  • Procedure:

    • Collect a representative sludge sample from the bioreactor.

    • Centrifuge the sample to pellet the biomass and discard the supernatant.

    • Follow the manufacturer's protocol for the chosen DNA extraction kit. This typically involves:

      • Lysis: Mechanical lysis using bead beating to break open the microbial cells[10].

      • Purification: Removal of proteins and other contaminants.

      • Elution: Elution of the purified DNA in a suitable buffer.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

4.2. 16S rRNA Gene Amplification and Sequencing

  • Procedure:

    • PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 515F and 806R)[10]. The PCR reaction typically includes the DNA template, primers, dNTPs, buffer, and a high-fidelity DNA polymerase[11].

    • Library Preparation: Prepare the amplified DNA for sequencing according to the instructions for the sequencing platform (e.g., Illumina MiSeq). This involves attaching adapters and barcodes for sample identification.

    • Sequencing: Perform high-throughput sequencing of the prepared libraries.

    • Bioinformatic Analysis: The resulting sequence data is processed using bioinformatics pipelines (e.g., QIIME 2) to identify the microbial taxa present in the samples and their relative abundances[12]. This allows for the identification of key microbial players potentially involved in this compound degradation, such as Proteobacteria, Firmicutes, Bacteroidetes, and Chloroflexi[8].

Visualizations

Diagrams of Key Processes

Triclosan_Degradation_Pathway TCS This compound MTCS Methyl this compound TCS->MTCS Methylation HP_TCS Hydroxylated This compound TCS->HP_TCS Hydroxylation DCP 2,4-Dichlorophenol TCS->DCP Ether Bond Cleavage HP_TCS->DCP Further Degradation CC Chlorocatechols DCP->CC Ring Cleavage Mineralization Mineralization (CO2, H2O, Cl-) CC->Mineralization

Caption: Aerobic degradation pathway of this compound.

SBR_Experimental_Workflow cluster_SBR SBR Operation cluster_Analysis Analysis Fill 1. Fill (Influent + TCS) React 2. React (Aeration) Fill->React Settle 3. Settle React->Settle Decant 4. Decant (Effluent) Settle->Decant Idle 5. Idle Decant->Idle Sampling Sample Collection (Effluent & Sludge) Decant->Sampling Idle->Fill Idle->Sampling Preparation Sample Preparation (SPE / DNA Extraction) Quantification TCS Quantification (HPLC-UV) Preparation->Quantification Microbial Microbial Analysis (16S rRNA Sequencing) Preparation->Microbial Data Data Interpretation Quantification->Data Degradation Data Microbial->Data Community Data

Caption: Experimental workflow for SBR studies.

Logical_Relationship_Analysis Bioreactor_Config Bioreactor Configuration Degradation_Efficiency This compound Degradation Efficiency Bioreactor_Config->Degradation_Efficiency Operational_Params Operational Parameters Microbial_Community Microbial Community Operational_Params->Microbial_Community Operational_Params->Degradation_Efficiency Microbial_Community->Degradation_Efficiency

Caption: Factors influencing this compound degradation.

References

Application Notes and Protocols for the Quantification of Triclosan and its Metabolites in Sludge Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, is extensively used in a variety of personal care and consumer products.[1][2] Consequently, it is frequently detected in wastewater and tends to accumulate in sewage sludge due to its hydrophobic nature.[1][3] During wastewater treatment processes, this compound can undergo various transformation and degradation processes, leading to the formation of several metabolites. The presence of this compound and its metabolites in sludge is a significant environmental concern, particularly when sludge is applied to agricultural land as a biosolid.[4] Therefore, accurate and sensitive analytical methods are crucial for monitoring their concentrations in sludge samples to assess potential environmental risks.

This document provides detailed protocols for the extraction, purification, and quantification of this compound and its key metabolites, including methyl-triclosan (MeTCS), 2,4-dichlorophenol (B122985) (2,4-DCP), and 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), in sludge samples.[5][6] The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of this compound Metabolism in Sludge

In wastewater treatment plants, this compound undergoes several transformation pathways. A significant portion of this compound is microbially methylated to form methyl-triclosan (MeTCS), which is more persistent and potentially more toxic than the parent compound.[4][7] this compound can also degrade to form 2,4-dichlorophenol (2,4-DCP).[5][7] Furthermore, under certain conditions, such as UV disinfection, this compound can be a precursor to the formation of chlorinated dibenzo-p-dioxins, such as 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD).[5]

Triclosan_Metabolism TCS This compound (TCS) MeTCS Methyl-Triclosan (MeTCS) TCS->MeTCS Methylation DCP 2,4-Dichlorophenol (2,4-DCP) TCS->DCP Degradation DCDD 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) TCS->DCDD UV Disinfection

Caption: Transformation pathways of this compound in sludge.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and its metabolites found in various sludge samples as reported in the literature.

Table 1: Concentration of this compound (TCS) in Sludge Samples

Sludge TypeConcentration Range (µg/kg dry weight)Reference
Municipal Biosolids620 - 11,550[8]
Digested Sludge500 - 15,600[9]
Sewage Sludge430 - 133,000[3]
Final Sludge400 - 8,800[3]

Table 2: Concentration of this compound Metabolites in Sludge Samples

MetaboliteSludge TypeConcentration (ng/g dry weight)Reference
Methyl-Triclosan (MeTCS)Aerobically Digested Sludge129.3 (mean)[5][6]
2,4-Dichlorophenol (2,4-DCP)Sludge after Chlorine DisinfectionDetected (concentration not specified in sludge)[5]
2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD)Sludge after UV DisinfectionDetected (concentration not specified in sludge)[5]

Experimental Protocols

An overview of the analytical workflow for quantifying this compound and its metabolites in sludge is presented below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Instrumental Analysis Sludge Sludge Sample Collection FreezeDry Freeze-Drying Sludge->FreezeDry Homogenize Homogenization FreezeDry->Homogenize ASE Accelerated Solvent Extraction (ASE) Homogenize->ASE Option 1 LLE Liquid-Liquid Extraction (LLE) Homogenize->LLE Option 2 SPE Solid-Phase Extraction (SPE) ASE->SPE ColumnChrom Column Chromatography LLE->ColumnChrom Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS ColumnChrom->Derivatization ColumnChrom->LCMS GCMS GC-MS/MS Analysis Derivatization->GCMS

Caption: General experimental workflow for sludge analysis.

Sample Preparation
  • Sample Collection and Storage : Collect representative sludge samples from the wastewater treatment plant. Store samples at -20°C prior to analysis to minimize degradation of the target analytes.

  • Freeze-Drying : Freeze-dry the sludge samples to a constant weight to remove water.

  • Homogenization : Homogenize the dried sludge samples using a mortar and pestle or a grinder to ensure a uniform sample matrix.

Extraction

Method 1: Accelerated Solvent Extraction (ASE) [5][6]

  • Mix the homogenized sludge sample (e.g., 1 g) with a drying agent like diatomaceous earth.

  • Place the mixture into an ASE cell.

  • Extract the sample using an appropriate solvent mixture (e.g., dichloromethane:acetone 1:1, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

  • Collect the extract for further cleanup.

Method 2: Liquid-Liquid Extraction (LLE) [5]

  • Weigh a homogenized sludge sample (e.g., 5 g) into a centrifuge tube.

  • Add an extraction solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and acetone).

  • Vortex the sample vigorously and then sonicate for a specified period (e.g., 15-30 minutes).

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant (extract).

  • Repeat the extraction process two more times and combine the extracts.

Cleanup and Purification

Method 1: Solid-Phase Extraction (SPE) [8]

  • Concentrate the crude extract from the extraction step under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water).

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analytes with a stronger solvent (e.g., methanol or ethyl acetate).

  • Concentrate the eluate for instrumental analysis.

Method 2: Column Chromatography [5][6]

  • Pack a glass column with silica (B1680970) gel or Florisil.

  • Concentrate the extract from the extraction step and load it onto the column.

  • Elute the column with a series of solvents of increasing polarity to separate the analytes from interfering compounds.

  • Collect the fractions containing the target analytes.

Instrumental Analysis

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) [5][6]

  • Derivatization : For the analysis of polar compounds like this compound and 2,4-DCP, derivatization is often necessary to improve their volatility and chromatographic behavior.[1] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[9]

    • Evaporate the purified extract to dryness.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection : Splitless injection.

    • Oven Temperature Program : A programmed temperature ramp to separate the analytes. For example, start at 70°C, hold for 0.5 min, ramp at 10°C/min to 178°C, then ramp at 2°C/min to 196°C, and finally ramp at 55°C/min to 320°C and hold for 3.5 min.[1]

    • Carrier Gas : Helium at a constant flow rate.

    • Mass Spectrometry : Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3][8]

  • LC Conditions :

    • Column : A reverse-phase C18 column.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • MS/MS Conditions :

    • Ionization : Electrospray ionization (ESI) in negative mode is commonly used for this compound and its phenolic metabolites.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte should be optimized.

Quality Assurance and Quality Control (QA/QC)

  • Internal Standards : The use of isotopically labeled internal standards (e.g., ¹³C₁₂-Triclosan) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[2][8]

  • Matrix-Matched Standards : To account for matrix effects, especially in complex samples like sludge, calibration curves should be prepared in a blank sludge extract.[1]

  • Method Blanks : Analyze a blank sample with each batch of samples to check for contamination.

  • Spiked Samples : Analyze a spiked blank sludge sample to determine the method's recovery and accuracy. Recoveries should typically be within 70-120%. Satisfactory mean recoveries have been reported in the range of 84% to 97% for TCS and its metabolites in sludge.[5]

References

Analytical standards and reference materials for Triclosan analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a broad-spectrum antimicrobial agent widely used in a variety of consumer products, including soaps, toothpastes, and cosmetics, as well as in clinical settings.[1][2] Its extensive use has led to its presence in the environment and concerns about its potential impact on human health, including endocrine disruption.[3][4][5] Accurate and reliable analytical methods are crucial for monitoring this compound levels in various matrices to ensure consumer safety and environmental protection.

These application notes provide an overview of the available analytical standards, reference materials, and detailed protocols for the quantitative analysis of this compound in diverse sample types.

Analytical Standards and Reference Materials

The quality and accuracy of analytical data are fundamentally dependent on the use of high-purity analytical standards and certified reference materials (CRMs). Several reputable suppliers offer this compound standards suitable for various analytical applications.

Table 1: Commercially Available this compound Analytical Standards and Reference Materials

Product NameSupplierCatalog NumberPurity/GradeFormatIntended Use
This compoundSigma-Aldrich93453Certified Reference Material (TraceCERT®)NeatQuantitative analysis, method validation
This compoundSigma-AldrichPHR1334Pharmaceutical Secondary Standard; Certified Reference MaterialNeatPharmaceutical analysis, quality control
This compoundUSP1682206USP Reference StandardNeatPharmaceutical primary standard for assays and tests
This compound-methylSigma-Aldrich33801PESTANAL®, analytical standardNeatAnalytical standard for the metabolite methyl-Triclosan
This compoundLabStandardCRM1Y6O1073≥ 95%NeatReference Material
This compoundSpectrum ChemicalT1589USP-Compliance with USP standards
This compoundHiMediaGRM2989--Antibacterial and antifungal agent for laboratory use

Note: This table is not exhaustive and other suppliers may be available. Always refer to the supplier's certificate of analysis for detailed information.

Experimental Protocols for this compound Analysis

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for the analysis of this compound in personal care products and environmental water samples.

Protocol 1: Analysis of this compound in Personal Care Products by LC-MS

This protocol is adapted for the quantification of this compound in products such as soaps, lotions, and toothpastes.

1. Sample Preparation

  • For viscous samples (e.g., toothpaste, creams):

    • Weigh approximately 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of methanol (B129727).

    • Vortex for 2 minutes to ensure thorough mixing and dissolution.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an LC-MS vial.

    • Add an internal standard (e.g., Bisphenol A) to a final concentration of 600 ppb.[6]

  • For less viscous samples (e.g., hand soaps, sprays):

    • Dilute the sample with methanol (e.g., 1:5 or 1:10 dilution).[6]

    • Filter the diluted sample through a 0.45 µm syringe filter into an LC-MS vial.[6]

    • Add an internal standard to a final concentration of 600 ppb.[6]

2. LC-MS Instrumentation and Conditions

  • Instrument: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).

  • Column: Ascentis® Express C18, 15 cm x 2.1 mm I.D., 2.7 µm.[7]

  • Mobile Phase: 40% methanol, 40% acetonitrile, 20% potassium phosphate (B84403) tribasic (pH 2.5).[7]

  • Flow Rate: 0.150 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10.0 µL.[7]

  • MS Detection: Electrospray Ionization (ESI) in negative ion mode.

  • Monitored Ions: Monitor for this compound (m/z 287.0, 289.0) and the internal standard.

3. Quantification

  • Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

Table 2: Performance Data for LC-MS Analysis of this compound in Consumer Products

ParameterValueReference
Concentration Range Detected10 ppm to 4740 ppm[6]
Protocol 2: Analysis of this compound in Environmental Water Samples by SPE and HPLC-UV/MS-MS

This protocol is suitable for the determination of this compound in wastewater and surface water.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Collect water samples in glass vessels and preserve with methanol to a final concentration of 25% (v/v) to prevent adsorptive losses.[8]

  • Filter samples containing particulate matter through a 0.2 µm filter.[8]

  • Condition a Supel™-Select HLB SPE cartridge (60 mg/3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load 50 mL of the water sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of a 1:1 acetonitrile:methanol solution.[7]

  • The eluate is ready for injection into the HPLC system.

2. HPLC-UV/MS-MS Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatograph with UV or tandem Mass Spectrometric detection.

  • Column: Ascentis® Express C18, 15 cm x 2.1 mm I.D., 2.7 µm.[7]

  • Mobile Phase: 40% methanol, 40% acetonitrile, 20% potassium phosphate tribasic (pH 2.5).[7]

  • Flow Rate: 0.150 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10.0 µL.[7]

  • UV Detection: 280 nm.[7]

  • MS/MS Detection: ESI negative, monitoring appropriate transitions for this compound.

Table 3: Performance Data for HPLC-UV/MS-MS Analysis of this compound in Water

ParameterHPLC-UVHPLC-MS/MSReference
Limit of Detection (LOD)100 ng/L50 ng/L[7]
Limit of Quantification (LOQ)-94 ng/L (EPA Method 1694)[7]
Concentration in Wastewater~1000 ng/LConfirmed[7]
Concentration in Creek WaterBelow UV detection63 ng/L[7]
Protocol 3: Analysis of this compound and Methyl-Triclosan in Biosolids by GC-MS/MS

This protocol describes a rapid method for the analysis of this compound and its metabolite, methyl-Triclosan, in complex matrices like biosolids.

1. Sample Preparation

  • Mill the worm bin or biosolid samples into a fine powder.

  • To 1 g of the powdered sample, add 5 mL of methylene (B1212753) chloride.

  • Vortex for 2 minutes.

  • Sonicate for 5 minutes.

  • Vortex for another 1 minute.

  • Filter the extract for GC-MS/MS analysis. No derivatization or cleanup steps are required.[9]

2. GC-MS/MS Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled with a tandem Mass Spectrometer (GC-MS/MS).

  • Injection: 1 µL splitless injection.[9]

  • Column: Agilent DB-5, 20 m x 0.18 mm, 0.18-µm df.[9]

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[9]

  • Oven Program: Start at 70 °C (hold 0.5 min), ramp at 10 °C/min to 178 °C, then ramp at 2 °C/min to 196 °C, and finally ramp at 55 °C/min to 320 °C (hold 3.5 min).[9]

  • Total Analysis Time: 26 min.[9]

Table 4: Performance Data for GC-MS/MS Analysis in Biosolids

ParameterThis compound (TCS)Methyl-Triclosan (M-TCS)Reference
Limit of Quantitation (LOQ)20 ng/g10 ng/g[9]
Calibration Range1 ng/mL to 100 ng/mL0.5 ng/mL to 100 ng/mL[9]
Correlation Coefficient (r²)> 0.9996> 0.9996[9]
Recovery89% to 115%89% to 115%[9]

Signaling and Metabolic Pathways

Understanding the biological pathways affected by this compound is crucial for assessing its toxicological and pharmacological effects.

This compound Metabolism

This compound undergoes both phase I and phase II metabolism in humans. The primary routes are glucuronidation and sulfonation of the hydroxyl group, which detoxifies the compound and increases its polarity for excretion.[10] Hydroxylation is a phase I metabolic pathway.[10]

Triclosan_Metabolism TCS This compound PhaseI Phase I Metabolism TCS->PhaseI Hydroxylation PhaseII Phase II Metabolism TCS->PhaseII Glucuronidation, Sulfonation Hydroxylated_TCS Hydroxylated This compound PhaseI->Hydroxylated_TCS TCS_Glucuronide This compound-glucuronide PhaseII->TCS_Glucuronide TCS_Sulfate This compound-sulfate PhaseII->TCS_Sulfate Hydroxylated_TCS->PhaseII Excretion Excretion TCS_Glucuronide->Excretion TCS_Sulfate->Excretion

Caption: Metabolic pathways of this compound.

Antimicrobial Mechanism of Action

This compound's primary antimicrobial action is the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis in bacteria.[11] This disruption of fatty acid synthesis compromises the integrity of the bacterial cell membrane, leading to bacteriostatic effects at low concentrations and bactericidal effects at higher concentrations.[11]

Triclosan_Antimicrobial_Action cluster_pathway Bacterial Cell TCS This compound ENR Enoyl-acyl carrier protein reductase (ENR) TCS->ENR Inhibits FAS Fatty Acid Synthesis Membrane Bacterial Cell Membrane Integrity Disruption FAS->Membrane Essential for Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Membrane->Growth_Inhibition Leads to Cell_Death Bacterial Cell Death (Bactericidal) Membrane->Cell_Death Leads to

Caption: Antimicrobial mechanism of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in environmental or biological samples.

Experimental_Workflow Start Sample Collection Preparation Sample Preparation (e.g., Extraction, Cleanup) Start->Preparation Analysis Instrumental Analysis (LC-MS, GC-MS/MS, HPLC) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Standard Curve) Data->Quantification Report Reporting of Results Quantification->Report

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for Cell-Based Assays to Screen for Endocrine Activity of Triclosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, is widely used in a variety of personal care products and consumer goods. Its structural similarity to certain hormones has raised concerns about its potential to disrupt the endocrine system.[1] This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen for and characterize the endocrine-disrupting activity of this compound, with a focus on its effects on estrogen, androgen, and steroidogenic pathways. These assays are essential tools for assessing the potential risks associated with this compound exposure and for the development of safer alternatives.

Summary of this compound's Endocrine Activity from Cell-Based Assays

This compound has been shown to interact with various components of the endocrine system. In vitro studies have demonstrated that this compound can exhibit both estrogenic and anti-estrogenic, as well as androgenic and anti-androgenic activities, depending on the specific assay and cell type used.[2][3] Furthermore, this compound has been found to impact steroidogenesis, the metabolic pathway for producing steroid hormones.[4][5]

Data Presentation: Quantitative Effects of this compound in Cell-Based Assays

The following tables summarize the quantitative data on the endocrine activity of this compound from various cell-based assays.

Table 1: Estrogenic and Anti-Estrogenic Activity of this compound

Assay TypeCell LineEndpointThis compound ConcentrationObserved EffectReference
ERE-Luciferase Reporter AssayMCF-7Luciferase Induction1 µMAgonistic activity[3]
ERE-CAT Reporter AssayMCF-7CAT Gene Induction10⁻⁵ MComplete inhibition of 17β-estradiol (10⁻¹⁰ M) induced activity[3]
E-Screen (Cell Proliferation)MCF-7Cell Proliferation1 µMIncreased cell growth over 21 days[3]
E-Screen (Cell Proliferation)MCF-7Cell ProliferationNot specifiedSignificantly enhanced proliferation (not concentration-dependent)[6]

Table 2: Androgenic and Anti-Androgenic Activity of this compound

Assay TypeCell LineEndpointThis compound ConcentrationObserved EffectReference
AR Reporter Gene AssayMouse Mammary Tumor CellsReporter Gene Activity0.1 µM - 100 µMAnti-androgenic effect[4]
AR Transcriptional ActivationHEK293 (transfected with human AR)Testosterone-induced transcription1 µM and 10 µMSuppression of testosterone (B1683101) transcriptional activation[4]
LTR-CAT Reporter AssayS115 Mouse Mammary Tumor CellsCAT Gene Induction10⁻⁷ MInhibition of testosterone (10⁻⁹ M) induced activity[3]
LTR-CAT Reporter AssayT47D Human Breast Cancer CellsCAT Gene Induction10⁻⁶ MInhibition of testosterone (10⁻⁸ M) induced activity[3]
Cell ProliferationS115+A Mouse Mammary Tumor CellsCell Growth2 x 10⁻⁵ MAntagonized testosterone (10⁻⁹ M) stimulated growth[3]

Table 3: Effects of this compound on Steroidogenesis in H295R Cells

EndpointThis compound ConcentrationObserved EffectReference
Testosterone Production0.01 µM to 10 µMNo effect[4][5]
Estrogen Production≥ 3 µMSignificant increase[4][5]
Cytotoxicity10 µMSignificant cytotoxicity[4][5]

Experimental Protocols

Estrogen Receptor (ER) Transcriptional Activation Assay using an ERE-Luciferase Reporter System

This assay is designed to determine if a test chemical can activate the estrogen receptor, leading to the expression of a reporter gene (luciferase).

Materials:

  • MCF-7 cells (or other suitable estrogen-responsive cell line) stably or transiently transfected with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid.

  • Cell culture medium: DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Stripped FBS: FBS treated with dextran-coated charcoal to remove endogenous steroids.

  • This compound stock solution (in DMSO).

  • 17β-estradiol (E2) positive control (in DMSO).

  • Luciferase assay reagent.

  • Phosphate-buffered saline (PBS).

  • White, opaque 96-well microplates.

  • Luminometer.

Protocol:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in DMEM with 10% FBS.

    • For the assay, switch to a phenol (B47542) red-free DMEM supplemented with 10% stripped FBS for at least 48 hours before plating to reduce background estrogenic activity.

    • Trypsinize and seed cells into a white, opaque 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Transfection (for transient assays):

    • Transfect cells with an ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[7]

    • Allow cells to recover for 24 hours post-transfection.

  • Chemical Exposure:

    • Prepare serial dilutions of this compound and E2 in phenol red-free medium with stripped FBS. The final DMSO concentration should not exceed 0.1%.

    • Remove the culture medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (DMSO).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Lyse the cells using a lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein content.

    • Express results as fold-induction over the vehicle control.

    • Generate dose-response curves and calculate EC50 values.

E-Screen (Cell Proliferation) Assay

This assay measures the estrogenic activity of a chemical by its ability to induce the proliferation of estrogen-dependent cells, such as MCF-7.

Materials:

  • MCF-7 cells.

  • Cell culture medium (as above).

  • Stripped FBS.

  • This compound stock solution (in DMSO).

  • 17β-estradiol (E2) positive control (in DMSO).

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT).

  • Clear 96-well microplates.

  • Microplate reader.

Protocol:

  • Cell Plating:

    • Seed MCF-7 cells in a clear 96-well plate at a density of 3 x 10³ cells/well in DMEM with 10% stripped FBS.

    • Incubate for 24 hours.

  • Chemical Exposure:

    • Prepare serial dilutions of this compound and E2 in DMEM with 10% stripped FBS.

    • Replace the medium with the test solutions.

    • Incubate for 6 days.

  • Cell Proliferation Measurement:

    • On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the proliferative effect relative to the vehicle control.

    • Determine the relative proliferative potency compared to E2.

H295R Steroidogenesis Assay

This assay is used to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[8][9]

Materials:

  • H295R cells (ATCC CRL-2128).

  • Culture medium: DMEM/F12 supplemented with 1% ITS+ Premix and 2.5% Nu-Serum.

  • This compound stock solution (in DMSO).

  • Forskolin (positive control for induction of steroidogenesis).

  • Prochloraz (positive control for inhibition of steroidogenesis).

  • 24-well plates.

  • ELISA kits or LC-MS/MS for hormone quantification (testosterone and 17β-estradiol).

  • Cell viability assay kit (e.g., MTT or neutral red uptake).

Protocol:

  • Cell Plating:

    • Seed H295R cells in a 24-well plate at a density of 2-3 x 10⁵ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Chemical Exposure:

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound or controls.

    • Incubate for 48 hours.

  • Hormone Measurement:

    • After incubation, collect the culture medium from each well.

    • Quantify the concentrations of testosterone and 17β-estradiol in the medium using ELISA kits or LC-MS/MS.

  • Cell Viability Assessment:

    • After collecting the medium, assess cell viability in the remaining cells using a suitable assay to distinguish between effects on steroidogenesis and general cytotoxicity.

  • Data Analysis:

    • Normalize hormone concentrations to the vehicle control.

    • Express the results as fold-change in hormone production.

    • Analyze the data for statistically significant changes compared to the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCS This compound ER Estrogen Receptor (ER) TCS->ER Binds E2 Estradiol (E2) E2->ER Binds ER_HSP ER-HSP Complex ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Estrogenic Response (e.g., Proliferation) mRNA->Protein Translation Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCS This compound AR Androgen Receptor (AR) TCS->AR Binds (Antagonist/ Weak Agonist) Testosterone Testosterone Testosterone->AR Binds AR_HSP AR-HSP Complex ARE Androgen Response Element (ARE) AR->ARE Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Androgenic Response mRNA->Protein Translation Steroidogenesis_Workflow cluster_workflow H295R Steroidogenesis Assay Workflow Start Seed H295R cells in 24-well plate Incubate1 Incubate 24h Start->Incubate1 Expose Expose cells to This compound (48h) Incubate1->Expose Collect Collect Culture Medium Expose->Collect Viability Assess Cell Viability Expose->Viability Hormone Quantify Testosterone & Estradiol (ELISA/LC-MS) Collect->Hormone Analyze Data Analysis: Fold Change vs Control Hormone->Analyze Viability->Analyze

References

Application Notes and Protocols for Gene Expression Analysis in Bacteria Exposed to Sub-lethal Triclosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the impact of sub-lethal concentrations of the broad-spectrum antimicrobial agent, Triclosan, on bacterial gene expression. Understanding these changes is crucial for elucidating mechanisms of action, identifying potential resistance determinants, and informing the development of novel antimicrobial strategies.

Introduction

This compound is a synthetic antimicrobial agent that, at sub-lethal concentrations, acts as a bacteriostatic agent by primarily inhibiting fatty acid synthesis.[1][2] Its primary target is the enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the fabI gene.[1] Inhibition of FabI disrupts the production of fatty acids essential for building and maintaining cell membranes.[1] Exposure to sub-lethal concentrations of this compound can induce a variety of changes in bacterial gene expression, affecting pathways involved in stress response, membrane transport, and virulence. This document outlines the methodologies to study these transcriptional changes.

Key Signaling Pathways and Cellular Processes Affected by this compound

Sub-lethal exposure to this compound has been shown to significantly alter the expression of genes involved in several key bacterial pathways:

  • Fatty Acid Synthesis: As the primary target of this compound, genes involved in this pathway, particularly fabI, are often upregulated in resistant strains.[3]

  • Membrane Transport and Efflux: Bacteria may respond to this compound by upregulating genes encoding efflux pumps and other membrane transporters to expel the antimicrobial agent from the cell.[4][5]

  • Stress Response: Genes associated with oxidative stress and general stress responses are often induced, indicating that this compound exposure causes cellular stress.[6]

  • Quorum Sensing: In some bacteria, such as Pseudomonas aeruginosa, genes regulated by quorum sensing have been shown to be downregulated, which can affect virulence and biofilm formation.[7]

  • Iron Homeostasis: this compound exposure can perturb iron homeostasis, leading to the downregulation of iron acquisition systems and upregulation of iron storage systems.[7]

Data Presentation: Gene Expression Changes in E. coli

The following table summarizes the differential expression of selected genes in Escherichia coli K-12 following exposure to a sub-lethal concentration of this compound (0.2 mg/L). The data is presented as log2 of the fold change in gene expression. A positive value indicates upregulation, while a negative value indicates downregulation.

GeneFunctionLog2 Fold Change
fabIEnoyl-[acyl-carrier-protein] reductaseUpregulated (specific value not provided)
sodASuperoxide dismutase> 2 (Upregulated)
yggXPutative function in oxidative stress resistance> 2 (Upregulated)
marAMultiple antibiotic resistance protein MarA> 2 (Upregulated)
soxSTranscriptional activator of soxS regulon> 2 (Upregulated)
acrBMultidrug efflux pump subunit> 2 (Upregulated)
tolCOuter membrane protein> 2 (Upregulated)
robRight origin-binding protein> 2 (Upregulated)
inaApH-inducible protein< -2 (Downregulated)

Data adapted from a bioRxiv preprint. It is important to note that this data has not yet undergone peer review.[6]

Mandatory Visualizations

Signaling Pathway: this compound's Primary Mechanism of Action

Triclosan_Mechanism This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Enters Cell FabI FabI (ENR Enzyme) This compound->FabI Inhibits FattyAcidSynthesis Fatty Acid Synthesis Pathway FabI->FattyAcidSynthesis Catalyzes MembraneDisruption Cell Membrane Disruption FattyAcidSynthesis->MembraneDisruption Leads to

Caption: Primary mechanism of this compound action in bacteria.

Experimental Workflow: Gene Expression Analysis

Experimental_Workflow cluster_culture 1. Bacterial Culture & Exposure cluster_rna 2. RNA Extraction & QC cluster_analysis 3. Gene Expression Analysis Culture Bacterial Culture (e.g., E. coli in LB broth) Exposure Exposure to Sub-lethal This compound (e.g., 0.2 mg/L) Culture->Exposure RNA_Extraction Total RNA Extraction (e.g., TRIzol or Kit) Exposure->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_synthesis cDNA Synthesis RNA_QC->cDNA_synthesis qRT_PCR qRT-PCR cDNA_synthesis->qRT_PCR RNA_Seq RNA-Seq cDNA_synthesis->RNA_Seq Data_Analysis Data Analysis (Fold Change Calculation) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for bacterial gene expression analysis.

Experimental Protocols

Protocol 1: Bacterial Culture and Sub-lethal this compound Exposure

Objective: To prepare bacterial cultures and expose them to a sub-lethal concentration of this compound for subsequent gene expression analysis.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Luria-Bertani (LB) broth

  • This compound stock solution (e.g., 10 mg/mL in ethanol)

  • Spectrophotometer

  • Incubator shaker

  • Sterile culture tubes and flasks

Procedure:

  • Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of the bacterial strain. Incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • Monitor growth: Incubate the subculture at 37°C with shaking and monitor the optical density at 600 nm (OD600) until it reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • This compound exposure: Split the culture into two flasks. To one flask, add the this compound stock solution to achieve the desired sub-lethal concentration (e.g., 0.2 mg/L). To the other flask (control), add an equivalent volume of the solvent (e.g., ethanol).

  • Incubation: Continue to incubate both cultures under the same conditions for a defined period (e.g., 30 minutes to 2 hours).

  • Harvest cells: After the exposure period, immediately harvest the bacterial cells by centrifugation at 4°C. Discard the supernatant and either proceed directly to RNA extraction or flash-freeze the cell pellet in liquid nitrogen and store at -80°C.

Protocol 2: Total RNA Extraction from Bacteria

Objective: To isolate high-quality total RNA from bacterial cells for downstream applications like qRT-PCR and RNA-Seq. This protocol provides two common methods.

Method A: Using a Commercial RNA Purification Kit

Materials:

  • Commercial bacterial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

  • Lysozyme (B549824)

  • DNase I

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Follow the manufacturer's instructions provided with the specific RNA purification kit.

  • Typically, the protocol will involve resuspending the bacterial pellet in a lysis buffer containing lysozyme to break down the cell wall.

  • The lysate is then homogenized and applied to a silica (B1680970) membrane spin column, which selectively binds RNA.

  • An on-column DNase I digestion is highly recommended to remove contaminating genomic DNA.

  • The column is washed with provided buffers to remove proteins and other contaminants.

  • High-quality RNA is then eluted from the column using RNase-free water.

Method B: Using TRIzol Reagent

Materials:

Procedure:

  • Homogenization: Resuspend the bacterial cell pellet in 1 mL of TRIzol reagent per 50-100 mg of wet pellet. Lyse the cells by repetitive pipetting.

  • Phase separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds. Incubate for 2-3 minutes at room temperature.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially. Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the relative expression levels of specific target genes in response to this compound exposure.

Materials:

  • Purified total RNA

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (forward and reverse) for target and reference genes

  • qRT-PCR instrument

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified total RNA using a reverse transcriptase kit according to the manufacturer's protocol. It is crucial to include a "no reverse transcriptase" control to check for genomic DNA contamination.

  • Primer Design and Validation: Design primers for your target genes and at least one stable reference gene (e.g., 16S rRNA, gyrA). Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer set. A typical reaction includes qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative gene expression using a method such as the 2-ΔΔCq method, normalizing the expression of the target gene to the reference gene.

Protocol 4: RNA-Seq Library Preparation and Sequencing

Objective: To perform a global analysis of the transcriptome of bacteria exposed to this compound.

Materials:

  • High-quality total RNA

  • Ribosomal RNA (rRNA) depletion kit (essential for bacteria)

  • RNA-Seq library preparation kit (e.g., Illumina Stranded Total RNA Prep)

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Quality Control: Ensure the isolated RNA is of high quality and integrity (e.g., RIN > 8 on a Bioanalyzer).

  • rRNA Depletion: Remove the abundant ribosomal RNA from the total RNA sample using a commercially available rRNA depletion kit. This step is critical for enriching the library with mRNA transcripts.

  • Library Preparation: Following rRNA depletion, prepare the sequencing libraries using a suitable kit. This process typically involves:

    • Fragmentation: The RNA is fragmented into smaller pieces.

    • cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.

    • End Repair and A-tailing: The ends of the cDNA fragments are repaired, and a single 'A' base is added to the 3' end.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

    • PCR Amplification: The library is amplified by PCR to generate enough material for sequencing.

  • Library Quality Control: Assess the quality and quantity of the prepared library (e.g., using a Bioanalyzer and qPCR).

  • Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.

  • Data Analysis: The sequencing data is then processed through a bioinformatics pipeline, which includes quality control of reads, mapping to a reference genome, and differential gene expression analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Triclosan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and overcome matrix effects in the analysis of Triclosan (TCS) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound analysis?

A1: Matrix effects are the alteration of analyte ionization, leading to suppression or enhancement of the signal, due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, particularly using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects can cause significant issues. Co-eluting substances from complex samples (e.g., wastewater, biosolids, plasma) can compete with this compound for ionization in the MS source, leading to a suppressed signal (ion suppression).[1][3] This phenomenon can result in poor accuracy, reduced sensitivity, and unreliable quantification of this compound.[1][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A widely used and effective method to identify ion suppression or enhancement is the post-column infusion experiment .[1][4] This technique involves infusing a constant flow of a this compound standard solution into the system after the analytical column but before the mass spectrometer's ion source. After establishing a stable baseline signal for this compound, a blank matrix extract is injected. A significant dip in the baseline at a specific retention time indicates ion suppression caused by co-eluting matrix components.[1][5]

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[3] Techniques like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE) are commonly employed.[6][7][8]

  • Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from interfering compounds can prevent co-elution and minimize matrix effects.[4]

  • Use a Suitable Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard, such as ¹³C₁₂-Triclosan, is the most reliable way to compensate for matrix effects.[9][10][11] The SIL internal standard behaves nearly identically to the native analyte during extraction, chromatography, and ionization, thus correcting for signal variations.[4]

Q4: Can simply diluting my sample reduce matrix effects?

A4: Yes, the "dilute-and-shoot" approach can be a straightforward way to reduce the concentration of interfering matrix components.[1] However, this strategy is only viable if the original concentration of this compound in the sample is high enough to remain well above the instrument's limit of quantification (LOQ) after dilution.[12]

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

Possible Cause Suggested Solution
Inefficient Extraction The chosen sample preparation method may not be suitable for the matrix. For complex matrices like biosolids or sludge, more rigorous extraction methods like Matrix Solid-Phase Dispersion (MSPD) or QuEChERS might be necessary.[7][13] For aqueous samples like wastewater, Solid-Phase Extraction (SPE) is a common and effective choice.[14][15]
Analyte Adsorption This compound can adsorb to glassware or plasticware. Consider silanizing glassware or adding a modifier like methanol (B129727) to the sample to prevent sticking.[16]
Poor Chromatographic Peak Shape Interactions between this compound and metal components in the HPLC system (e.g., the column) can cause peak tailing and signal loss. Using metal-free or PEEK-lined columns can mitigate these effects.[17]

Problem: Poor signal-to-noise or high background.

Possible Cause Suggested Solution
Ion Suppression Co-eluting matrix components are interfering with this compound ionization.[1] Implement more rigorous sample cleanup (see Q3 and the protocols below). A post-column infusion experiment can confirm the retention time of the suppression.[5]
Contaminated System High background can result from a contaminated LC system or MS source.[18] Perform system cleaning and flushing as per the manufacturer's recommendations.
Inappropriate Ionization Mode Electrospray ionization (ESI) is highly susceptible to matrix effects.[3] If possible, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression.[19][20]

Problem: Non-linear calibration curve.

Possible Cause Suggested Solution
Uncorrected Matrix Effects If matrix effects vary across the concentration range, it can lead to non-linearity. The use of a stable isotope-labeled internal standard is the best way to correct this.[9][10] Alternatively, preparing calibration standards in a blank matrix extract (matrix-matched calibration) can also compensate for consistent matrix effects.[9]
Detector Saturation The concentration of the highest calibration standard may be exceeding the linear range of the detector. Prepare a new set of standards with a lower top concentration.

Experimental Protocols and Data

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from methods for analyzing this compound in river and wastewater.[14][16]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of dichloromethane (B109758) (DCM), followed by 10 mL of methanol, and finally 10 mL of acidified deionized water.[16]

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[14][16]

  • Cartridge Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air for at least 30 minutes.[16]

  • Elution: Elute the retained this compound with 6-10 mL of a suitable organic solvent, such as dichloromethane or a 1:1 mixture of acetonitrile (B52724):methanol.[16]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase or a suitable solvent like ethyl acetate.[7]

Protocol 2: QuEChERS-based Extraction for Solid Samples (e.g., Biosolids)

The QuEChERS method, originally for pesticides, has been adapted for various environmental contaminants.[13][21]

  • Sample Hydration: Weigh 1-2 g of the homogenized solid sample into a 50 mL centrifuge tube. Add a specific volume of water (e.g., 10 mL) to create a slurry.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).[21]

  • Shaking & Centrifugation: Shake the tube vigorously for 1-2 minutes and then centrifuge at >3000 x g for 5-10 minutes.[21]

  • Dispersive SPE (dSPE) Cleanup: Take an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer and transfer it to a dSPE tube containing a cleanup sorbent (e.g., C18, PSA - primary secondary amine) and MgSO₄.[21]

  • Vortexing & Centrifugation: Vortex the dSPE tube for 1 minute and centrifuge again.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance data for different analytical approaches in this compound analysis, highlighting how method choice impacts recovery and limits of detection.

Method Matrix Recovery (%) Limit of Quantitation (LOQ) Reference(s)
SPE-GC-MSWastewater80 - 95%1.0 ng/L[14]
SPE-HPLC-UVWastewater93.7 - 97.4%3.9 ng/L[15]
Isotope Dilution LC-MS/MSHuman Nails98.1 - 106.3%2.0 µg/kg[11]
MSPD-GC-MS/MSFish Tissue77 - 120%1-2 ng/g[7]
MISPE-HPLC-UVBiosolidsNot specified300 µg/kg[22]

SPE: Solid-Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; MSPD: Matrix Solid-Phase Dispersion; MISPE: Molecularly Imprinted Solid-Phase Extraction.

Visual Guides

Workflow for this compound Analysis and Matrix Effect Mitigation

This diagram illustrates a typical workflow for analyzing this compound in complex samples, highlighting key stages where matrix effects can be addressed.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data & Mitigation Sample Complex Sample (e.g., Wastewater, Plasma) Extraction Extraction (SPE, QuEChERS, LLE) Sample->Extraction Remove Bulk Matrix Cleanup Extract Cleanup (dSPE, Filtration) Extraction->Cleanup Remove Interferences LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Analyte Ionization Data Initial Data Acquisition MS->Data CheckME Check for Matrix Effects (Post-Column Infusion) Data->CheckME Problem Matrix Effect Present? CheckME->Problem Result Final Quantified Result Problem->Result No Correction Apply Correction (Isotope Dilution, Matrix-Matched Cal.) Problem->Correction Yes Correction->Result

Workflow for analyzing this compound and addressing matrix effects.
Troubleshooting Logic for Ion Suppression

This decision tree provides a logical path for troubleshooting and resolving ion suppression issues encountered during this compound analysis.

G Start Start: Low or Inconsistent This compound Signal A_Confirm Action: Perform Post-Column Infusion Experiment Start->A_Confirm Q_IS Is Ion Suppression Confirmed? Q_IS->Start No (Check other issues: e.g., instrument fault) A_ImprovePrep Action: Enhance Sample Cleanup (e.g., change SPE sorbent, add dSPE) Q_IS->A_ImprovePrep Yes A_Confirm->Q_IS Q_Prep Did Signal Improve? A_ImprovePrep->Q_Prep A_ChangeLC Action: Modify LC Gradient to Separate from Suppression Zone Q_LC Did Signal Improve? A_ChangeLC->Q_LC A_UseIS Action: Use Stable Isotope-Labeled Internal Standard (¹³C₁₂-TCS) End_Compensate Result: Matrix Effect is Compensated For A_UseIS->End_Compensate Q_Prep->A_ChangeLC No End_Success Success: Reliable Quantification Achieved Q_Prep->End_Success Yes Q_LC->A_UseIS No Q_LC->End_Success Yes

Decision tree for troubleshooting ion suppression in this compound analysis.

References

Technical Support Center: Enhancing Triclosan Detection in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Triclosan (TCS) in environmental samples. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in environmental samples?

A1: The most prevalent and effective methods for this compound (TCS) detection are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques offer high sensitivity and selectivity. Other methods include enzyme-linked immunosorbent assay (ELISA) for rapid screening, and electrochemical sensors.[1][3][4] High-performance liquid chromatography (HPLC) with UV detection is also used, though it may have higher detection limits compared to MS-based methods.[5]

Q2: How can I improve the sensitivity of my this compound analysis?

A2: To enhance sensitivity, several strategies can be employed:

  • Sample Preconcentration: Solid-phase extraction (SPE) is a widely used technique to concentrate this compound from water samples and remove interfering substances.[6][7][8]

  • Derivatization: For GC-MS analysis, derivatizing the hydroxyl group of this compound, for instance, through silylation, can improve its volatility and chromatographic behavior, leading to better sensitivity.[6][9][10]

  • Instrumentation: Utilizing advanced instrumentation like tandem mass spectrometry (MS/MS) significantly improves selectivity and sensitivity by reducing background noise.[5][11]

  • Matrix Effect Mitigation: For LC-MS/MS, addressing matrix effects through methods like matrix-matched calibration or the use of isotopic internal standards is crucial for accurate quantification at low levels.[11][12]

Q3: What is the purpose of derivatization in GC-MS analysis of this compound?

A3: The primary purpose of derivatization for this compound analysis by GC-MS is to reduce its polarity and increase its volatility.[13] this compound contains a polar hydroxyl (-OH) group that can lead to poor peak shape and thermal degradation in the hot GC injection port.[13] By replacing the active hydrogen in the hydroxyl group with a less polar group (e.g., a silyl (B83357) group), the resulting derivative is more stable and volatile, leading to improved chromatographic separation and increased sensitivity.[6][9][10]

Q4: What are "matrix effects" and how do they affect this compound analysis in LC-MS/MS?

A4: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix (e.g., organic matter, salts in water or soil extracts) co-elute with the target analyte (this compound) and interfere with its ionization in the mass spectrometer's source.[12] This interference, often referred to as ion suppression or enhancement, can lead to a decrease or increase in the analyte signal, respectively.[12] Consequently, matrix effects can cause inaccurate quantification, reduced sensitivity, and poor reproducibility.[12]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A5: Several approaches can be taken to minimize matrix effects:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before analysis.[14]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for the matrix effect.[11]

  • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C₁₂-Triclosan) which behaves similarly to the analyte during extraction and ionization, providing a more accurate quantification.[15]

  • Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[12]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Incomplete derivatization.Optimize derivatization reaction conditions (reagent volume, temperature, time).[6]
Low Sensitivity/No Peak Inefficient extraction or derivatization.Verify the efficiency of your SPE procedure with spiked samples.[6] Check the derivatizing agent for degradation.
Thermal degradation in the injector.Lower the injector temperature. Use a pulsed splitless injection.[11]
Poor Reproducibility Inconsistent sample preparation.Ensure consistent volumes and timing during extraction and derivatization steps. Use an autosampler for injections.
Matrix interference.Improve sample cleanup to remove matrix components.[16]
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression Co-eluting matrix components.Improve chromatographic separation to resolve this compound from interferences. Enhance sample cleanup procedures.[12]
High salt concentration in the sample.Use a desalting step during sample preparation.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives.[17] Flush the LC system thoroughly.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.[17]
Inconsistent Retention Time Column degradation.Replace the analytical column. Use a guard column to protect the main column.[17]
Changes in mobile phase composition.Prepare fresh mobile phases daily. Ensure proper mixing and degassing.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ), as well as recovery rates for this compound in various environmental matrices using different analytical methods.

Table 1: Detection and Quantification Limits for this compound

MatrixAnalytical MethodLOD/LOQReference
WaterHPLC-ESI-MS0.002 µg/L (LOD)[2]
WaterGC-MS (with derivatization)1.0 ng/L (LOQ)[6][10]
WaterSPME-GC-MS<10 ng/L (LOQ)[18]
WastewaterElectrochemical Sensor0.15 nM (LOD)[2]
Fish TissueLC-MS/MS0.016 mg/g (LOD), 0.083 mg/g (LOQ)[2]
SoilGC-MS0.05-0.08 ng/g (LOD)[15]
Biosolids/SludgeGC-MS0.10-0.12 ng/g (LOD)[15]
BiosolidsHPLC-UV300 µg/kg (LOQ)[14]

Table 2: Recovery Rates for this compound

MatrixSample PreparationAnalytical MethodRecovery Rate (%)Reference
WaterSPEGC-MS80 - 95[6]
WaterBamboo-activated charcoal enrichmentHPLC-ESI-MS97.6 - 112.5[2]
Sludge (spiked)Matrix Solid-Phase DispersionGC-MS97.4 - 101.3[15]
Soil (spiked)Matrix Solid-Phase DispersionGC-MS98.7 - 99.0[15]
Wastewater & SludgeLLE/ASEGC-MS88-106[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a generalized procedure based on common SPE methods for this compound.[6][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., HCl). Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge by passing a small volume (e.g., 2 x 4 mL) of a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol, into a collection vial.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol outlines a common silylation procedure for this compound.[6][15]

  • Sample Preparation: The sample extract containing this compound should be completely dry.

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the vial containing the dried extract.

  • Reaction: Cap the vial tightly and heat it at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

Experimental_Workflow_Triclosan_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Water_Sample Water Sample Collection Acidification Acidification (pH 2-3) Water_Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Optional LCMS_Analysis LC-MS/MS Analysis Concentration->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition LCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound analysis in water samples.

Troubleshooting_Logic_Ion_Suppression start Low or inconsistent LC-MS/MS signal check_ion_suppression Perform post-column infusion experiment start->check_ion_suppression dip_in_signal Dip in signal observed? check_ion_suppression->dip_in_signal ion_suppression_confirmed Ion suppression confirmed dip_in_signal->ion_suppression_confirmed Yes no_ion_suppression No significant ion suppression. Investigate other causes (e.g., instrument sensitivity, sample degradation). dip_in_signal->no_ion_suppression No improve_cleanup Improve Sample Cleanup (e.g., optimize SPE) ion_suppression_confirmed->improve_cleanup optimize_chromatography Optimize Chromatography (e.g., gradient, column) ion_suppression_confirmed->optimize_chromatography use_internal_standard Use Isotope-Labeled Internal Standard ion_suppression_confirmed->use_internal_standard dilute_sample Dilute Sample ion_suppression_confirmed->dilute_sample reanalyze Re-analyze Sample improve_cleanup->reanalyze optimize_chromatography->reanalyze use_internal_standard->reanalyze dilute_sample->reanalyze

Caption: Troubleshooting ion suppression in LC-MS/MS.

References

Technical Support Center: Optimizing SPE Protocols for High Recovery of Triclosan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Solid-Phase Extraction (SPE) protocols for high recovery of the antimicrobial agent, Triclosan.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the SPE of this compound.

Q1: Why is my this compound recovery unexpectedly low?

Low recovery of this compound is a frequent issue. The problem can often be traced to one or more of the following factors:

  • Analyte Breakthrough: The this compound may not be properly retained on the SPE sorbent and is being lost during the sample loading or washing steps. This can be caused by:

    • Inappropriate Sorbent Choice: The polarity of the sorbent may not be suitable for this compound. For reversed-phase SPE, if the sorbent is not retentive enough, the analyte can be lost.

    • Incorrect Sample pH: The pH of the sample can affect the ionization state of this compound, which has a pKa of approximately 7.9. At a pH above its pKa, this compound will be ionized and less retained on non-polar sorbents like C18. Acidifying the sample to a pH well below the pKa can improve retention.[1]

    • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it can disrupt the interaction between this compound and the sorbent, leading to poor retention.

    • High Flow Rate: A sample loading flow rate that is too fast can prevent efficient interaction between this compound and the sorbent.[2]

    • Filter Binding: Certain filter materials, such as nylon, have been reported to bind this compound, leading to significant loss of the analyte before it even reaches the SPE cartridge. Switching to a more inert filter material like PTFE is recommended.[1]

  • Incomplete Elution: The this compound may be strongly retained on the sorbent and not fully eluted. This could be due to:

    • Elution Solvent is Too Weak: The solvent used for elution may not be strong enough to disrupt the interactions between this compound and the sorbent. Increasing the organic strength of the elution solvent or using a stronger solvent may be necessary.

    • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the retained this compound. Increasing the elution volume or performing a second elution step can improve recovery.[3]

    • Secondary Interactions: this compound may have secondary interactions with the sorbent material that are not disrupted by the primary elution solvent.

Q2: My this compound recovery is inconsistent between samples. What could be the cause?

Poor reproducibility in SPE can stem from several factors:

  • Cartridge Drying Out: Allowing the SPE sorbent to dry out between the conditioning/equilibration and sample loading steps can lead to inconsistent retention and recovery.[2]

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution can affect the interaction times and lead to variable recoveries.

  • Sample Matrix Effects: Differences in the composition of the sample matrix between samples can interfere with the retention and elution of this compound.

  • Inconsistent Sample Pre-treatment: Variations in sample pH adjustment, filtration, or dilution can lead to inconsistent results.

Q3: How can I remove matrix interferences to get a cleaner extract?

A clean extract is crucial for accurate downstream analysis. Here are some strategies to minimize interferences:

  • Optimize the Wash Step: The wash step is critical for removing co-extracted interferences. The ideal wash solvent should be strong enough to remove interfering compounds without eluting the target analyte. You can experiment with different solvent strengths (e.g., varying percentages of organic solvent in water) to find the optimal balance.

  • Choose a More Selective Sorbent: If your current sorbent is co-extracting a high level of interferences, consider switching to a sorbent with a different chemistry that has a higher selectivity for this compound.

  • Modify the Elution Protocol: Instead of a single strong elution solvent, a stepwise elution with increasing solvent strength can be used to selectively elute the analyte away from interfering compounds.

Data Presentation: this compound Recovery Rates

The following tables summarize quantitative data on this compound recovery under different SPE conditions.

Table 1: this compound Recovery with Different SPE Sorbents

Sorbent TypeSample MatrixElution SolventAverage Recovery (%)Reference
C18Aqueous SamplesVarious80 - 95[4][5]
C18 DisksRiver WaterMethanol (B129727)82 - 101[6]
Oasis HLBWaterMethanolGood recoveries reported[1]

Table 2: Influence of Elution Solvent on this compound Recovery from C18 Cartridges

Elution SolventAverage Recovery (%)
Methanol> 90
Acetonitrile~85
Ethyl Acetate~90
Dichloromethane (B109758)> 95
Dichloromethane:Ethyl Acetate (1:1)> 95

Data synthesized from studies showing high recovery with these solvents.[5]

Experimental Protocols

Below are detailed methodologies for two common SPE protocols for this compound extraction from water samples.

Protocol 1: this compound Extraction from Water using a C18 Cartridge

This protocol is adapted from a method for analyzing this compound in river water.[7]

  • Sample Pre-treatment:

    • To a 500 mL water sample, add 325 mL of methanol. This helps to prevent this compound from adsorbing to the glass sample container.

    • Acidify the sample to a pH below 4 with an appropriate acid (e.g., HCl).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 6 mL, 1.0 g) by passing 10 mL of dichloromethane (DCM).

    • Follow with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of acidified water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of acidified water to remove any remaining polar impurities.

  • Drying:

    • Dry the cartridge under a stream of nitrogen or by vacuum for 30 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with two 6 mL aliquots of dichloromethane into a collection vial.

  • Post-Elution:

    • The eluate can then be concentrated and reconstituted in a suitable solvent for analysis by GC-MS or LC-MS.

Protocol 2: this compound Extraction from Water using an HLB Cartridge

This protocol is based on a modified EPA method for the analysis of this compound in environmental water.

  • Sample Pre-treatment:

    • Adjust the pH of a 50 mL water sample to approximately 2-3 with a suitable acid.

  • SPE Cartridge Conditioning:

    • Condition a Supel-Select HLB SPE cartridge (e.g., 60 mg/3 mL) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of acidified water (pH 2-3). Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pH-adjusted sample onto the HLB cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a small volume of a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of a 1:1 acetonitrile:methanol solution.

  • Post-Elution:

    • The collected eluate is ready for direct injection or can be further concentrated for analysis by HPLC-UV or LC-MS/MS.

Visualizations

The following diagrams illustrate the general SPE workflow and a logical approach to troubleshooting low this compound recovery.

SPE_Workflow Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Activate sorbent Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash Sorbent Load->Wash Retain this compound, interferences pass Elute 5. Elute Analyte Wash->Elute Remove remaining interferences Analyze 6. Analyze Eluate Elute->Analyze Collect this compound

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Breakthrough Is this compound in the load or wash fractions? Start->Check_Breakthrough Check_Elution Is this compound retained on the cartridge? Check_Breakthrough->Check_Elution No Breakthrough_Causes Potential Causes: - Incorrect sorbent - Incorrect sample pH - Strong sample solvent - High flow rate - Filter binding Check_Breakthrough->Breakthrough_Causes Yes Elution_Issues Potential Causes: - Weak elution solvent - Insufficient elution volume - Strong secondary interactions Check_Elution->Elution_Issues Yes

Caption: A decision tree for troubleshooting low this compound recovery.

References

Troubleshooting poor peak shape in HPLC analysis of Triclosan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Triclosan. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for phenolic compounds like this compound is secondary interactions between the analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1][2][3][4][5] These interactions can be minimized by optimizing the mobile phase pH.[1][2][6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role in the peak shape of ionizable compounds like this compound.[7][8][9] Operating near the pKa of this compound can lead to inconsistent ionization and result in peak broadening or tailing.[1][7] For acidic compounds like this compound, using a lower pH mobile phase (e.g., pH 2.5-3.5) can suppress the ionization of both the analyte and residual silanols on the column, leading to improved peak symmetry.[6][10][11]

Q3: Can column choice impact the analysis of this compound?

A3: Yes, the choice of HPLC column is crucial. For reversed-phase analysis of this compound, C18 or C8 columns are commonly used.[12][13][14][15] Using a modern, well-end-capped column can significantly reduce the number of available silanol groups, thereby minimizing peak tailing.[1][16] Columns with ultra-inert stationary phases are specifically designed to provide better peak shape for polar and ionizable compounds.[17]

Q4: What should I do if I observe peak fronting for my this compound peak?

A4: Peak fronting can be caused by several factors, including column overload, sample solvent incompatibility, or column degradation.[18][19][20] To troubleshoot this, you can try reducing the sample concentration or injection volume.[16][19][21] Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase.[4][19] If the problem persists, it could indicate a void or collapse in the column packing, which may require column replacement.[10][22]

Q5: I am seeing split peaks for this compound. What could be the cause?

A5: Split peaks can arise from a few issues. It's possible that there is a co-eluting impurity. Other causes include a partially blocked frit, a void in the column, or a mismatch between the sample solvent and the mobile phase.[23][24] To investigate, try injecting a smaller sample volume to see if the peak resolves into two.[23] If all peaks in the chromatogram are split, it points towards a problem with the column inlet or system hardware.[23]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide will walk you through a systematic approach to troubleshoot and resolve peak tailing in your this compound analysis.

Problem: The this compound peak exhibits significant tailing (asymmetry factor > 1.2).

Troubleshooting Workflow:

G Troubleshooting Peak Tailing for this compound start Start: Tailing Peak Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Leaks - Detector issues check_all_peaks->system_issue Yes triclosan_specific Tailing is specific to this compound or other polar analytes check_all_peaks->triclosan_specific No check_mobile_phase Optimize Mobile Phase triclosan_specific->check_mobile_phase lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5 with acid) check_mobile_phase->lower_ph increase_buffer Increase Buffer Strength (e.g., 20-50 mM for UV detection) check_mobile_phase->increase_buffer check_column Evaluate Column Condition lower_ph->check_column increase_buffer->check_column end_capped_column Use a High-Quality, End-Capped Column check_column->end_capped_column flush_column Flush or Regenerate Column check_column->flush_column check_sample Review Sample Preparation check_column->check_sample resolved Peak Shape Improved end_capped_column->resolved replace_column Replace Column flush_column->replace_column replace_column->resolved reduce_concentration Reduce Sample Concentration check_sample->reduce_concentration solvent_match Ensure Sample Solvent is Weaker than Mobile Phase check_sample->solvent_match reduce_concentration->resolved solvent_match->resolved

Caption: A workflow diagram for troubleshooting peak tailing in HPLC analysis.

Detailed Steps:

  • Observe All Peaks: Determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.[25] If all peaks are tailing, it could indicate a system-wide issue such as excessive extra-column volume or a column void.[4][25]

  • Optimize Mobile Phase:

    • Adjust pH: Since this compound is a phenolic compound, it is acidic. Lowering the pH of the mobile phase to around 2.5-3.5 with an additive like formic acid or phosphoric acid will protonate the silanol groups on the column, reducing secondary interactions.[6][10]

    • Buffer Strength: If using a buffered mobile phase, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[26]

  • Evaluate the Column:

    • Column Type: Use a high-quality, end-capped C18 or C8 column. Modern columns are designed to have minimal residual silanol activity.[1][16]

    • Column Age and Contamination: An old or contaminated column can lead to poor peak shape.[4][18] Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[26]

  • Check Sample and Injection Parameters:

    • Sample Overload: Injecting too much sample can cause peak tailing.[3][4][16] Try diluting your sample and re-injecting.

    • Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or has a similar composition to the mobile phase to avoid peak distortion.[4]

Guide 2: Addressing Peak Fronting and Splitting

This guide provides a structured approach to diagnosing and resolving peak fronting and splitting.

Problem: The this compound peak appears distorted with a leading edge (fronting) or is split into two or more peaks.

Troubleshooting Workflow:

G Troubleshooting Peak Fronting and Splitting start Start: Peak Fronting or Splitting check_overload Check for Sample Overload start->check_overload reduce_injection Reduce Injection Volume and/or Concentration check_overload->reduce_injection Yes check_solvent Verify Sample Solvent check_overload->check_solvent No resolved Peak Shape Restored reduce_injection->resolved solvent_mismatch Sample Solvent Stronger than Mobile Phase? check_solvent->solvent_mismatch change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent solvent_mismatch->change_solvent Yes check_column_hardware Inspect Column and Hardware solvent_mismatch->check_column_hardware No change_solvent->resolved column_void Column Void or Channeling? check_column_hardware->column_void blocked_frit Blocked Inlet Frit? check_column_hardware->blocked_frit coelution Consider Co-elution (for split peaks) check_column_hardware->coelution replace_column Replace Column column_void->replace_column replace_frit Replace Frit blocked_frit->replace_frit replace_column->resolved replace_frit->resolved adjust_method Adjust Method Selectivity (e.g., mobile phase, temperature) coelution->adjust_method adjust_method->resolved

Caption: A workflow for resolving peak fronting and splitting in HPLC.

Detailed Steps:

  • Address Potential Overload:

    • Mass Overload: This is a common cause of peak fronting. Reduce the concentration of your this compound standard and sample.[16][19]

    • Volume Overload: Injecting a large volume of a strong sample solvent can also cause fronting. Reduce the injection volume.[19][22]

  • Evaluate the Sample Solvent:

    • The sample solvent should ideally be the same as the initial mobile phase or weaker.[4][24] Dissolving the sample in a much stronger solvent can lead to distorted peaks.

  • Inspect the Column and System Hardware:

    • Column Void: A void or channel in the column packing can cause both fronting and splitting.[10][23] This often requires column replacement.

    • Blocked Frit: A partially blocked inlet frit can disrupt the sample band, leading to split peaks.[23] The frit may need to be replaced.

  • For Split Peaks, Consider Co-elution:

    • If you suspect a co-eluting impurity is causing the split peak, try altering the method's selectivity.[23] You can do this by changing the organic modifier in the mobile phase, adjusting the temperature, or trying a column with a different stationary phase.[27]

Experimental Protocols

Below are example experimental conditions for the HPLC analysis of this compound, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 150 x 4.6 mm[12]C18, 3 µm, 150 x 4.6 mm[28][29]C8, 5µm, 250 x 4.6 mm[14]
Mobile Phase Acetonitrile : Acetic Acid Buffer (pH 2.5) (70:30 v/v)[12]Methanol : Water (90:10 v/v)[28][29]Methanol : 0.01 M Phosphate Buffer (pH 3.0) (72:28 v/v)[14]
Flow Rate 1.2 mL/min[12]1.0 mL/min[28]1.0 mL/min[14]
Detection (UV) 281 nm[12]280 nm[13]280 nm[14]
Injection Volume 20 µL[12]Not SpecifiedNot Specified
Column Temp. Ambient30°C[30]Not Specified

Note: These are example protocols. The optimal conditions for your analysis may vary and should be determined through method development and validation.

Data Presentation

The following table summarizes common causes of poor peak shape and their potential solutions.

Peak Shape IssueCommon CausesPotential Solutions
Tailing - Secondary interactions with silanols[1][2][3] - Mobile phase pH near analyte pKa[1][7] - Column overload[3][4] - Column contamination or degradation[4][18]- Lower mobile phase pH (2.5-3.5)[6][10] - Use a well-end-capped or inert column[1][17] - Reduce sample concentration[3] - Flush or replace the column[26]
Fronting - Column overload (mass or volume)[16][19][22] - Sample solvent stronger than mobile phase[4][19] - Column void or bed collapse[10][22]- Reduce injection volume or concentration[16][19][21] - Dissolve sample in mobile phase[4][24] - Replace the column[10]
Splitting - Partially blocked column frit[23] - Column void or contamination[23] - Sample solvent/mobile phase mismatch[24] - Co-eluting compound- Replace the frit or column[23] - Ensure solvent compatibility[24] - Adjust method selectivity[27]
Broadening - Extra-column volume[1] - Low mobile phase flow rate[31] - Column degradation[32] - Temperature fluctuations[32]- Use shorter, narrower ID tubing[1] - Optimize flow rate[31] - Replace the column[32] - Use a column oven for temperature control[32]

References

Technical Support Center: Minimizing Triclosan Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of Triclosan (TCS) in various sample matrices during storage. By addressing common issues and providing clear protocols, this resource aims to ensure sample integrity and the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

A1: The main factors contributing to this compound degradation are exposure to light (photodegradation), temperature, pH, and the presence of certain chemicals like free chlorine.[1][2][3] Photodegradation is particularly significant, as this compound degrades rapidly under UV or even artificial light.[1][4] While hydrolytically stable in a pH range of 4-9, extreme pH values can affect its stability.[1] Higher temperatures can also accelerate degradation.[2][5]

Q2: How should I store aqueous samples containing this compound to ensure maximum stability?

A2: To ensure stability, aqueous samples should be collected in amber glass vessels to protect them from light.[6] It is recommended to store them in the dark at a refrigerated temperature (e.g., 4°C). For some water samples, adding methanol (B129727) to a final concentration of 25% (v/v) immediately after collection can help prevent adsorptive losses to container walls.[6] Samples should also be stored in a neutral pH range (around 7) if possible.[1][7]

Q3: What is the effect of pH on this compound stability during storage?

A3: this compound is generally stable in a pH range of 4 to 9.[1] However, its degradation can be influenced by pH, especially in combination with other factors like temperature.[2][5] For instance, the rate of photodegradation can be pH-dependent.[8] The phenolate (B1203915) form of this compound, which predominates at a pH above its pKa of 8.1, may have different photosensitivity.[7] It is best to maintain a neutral pH during storage unless the experimental design requires otherwise.

Q4: My samples will be exposed to light. What specific precautions should I take?

A4: Given this compound's high susceptibility to photodegradation, with a potential half-life as short as 41 minutes under continuous artificial light, complete protection from light is critical.[1] Always use amber glass containers for sample collection and storage. If amber containers are unavailable, wrap standard glass or plastic containers in aluminum foil. Minimize the exposure of samples to any light source, including ambient laboratory light, during handling and processing.

Q5: Does the sample matrix (e.g., wastewater, sludge, biological fluids) affect this compound stability?

A5: Yes, the sample matrix can significantly affect this compound stability. In complex matrices like wastewater, the presence of dissolved organic matter and other compounds can influence photosensitivity.[7] In sludge, this compound tends to adsorb to particles due to its low water solubility.[1] It is more resistant to degradation under anaerobic conditions found in some sludge and sediment but is readily biodegradable under aerobic conditions.[1][7] The presence of microorganisms in the matrix can also lead to biodegradation, forming products like methyl-triclosan (MTCS).[9][10]

Troubleshooting Guide

Q: My analysis shows significantly lower this compound concentrations than expected in my stored samples. What is the likely cause?

A: The most probable cause is degradation due to light exposure. This compound breaks down very rapidly when exposed to UV or artificial light.[1][4] Another possibility is degradation due to improper storage temperature; samples should be refrigerated. If the sample matrix is wastewater or sludge, biodegradation by microorganisms could also be a factor.[11] Finally, ensure that the pH of your samples has not shifted to extreme acidic or basic conditions.

Q: I am detecting degradation by-products like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,8-dichlorodibenzo-p-dioxin (DCDD) in my samples. How can I prevent their formation during storage?

A: The formation of 2,4-DCP and DCDD is primarily a result of photodegradation.[1][4][12] To prevent this, you must rigorously protect your samples from all light sources from the moment of collection through storage and analysis. Use amber glass vials and store them in the dark.[6] If samples were treated with chlorine, this can also lead to the formation of 2,4-DCP.[1][9]

Q: My samples are preserved with acid. Could this affect this compound stability?

A: While this compound is generally stable in the presence of strong acids, it is advisable to neutralize the samples with a strong base (e.g., 6N NaOH) before long-term storage or analysis to bring the pH into the stable 4-9 range.[1][6]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental conditions. The following tables summarize its degradation half-life under various scenarios.

Table 1: Photodegradation Half-Life of this compound in Aqueous Solutions

ConditionMatrixHalf-LifeReference(s)
Continuous Artificial Light (25°C, pH 7)Aqueous Solution41 minutes[1]
Low-Intensity Artificial White LightFreshwater~8 days[8][12]
Low-Intensity Artificial White LightSeawater~4 days[8][12]
General Surface WaterSurface Water~11 days[13]

Table 2: Biodegradation Half-Life of this compound

ConditionMatrixHalf-LifeReference(s)
AerobicSoil18 days[13]
AnaerobicSoilPersistent[13]
Anaerobic, DarkSedimentStable[1]

Experimental Protocols

Protocol for Collection and Storage of Aqueous Samples Containing this compound

  • Materials:

    • Amber borosilicate glass bottles with Teflon-lined caps.

    • Methanol (HPLC Grade).

    • pH meter and appropriate buffers for calibration.

    • Sodium hydroxide (B78521) (NaOH) and/or hydrochloric acid (HCl) for pH adjustment.

    • Filtration apparatus with 0.2 µm filters (if required).

  • Sample Collection:

    • Rinse the amber glass bottle with the source water three times before collecting the sample.

    • Fill the bottle completely to minimize headspace, which can reduce volatilization and photo-oxidation.

    • If the sample contains particulate matter, it should be filtered (e.g., using a 0.2 µm filter) immediately after collection, as this compound can adsorb to solids.[6]

  • Preservation:

    • Light Protection: Ensure the sample is kept in the amber bottle and stored in a dark place (e.g., a cooler with ice) immediately after collection.

    • Chemical Preservation (Optional but Recommended): To prevent adsorptive losses, add HPLC-grade methanol to the sample to achieve a final concentration of 25% (v/v).[6]

    • pH Adjustment: Check the pH of the sample. If it is outside the 4-9 range, adjust it to approximately 7.0 using NaOH or HCl.

    • Temperature Control: Place the sample on ice immediately after collection and transport it to the laboratory.

  • Storage:

    • Upon arrival at the laboratory, store the sample in a refrigerator at 4°C.

    • Ensure the storage location is dark (e.g., a cold room or a refrigerator without an internal light).

    • Analyze the samples as soon as possible to minimize any potential for degradation.

Visualizations

Workflow_for_Triclosan_Sample_Handling Workflow for Optimal this compound Sample Storage cluster_collection Step 1: Sample Collection cluster_preservation Step 2: On-Site Preservation cluster_storage Step 3: Laboratory Storage & Analysis Collect Collect sample directly into amber glass container Filter Filter immediately if particulates are present (0.2 µm filter) Collect->Filter If needed Preserve Add Methanol (25% v/v) (Optional, prevents adsorption) Collect->Preserve If no filtering Filter->Preserve AdjustpH Adjust pH to ~7.0 Preserve->AdjustpH Cool Place in cooler with ice (Immediate light & temp control) AdjustpH->Cool Store Store at 4°C in the dark Cool->Store Transport to Lab Analyze Perform analysis as soon as possible Store->Analyze

Caption: Recommended workflow for sample collection and storage to minimize this compound degradation.

Triclosan_Degradation_Pathways Major this compound Degradation Pathways cluster_photodegradation Photodegradation cluster_biotransformation Biotransformation cluster_chemical Chemical Treatment TCS This compound (TCS) DCP 2,4-Dichlorophenol (2,4-DCP) TCS->DCP UV Light / Sunlight DCDD 2,8-Dichlorodibenzo-p-dioxin (DCDD) TCS->DCDD UV Light / Sunlight MTCS Methyl-triclosan (MTCS) TCS->MTCS Aerobic Biodegradation (Microorganisms) Chlorinated_Derivatives Chlorinated Derivatives & 2,4-DCP TCS->Chlorinated_Derivatives Free Chlorine

References

Addressing the instability of Triclosan in certain solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Triclosan. It addresses common issues related to its instability in solvent systems, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental solutions?

A1: The primary factor causing this compound degradation is exposure to light, specifically UV radiation, which leads to photolysis.[1][2] This process can be rapid, with a reported half-life of as little as 41 minutes in a pH 7 aqueous solution under continuous artificial light.[1] Other factors include the presence of oxidizing agents like free chlorine and the pH of the solution, as the anionic form of this compound (prevalent at pH > 8) is more susceptible to photodegradation.[3][4][5]

Q2: What are the major degradation products of this compound I should be aware of?

A2: The most common degradation product formed via photolysis is 2,4-dichlorophenol (B122985) (2,4-DCP).[1][6] Under certain conditions, particularly upon exposure to UV light in the presence of a chlorine source (e.g., chlorinated tap water), more toxic byproducts can form, such as 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD).[1][7][8]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is a weak acid with a pKa around 7.9-8.1.[3][9] Above this pH, it exists predominantly in its anionic (phenolate) form. This anionic form is more photoreactive and degrades faster under UV light than the neutral molecular form.[3][4][5] While this compound is generally stable against hydrolysis in a pH range of 4-9, its susceptibility to other degradation pathways is pH-dependent.[1]

Q4: What are the recommended solvents for preparing this compound stock solutions?

A4: Due to its low water solubility (~10 µg/mL), this compound stock solutions are typically prepared in organic solvents.[10][11] It is readily soluble in ethanol, methanol, and acetone.[8][12] For analytical purposes, the mobile phase used for HPLC, such as a methanol-acetonitrile-water mixture, is also a suitable solvent.[13] Always use high-purity (e.g., HPLC grade) solvents to avoid impurities that could catalyze degradation.

Q5: What are the ideal storage conditions for this compound solutions to ensure stability?

A5: To minimize degradation, this compound solutions should always be stored in tightly sealed amber glass containers or wrapped in aluminum foil to protect them from light.[14][15] They should be kept in a cool, dry, and well-ventilated area.[15][16] For maximum stability and reproducibility, it is best practice to prepare solutions fresh before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My chromatogram (HPLC) shows multiple peaks, but I only dissolved pure this compound.

  • Possible Cause 1: Photodegradation. Your solution was likely exposed to ambient or UV light during preparation, storage, or handling.

    • Solution: Prepare your solutions under low-light conditions. Use amber vials or foil-wrapped glassware for all solutions and samples. Ensure the autosampler in your HPLC system protects samples from light. Re-prepare the solution and analyze immediately.

  • Possible Cause 2: Solvent Impurities or Reactivity. The solvent may contain impurities (e.g., chlorine, peroxides) that are reacting with this compound.

    • Solution: Use fresh, high-purity, HPLC-grade solvents. De-gas solvents before use. Do not use chlorinated tap water for any aqueous preparations; use high-purity water (e.g., Milli-Q).

  • Possible Cause 3: pH Effects. If using an aqueous buffer, the pH may be promoting degradation, especially if combined with light exposure.

    • Solution: Check the pH of your solution. If it is alkaline (pH > 8), the this compound is in its more reactive anionic form. If possible for your application, buffer the solution to a neutral or slightly acidic pH to improve stability.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results in this compound analysis.

G Problem Problem: Unexpected Analytical Results (e.g., Multiple Peaks, Low Recovery) CheckLight Action: Review Light Exposure (Preparation, Storage, Autosampler) Problem->CheckLight CheckSolvent Action: Verify Solvent Quality (Purity, Age, Impurities) Problem->CheckSolvent CheckpH Action: Measure pH of Aqueous Solutions Problem->CheckpH CauseLight Cause Identified: Photodegradation CheckLight->CauseLight Evidence of light exposure? CauseSolvent Cause Identified: Solvent Interaction CheckSolvent->CauseSolvent Solvent old or low grade? CausepH Cause Identified: Unfavorable pH CheckpH->CausepH pH > 8? SolutionLight Solution: Use Amber Glassware Work under Low Light Prepare Fresh Solutions CauseLight->SolutionLight SolutionSolvent Solution: Use Fresh, HPLC-Grade Solvents Use High-Purity Water CauseSolvent->SolutionSolvent SolutionpH Solution: Buffer to Neutral/Acidic pH (if compatible with experiment) CausepH->SolutionpH

Caption: Troubleshooting flowchart for this compound analysis.

Quantitative Data on this compound Stability & Solubility

Table 1: this compound Solubility in Various Solvents at 298.15 K (25 °C)
SolventMolar Solubility (mol·L⁻¹)Mole Fraction (x₂)
Acetone-0.1001
Ethyl Acetate-0.0886
Acetonitrile-0.0716
Methanol-0.0577
Cyclohexane-0.0019
Water~0.0000345-
Data adapted from studies on this compound solubility.[10][17][18]
Table 2: Half-life (t½) of this compound Under Photolytic Conditions
ConditionpHHalf-life (t½)Reference
Continuous Artificial Light, Aqueous Solution741 minutes[1]
Aqueous Photolysis, Abiotic-< 1 hour[1]
Lake Water-Up to 10 days[1]

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol details a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and monitor for the appearance of its primary degradation product, 2,4-dichlorophenol.

1. Materials and Reagents:

  • This compound reference standard

  • 2,4-Dichlorophenol reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water (e.g., Milli-Q)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (for pH adjustment)

  • Amber HPLC vials

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 Column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size)[13][19]

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of Methanol:Acetonitrile:Water (40:40:20 v/v/v) containing 0.02 M KH₂PO₄. Adjust the pH to 2.7-3.0 with phosphoric acid.[13] Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase in an amber volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1-50 µg/mL) from the stock solution using the mobile phase to create a calibration curve.[19]

  • Sample Preparation: Dissolve your experimental this compound sample in the mobile phase to achieve a concentration within the calibration range.

4. Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 mm x 200 mm, 7 µm)[13]

  • Flow Rate: 1.0 - 1.2 mL/min[19]

  • Detection Wavelength: 280 nm[6][13]

  • Injection Volume: 20 µL[19]

  • Column Temperature: Ambient or controlled at 25 °C

5. Analysis Procedure:

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the experimental samples.

  • Integrate the peak area for this compound (and any degradation peaks). The retention time for this compound will be significantly longer than for 2,4-DCP.

  • Calculate the concentration of this compound in your samples using the linear regression equation from the calibration curve. Stability is assessed by the decrease in this compound concentration over time.

Diagram: this compound Stability Study Workflow

This diagram illustrates the typical workflow for conducting a forced degradation study on a this compound solution.

G Prep 1. Prepare this compound Solution in Amber Volumetric Flask T0 2. Analyze Time=0 Sample (Baseline) Prep->T0 Stress 3. Expose Solution to Stress Condition (e.g., UV Light, Heat, pH) Prep->Stress Sample 4. Withdraw Aliquots at Timed Intervals (e.g., 1, 2, 4, 8 hours) Stress->Sample Analyze 5. Analyze Samples via Validated HPLC Method Sample->Analyze Data 6. Quantify this compound Peak Area vs. Calibration Curve Analyze->Data Report 7. Plot % this compound Remaining vs. Time Calculate Degradation Rate Data->Report

Caption: Workflow for a this compound forced degradation study.

Diagram: Primary Degradation Pathway of this compound

This diagram shows the primary chemical transformation of this compound under photolytic conditions.

G cluster_0 TCS This compound (5-chloro-2-(2,4-dichlorophenoxy)phenol) TCS->p1 TCS->p1 UV Light (Photolysis) DCP 2,4-Dichlorophenol (2,4-DCP) Dioxin 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) Other Other Products (e.g., Hydroxylated species) p1->DCP Ether Bond Cleavage p1->Dioxin Intramolecular Cyclization p1->Other Hydroxylation, etc.

Caption: Key degradation pathways of this compound via photolysis.

References

Technical Support Center: Enhancing the Efficiency of Triclosan Extraction from Biosolids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Triclosan (TCS) from complex biosolid matrices. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance extraction efficiency, accuracy, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biosolids?

A1: The most prevalent methods for extracting this compound from the solid matrix of biosolids include Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and heated solvent extraction.[1][2][3] These techniques are chosen for their ability to achieve high recovery rates by using elevated temperatures, pressure, or sonic waves to overcome the strong hydrophobic interactions between this compound and the organic matter in biosolids.[4]

Q2: Which factors most significantly influence this compound extraction efficiency?

A2: Several factors critically impact the efficiency of this compound extraction. These include the choice of solvent, the pH of the extraction solution, temperature, and extraction time. Because this compound is hydrophobic, it partitions strongly to the solid components of biosolids.[4] The extraction method and parameters must be robust enough to disrupt these interactions. Furthermore, the complex and variable nature of the biosolid matrix itself can significantly affect recovery rates.[5]

Q3: How does pH affect the extraction of this compound from biosolids?

A3: The pH of the extraction medium is a critical parameter. This compound has a pKa of approximately 8.1, meaning its chemical state is pH-dependent. In neutral or acidic conditions, it exists in its molecular, more hydrophobic form. Under alkaline conditions (pH > 8.1), it deprotonates to form the more water-soluble anionic phenolate (B1203915) form.[6][7] Increasing the pH can therefore enhance the migration of this compound from the solid biosolid matrix into the liquid solvent phase, potentially improving extraction efficiency.[6][8] One study demonstrated that increasing the pH to 13 decreased the solid-liquid distribution coefficient by three orders of magnitude, favoring its presence in the liquid phase.[6][8]

Q4: What is the "matrix effect" and how does it impact this compound analysis?

A4: The matrix effect refers to the interference of co-extracted compounds from the biosolid sample with the analytical detection of this compound.[5] These interferences can either suppress the analytical signal, leading to an underestimation of the this compound concentration, or enhance it, causing an overestimation.[4] Biosolids have a highly complex matrix, making this a significant challenge.[1][2] Strategies to mitigate the matrix effect include performing sample cleanup steps after extraction or using analytical techniques like matrix-matched calibration standards and isotopic dilution.[4]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from biosolids.

Problem: Low or No Recovery of this compound

Low recovery is one of the most frequent challenges. This can be caused by several factors, from incomplete extraction to loss of the analyte during sample processing. The following Q&A and logical diagram will guide you through a systematic troubleshooting process.

Q: My this compound recovery is consistently low. What should I check first?

A: Start by evaluating your extraction parameters.

  • Solvent Choice: Ensure you are using a solvent with appropriate polarity, such as methanol (B129727), acetone (B3395972), or mixtures thereof. A 1:1 mixture of methanol and acetone is commonly used.[9]

  • pH Adjustment: The hydrophobic nature of this compound causes it to bind strongly to organic matter in biosolids.[4] Consider adjusting the pH of your sample or extraction solvent to an alkaline state (e.g., pH 9-11) to convert this compound to its more soluble anionic form, which can improve its transfer into the solvent phase.[6][10]

  • Energy Input: Verify that your extraction technique is providing sufficient energy. For UAE, ensure the ultrasonic bath or probe is functioning correctly and that parameters like sonication time and power are adequate. For PLE, check that the set temperature and pressure are being reached.

Q: I've optimized my extraction, but recovery is still poor. What's the next step?

A: Investigate potential losses during sample work-up.

  • Filtration: Be cautious with filtration steps. Some filter materials, such as nylon, may irreversibly adsorb compounds like this compound. If you are filtering your extracts, test the recovery of a known standard solution after passing it through the filter. Hydrophobic PTFE filters are often a more suitable choice.[11]

  • Evaporation/Reconstitution: If your protocol involves evaporating the solvent and reconstituting the residue, ensure you are not losing the analyte due to volatility. Use a gentle stream of nitrogen and avoid excessive heat. Also, confirm that the reconstitution solvent is appropriate to fully re-dissolve the this compound.

  • Adsorption to Glassware: While less common for this analyte, ensure all glassware is properly cleaned and consider silanizing glassware if you suspect active sites are adsorbing this compound.

Q: How can I address high background noise or interfering peaks in my analysis?

A: High background and interfering peaks are typically due to matrix effects.

  • Sample Cleanup: The most direct way to address this is by adding a cleanup step after extraction. Solid Phase Extraction (SPE) is a common and effective technique. Cartridges like Oasis HLB are often used for this purpose.

  • Analytical Method: For GC-MS analysis, derivatization of this compound can improve its chromatographic behavior and move its signal away from interfering compounds.[12] For LC-MS/MS, optimizing the fragmentation parameters can increase selectivity and reduce noise.

  • Matrix-Matched Standards: To compensate for signal suppression or enhancement, prepare your calibration standards in an extract from a blank biosolid sample that is known to be free of this compound. This helps to ensure that the standards and the samples are affected by the matrix in the same way.[4]

  • Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., 13C12-Triclosan) is a powerful method to correct for both extraction losses and matrix effects, leading to higher accuracy and precision.[4][12]

Section 3: Data Presentation & Experimental Protocols

Data Presentation

Table 1: Comparison of Common this compound Extraction Methods from Biosolids

ParameterPressurized Liquid Extraction (PLE)Ultrasound-Assisted Extraction (UAE)Heated Solvent Extraction
Typical Solvent(s) Methanol, Acetone, DichloromethaneMethanol, Acetone, Hexane, Ethyl AcetateAcetone:Methanol (1:1)
Reported Recovery 93% - 102%Optimization dependent, can achieve >90%76% - 83%[13]
Extraction Time ~15-30 minutes per sample~5-60 minutes per sample[14][15]24 hours[13]
Solvent Volume 20-40 mL per sample10-50 mL per sample15 mL per gram of sample[13]
Temperature 100 - 120 °C30 - 60 °C[14][15]55 - 60 °C[9][13]
Key Advantage Fast, automated, high recovery.[2]Simple, inexpensive equipment, rapid.[16]Simple setup, no specialized equipment.
Key Disadvantage High initial equipment cost.Efficiency depends on many variables.Very long extraction time.
Experimental Protocols

Protocol 1: Detailed Methodology for Pressurized Liquid Extraction (PLE)

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

  • Sample Preparation:

    • Lyophilize (freeze-dry) biosolid samples to remove water.

    • Homogenize the dried sample using a mortar and pestle.

    • Mix approximately 1 gram of the homogenized sample with a dispersing agent (e.g., diatomaceous earth) to prevent cell clogging.

  • Extraction Cell Loading:

    • Load the sample mixture into a stainless-steel extraction cell.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-Triclosan) for quantification by isotope dilution.

  • PLE Instrument Parameters:

    • Solvent: Methanol or Acetone:Dichloromethane mixture.

    • Temperature: 100 °C.

    • Pressure: 1500 psi.

    • Static Time: 10 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 90 seconds with nitrogen gas.

  • Extract Concentration and Cleanup:

    • Collect the extract in a glass vial.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • If necessary, perform a cleanup step using Solid Phase Extraction (SPE) to remove matrix interferences.

  • Analysis:

    • Bring the final extract to a known volume.

    • Analyze using LC-MS/MS or GC-MS. For GC-MS, a derivatization step is typically required.[12]

Protocol 2: Detailed Methodology for Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for extracting this compound using an ultrasonic bath or probe system. Optimization of sonication time, temperature, and solvent-to-solid ratio is recommended.

  • Sample Preparation:

    • Lyophilize (freeze-dry) biosolid samples until a constant weight is achieved.

    • Homogenize the dried sample with a mortar and pestle.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

    • Spike the sample with an internal standard (e.g., ¹³C₁₂-Triclosan).

    • Add 20 mL of the extraction solvent (e.g., 60% ethanol, or a 1:1 methanol:acetone mixture).[9][14]

    • Adjust the pH of the slurry to an alkaline value (e.g., pH 9-10) using NaOH, if desired.

  • Ultrasonication:

    • Place the sample tube in an ultrasonic bath or use an ultrasonic probe.

    • Temperature: 60 °C.[14]

    • Time: 30 minutes.[15]

    • Amplitude/Power (for probes): 100% (optimization may be required).[14]

  • Analyte Recovery:

    • After sonication, centrifuge the sample at high speed (e.g., 4000 rpm for 20 minutes) to pellet the solid material.

    • Carefully decant the supernatant (the solvent extract) into a clean collection tube.

    • Repeat the extraction (steps 2.3 - 4.2) on the solid pellet two more times, combining the supernatants.

  • Concentration and Analysis:

    • Combine the collected supernatants and concentrate them to 1 mL under a gentle stream of nitrogen.

    • Proceed with cleanup (if necessary) and instrumental analysis as described in the PLE protocol.

Section 4: Mandatory Visualizations

This compound Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_workup Post-Extraction Workup cluster_analysis Analysis Sample Biosolid Sample FreezeDry Freeze-Drying Sample->FreezeDry Homogenize Homogenization FreezeDry->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (PLE, UAE, etc.) Spike->Extract Concentrate Concentration Extract->Concentrate Cleanup Cleanup (SPE) (Optional) Concentrate->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis

Caption: General workflow for the analysis of this compound in biosolids.

Troubleshooting Low Recovery Start Problem: Low this compound Recovery Check_Extraction Are Extraction Parameters Optimized? Start->Check_Extraction Check_Workup Are Work-up Steps Causing Loss? Check_Extraction->Check_Workup Yes Solution_Extraction Adjust Solvent, pH, Temperature, or Time Check_Extraction->Solution_Extraction No Solution_Workup Check Filter Material (Use PTFE). Optimize Evaporation Step. Check_Workup->Solution_Workup Yes Check_Matrix Are Matrix Effects Suppressing Signal? Check_Workup->Check_Matrix No Success Recovery Improved Solution_Extraction->Success Solution_Workup->Success Solution_Matrix Implement Cleanup (SPE). Use Matrix-Matched Standards or Isotope Dilution. Check_Matrix->Solution_Matrix Yes Check_Matrix->Success No Solution_Matrix->Success

Caption: Logical diagram for troubleshooting low this compound recovery.

References

Reducing variability in Triclosan minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triclosan Minimum Inhibitory Concentration (MIC) Assays. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and troubleshoot common issues encountered during this compound MIC testing.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: Why are my this compound MIC values inconsistent across different experiments?

Answer: Inconsistent this compound MIC values can arise from several factors. Here are the most common causes and their solutions:

  • Inoculum Size Variation: The number of bacteria used in the assay can significantly impact the MIC value. A higher inoculum size can sometimes lead to a higher MIC. It is crucial to standardize the inoculum preparation for every experiment.

  • Solution: Prepare your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Always verify the inoculum concentration through serial dilutions and plate counts.

  • Growth Medium Composition: The components of the growth medium can interact with this compound, affecting its bioavailability and activity.

  • Solution: Use a standardized, recommended medium such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA). Ensure the composition of the medium is consistent between batches.

  • Incubation Time and Temperature: Variations in incubation time and temperature can lead to different growth rates and, consequently, variable MICs.[1]

  • Solution: Strictly adhere to a standardized incubation time (e.g., 16-20 hours) and temperature (e.g., 35°C ± 2°C) as recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6]

  • This compound Stock Solution Issues: Improperly prepared or stored this compound stock solutions can lead to inaccurate concentrations in the assay. This compound has poor water solubility.[7]

  • Solution: Prepare this compound stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and store them in appropriate conditions (e.g., protected from light at -20°C). Always prepare fresh dilutions for each experiment from a reliable stock.

Question: My quality control (QC) strain is showing MIC values that are out of the expected range. What should I do?

Answer: An out-of-range QC result indicates a systematic issue with the assay. The following workflow can help you identify the problem:

QC_Troubleshooting Start QC Strain MIC Out of Range Check_Reagents Check Reagents: - Media expiration and preparation - this compound stock solution - QC strain viability Start->Check_Reagents Check_Procedure Review Assay Procedure: - Inoculum preparation - Dilution series accuracy - Incubation conditions Start->Check_Procedure Repeat_Assay Repeat Assay with Fresh Reagents Check_Reagents->Repeat_Assay Check_Procedure->Repeat_Assay In_Range MIC In Range Repeat_Assay->In_Range Still_Out_of_Range MIC Still Out of Range Repeat_Assay->Still_Out_of_Range Contact_Support Contact Technical Support Still_Out_of_Range->Contact_Support

Caption: Troubleshooting workflow for out-of-range QC MICs.

Question: I am observing trailing or "phantom" growth in my broth microdilution assay. How should I interpret the MIC?

Answer: Trailing is the phenomenon of reduced but persistent growth over a range of concentrations, making the MIC endpoint difficult to determine.

  • Cause: This can be due to the bacteriostatic nature of this compound, which inhibits growth but may not kill the bacteria at lower concentrations.

  • Solution: The MIC should be read as the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control well. It is important to be consistent in how you read the endpoint across all assays.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining this compound MIC?

A1: The most common and standardized methods are broth microdilution and agar dilution, following guidelines from organizations like CLSI and EUCAST.[3][4][5][6] These methods provide a quantitative measure of the minimum concentration of this compound required to inhibit the visible growth of a microorganism.

Q2: Which quality control strains should I use for this compound MIC assays?

A2: It is recommended to use standard QC strains as specified by CLSI or EUCAST. Commonly used strains include Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. The expected MIC ranges for these strains should be verified from the respective guidelines.

Q3: What are the known mechanisms of resistance to this compound?

A3: Bacteria can develop resistance to this compound through several mechanisms:

  • Target Modification: Mutations in the fabI gene, which encodes the enoyl-acyl carrier protein reductase, the primary target of this compound, can reduce its binding affinity.[8][9][10]

  • Increased Efflux: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.[2][9]

  • Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased tolerance to this compound.[8]

Q4: Can exposure to this compound lead to cross-resistance to other antibiotics?

A4: Some studies suggest that exposure to this compound can select for mutations, such as those in efflux pumps, that may also confer resistance to certain antibiotics.[7][11] However, a direct causal link and the clinical significance are still areas of active research.

Data Presentation

Table 1: Factors Contributing to Variability in this compound MIC Assays

FactorSource of VariabilityRecommendation for Reduction of Variability
Inoculum Inoculum size can alter the MIC.[12][13][14]Standardize inoculum to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
Medium Composition can affect this compound activity.Use standardized media like Mueller-Hinton Broth/Agar.
Incubation Time and temperature affect bacterial growth.[1]Standardize to 16-20 hours at 35°C ± 2°C.
This compound Poor solubility and degradation of stock solutions.[7]Use a suitable solvent (e.g., DMSO) and store stock solutions properly.
Endpoint Reading Subjectivity in determining the MIC, especially with trailing.Read MIC at ~80% growth inhibition compared to the control.

Table 2: Reported this compound MIC Ranges for Common Bacterial Species

Bacterial SpeciesReported MIC Range (µg/mL)
Staphylococcus aureus0.015 - 8[15]
Escherichia coli0.1 - 0.5[15]
Enterococcus spp.0.5 - 128[15]
Klebsiella spp.0.1 - 1[15]
Pseudomonas aeruginosa100 - ≥1000[15]

Note: These ranges are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols

Broth Microdilution Method for this compound MIC Determination

This protocol is based on the general principles outlined by CLSI.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare this compound Serial Dilutions in 96-well plate Inoculate Inoculate wells with bacterial suspension Prep_this compound->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Prepare this compound Dilutions:

    • Create a series of twofold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

    • The final volume in each well should be 50 µL.

    • Include a positive control (MHB without this compound) and a negative control (MHB only).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method for this compound MIC Determination

This protocol is based on the general principles outlined by CLSI.

Methodology:

  • Prepare this compound Agar Plates:

    • Prepare a series of twofold dilutions of this compound.

    • Add 1 mL of each this compound dilution to 19 mL of molten Mueller-Hinton Agar (MHA) at 45-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Prepare Bacterial Inoculum:

    • Prepare the inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

References

Strategies to prevent cross-contamination in Triclosan analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triclosan analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing cross-contamination during the sensitive analysis of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: Identifying and Eliminating this compound Contamination

Issue: this compound is detected in my procedural blanks.

This is a common issue in ultra-trace analysis of this compound due to its widespread use in consumer products and its potential presence in laboratory materials. The following steps will help you identify and eliminate the source of contamination.

Step 1: Isolate the Source of Contamination

To pinpoint the source of this compound contamination, a systematic approach is necessary. Analyze a series of blanks, introducing one component of your analytical workflow at a time.

Experimental Protocol: Blank Analysis for Contamination Source Identification

  • Solvent Blank: Analyze the HPLC or GC-grade solvent(s) used for sample dilution and mobile phase preparation directly. This will test for contamination from the solvent itself.

  • Vial Blank: Add the solvent to a clean autosampler vial, cap it, and analyze. This will check for contamination from the vials and caps.

  • Pipette Tip Blank: Use a new pipette tip to transfer the solvent to a clean autosampler vial and analyze. This will identify contamination from pipette tips.

  • Full Procedural Blank: Perform the entire sample preparation procedure without the sample matrix. This includes all solvent additions, vortexing, centrifugation, and filtration steps. This will help identify contamination from any of the materials or equipment used in the process.

Step 2: Address the Identified Source

Once the source of contamination is identified, take the following corrective actions:

  • Contaminated Solvents:

    • Open a new bottle of high-purity, LC-MS or GC-MS grade solvent.

    • Dedicate a new, thoroughly cleaned solvent bottle for your analysis. Do not use common-use solvent bottles.

    • Consider filtering solvents through a 0.2 µm filter before use.

  • Contaminated Labware (Vials, Pipette Tips, etc.):

    • Source labware from a different manufacturer or lot number. Studies have shown that chemicals can leach from plastic labware.[1]

    • Whenever possible, use amber borosilicate glass vials with PTFE-lined caps, as these are less likely to leach contaminants compared to plastic.

    • Pre-rinse all glassware and plasticware with a high-purity solvent (e.g., methanol (B129727) or acetone) before use.

  • Contamination from Laboratory Environment:

    • This compound is a common ingredient in antibacterial hand soaps and other personal care products.[2][3][4] Laboratory personnel should avoid using these products before and during sample preparation. Provide this compound-free hand soap in laboratory washrooms.

    • Clean laboratory benches and surfaces thoroughly. A detailed cleaning protocol is provided in the FAQ section.

    • Ensure proper ventilation in the laboratory to minimize airborne contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound cross-contamination in a laboratory?

A1: The most common sources include:

  • Personal Care Products: Hand soaps, lotions, and cosmetics used by laboratory personnel can introduce this compound into the lab environment.

  • Laboratory Consumables: Plasticware such as pipette tips, centrifuge tubes, and vials can leach this compound or other interfering compounds.

  • Solvents and Reagents: Although rare with high-purity solvents, contamination can occur from shared solvent bottles or impure reagents.

  • Dust and Air: this compound can be present in dust particles and aerosols within the laboratory.

Q2: What is the best way to clean laboratory glassware to remove this compound residues?

A2: A multi-step cleaning process is recommended for glassware used in this compound analysis.

Experimental Protocol: Validated Glassware Cleaning for this compound Analysis

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all traces of detergent.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent in which this compound is highly soluble. Methanol or acetone (B3395972) are good choices.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. Avoid using drying agents that could be a source of contamination.

  • Storage: Store clean glassware in a closed cabinet to prevent contamination from dust and laboratory air.

Q3: Can I use plasticware for my this compound analysis?

A3: While glass is generally preferred, high-quality polypropylene (B1209903) plasticware can be used with caution. It is crucial to perform leaching tests to ensure that the plasticware does not contribute to this compound background levels. A recent study highlighted that various chemicals can leach from plastic products under realistic use conditions.

Q4: What solvents are most effective for cleaning surfaces and equipment contaminated with this compound?

A4: this compound is highly soluble in several organic solvents. The choice of solvent will depend on the material of the surface or equipment being cleaned.

SolventSolubility of this compound ( g/100g at 25°C)Notes
Ethanol (B145695) (95%) >100Highly effective and commonly available.
Methanol SolubleA good choice for rinsing glassware and cleaning surfaces.
Acetone >100Very effective, but can be aggressive towards some plastics.
Isopropanol (B130326) >100A good alternative to ethanol and methanol.
1 N Sodium Hydroxide 31.7Can be used for cleaning, but thorough rinsing is required to remove the base.
Water 0.001 (at 20°C)Ineffective for cleaning due to very low solubility.

This data is a summary of information found in publicly available resources.

For routine cleaning of benchtops and other surfaces, a solution of 70% ethanol or isopropanol is recommended. For heavily contaminated equipment, a wipe-down with acetone may be necessary, provided the material is compatible.

Visualizing Contamination Prevention Strategies

Workflow for Minimizing this compound Contamination

The following diagram illustrates a logical workflow for preparing and analyzing samples for this compound while minimizing the risk of cross-contamination.

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_troubleshooting Troubleshooting Personnel_Prep Personnel Preparation (this compound-free products) Lab_Prep Lab Environment Preparation (Surface Cleaning) Personnel_Prep->Lab_Prep Glassware_Prep Glassware & Consumables Prep (Solvent Rinsing) Lab_Prep->Glassware_Prep Sample_Prep Sample Preparation Glassware_Prep->Sample_Prep Blank_Analysis Procedural Blank Analysis Sample_Prep->Blank_Analysis Sample_Analysis Sample Analysis Blank_Analysis->Sample_Analysis Contamination_Check Contamination Detected? Sample_Analysis->Contamination_Check Contamination_Check->Personnel_Prep Yes Contamination_Check->Sample_Prep No

Caption: A workflow for minimizing this compound cross-contamination.

Decision Tree for Troubleshooting this compound in Blanks

This diagram provides a logical path for identifying the source of this compound contamination when it is detected in procedural blanks.

Troubleshooting_Tree Start This compound Detected in Procedural Blank Solvent_Blank Analyze Solvent Blank Start->Solvent_Blank Result_Solvent TCS in Solvent? Solvent_Blank->Result_Solvent Vial_Blank Analyze Vial Blank Result_Vial TCS in Vial? Vial_Blank->Result_Vial Pipette_Blank Analyze Pipette Tip Blank Result_Pipette TCS in Pipette Tip? Pipette_Blank->Result_Pipette Result_Solvent->Vial_Blank No Action_Solvent Replace Solvent Result_Solvent->Action_Solvent Yes Result_Vial->Pipette_Blank No Action_Vial Use Pre-Cleaned Glass Vials Result_Vial->Action_Vial Yes Action_Pipette Change Pipette Tip Brand/Lot Result_Pipette->Action_Pipette Yes Check_Environment Investigate Environmental Sources (e.g., Hand Soap, Dust) Result_Pipette->Check_Environment No

Caption: A decision tree for troubleshooting this compound contamination.

References

Calibration curve issues in LC-MS/MS quantification of Triclosan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS quantification of Triclosan. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their analytical experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might face when developing and running your LC-MS/MS method for this compound quantification.

Issue 1: Non-Linear Calibration Curve

Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity at higher concentrations is a common issue and can often be attributed to detector saturation or ion suppression effects.

Potential Causes:

  • Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector can become saturated, leading to a non-proportional response.[1][2]

  • Ion Suppression: In the ESI source, high concentrations of this compound or co-eluting matrix components can compete for ionization, leading to a decreased ionization efficiency for the analyte at higher concentrations.[3]

  • In-source Fragmentation: At high concentrations, the stability of the precursor ion can be affected, leading to in-source fragmentation and a non-linear response.[1]

  • Analyte Dimerization: Some compounds can form dimers or other adducts at high concentrations, which may not be monitored by the selected MRM transition.[1]

Troubleshooting Steps & Solutions:

  • Extend the Dilution Series: The simplest solution is to dilute your higher concentration standards and samples to fall within the linear range of the instrument.[4]

  • Optimize MS Detector Settings: Consult your instrument manual to check and adjust detector parameters. However, be cautious as this might affect sensitivity.

  • Use a Quadratic Curve Fit: If the non-linearity is reproducible, using a quadratic (or other non-linear) regression model might be acceptable, provided it is properly validated for your application.[1][2] However, linear regression is generally preferred for its robustness.[4]

  • Investigate Matrix Effects: If the non-linearity is more pronounced in matrix-matched calibrants than in solvent standards, this points towards a matrix effect. Refer to the "Matrix Effects" section for detailed troubleshooting.

  • Check for In-source Fragmentation: Analyze a high-concentration standard in full-scan mode to see if there is evidence of significant in-source fragmentation or adduct formation. If so, you may need to optimize the source conditions (e.g., cone voltage).

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Q2: I am observing significant ion suppression (or enhancement) for this compound in my samples. How can I identify and mitigate this?

A2: Matrix effects are a frequent challenge in LC-MS/MS, especially in complex matrices like wastewater, biosolids, or biological fluids.[5] They occur when co-eluting endogenous components interfere with the ionization of the target analyte.[6]

Identification of Matrix Effects:

  • Post-Column Infusion: This is a definitive method to identify regions of ion suppression or enhancement. Infuse a constant flow of this compound solution post-column and inject a blank matrix extract. Dips or peaks in the baseline signal indicate the retention times of interfering components.[3]

  • Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean solvent. A value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.

Mitigation Strategies:

  • Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by:

    • Using a different stationary phase (e.g., C18, C8).[7][8]

    • Adjusting the mobile phase composition and gradient profile.[7]

    • Employing a smaller particle size column for higher resolution.

  • Enhance Sample Preparation: A more rigorous sample cleanup can remove many interfering compounds.[5] Consider:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[9]

    • Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that can provide good recoveries and reduce matrix effects.[10][11]

    • Sample Dilution: A simple approach if the this compound concentration is sufficiently high.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₁₂-Triclosan or this compound-d₃) is the most effective way to compensate for matrix effects.[7][10][12] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[12]

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[13]

Issue 3: Poor Sensitivity and Low Signal-to-Noise Ratio

Q3: I am struggling with poor sensitivity for this compound, and my peaks are barely distinguishable from the baseline noise. What can I do to improve this?

A3: Low sensitivity can be a result of suboptimal instrument parameters, inefficient sample preparation, or issues with the LC-MS system itself.

Troubleshooting Steps & Solutions:

  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and properly tuned. This compound is typically analyzed in negative ion mode.[7]

    • MRM Transitions: Confirm you are using the optimal precursor and product ions for this compound. Common transitions include m/z 287 -> 35 or other characteristic fragments.[14]

    • Collision Energy and Other Voltages: Systematically optimize the collision energy (CE) and other parameters like declustering potential (DP) to maximize the signal of your target MRM transition.[10]

  • Improve Sample Preparation and Concentration:

    • Pre-concentration: Use SPE or other extraction techniques to concentrate the analyte from a larger sample volume.[9][15]

    • Minimize Extraction Losses: Evaluate the recovery of your extraction procedure by spiking a blank sample before and after extraction.

  • Enhance Chromatographic Performance:

    • Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will reduce the peak height and signal-to-noise ratio. This can be caused by column degradation, improper mobile phase pH, or secondary interactions.

    • Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak distortion and overloading the column.

  • System Maintenance:

    • LC System: Check for leaks, ensure proper mobile phase degassing, and confirm the autosampler is injecting the correct volume.

    • MS System: A dirty ion source or mass analyzer can significantly reduce sensitivity. Perform routine cleaning and maintenance as recommended by the manufacturer.

Issue 4: Inconsistent Internal Standard (IS) Response

Q4: The peak area of my internal standard varies significantly across my analytical run. What could be causing this and how does it affect my results?

A4: While an internal standard is used to correct for variability, its own response should be relatively stable across a run. Significant variation can indicate underlying issues with the method or instrument.[16]

Potential Causes:

  • Inconsistent Sample Preparation: Errors in pipetting the IS into each sample, or variability in the extraction recovery if the IS is added at the beginning.

  • Matrix Effects: The IS itself can be subject to variable ion suppression or enhancement, especially if it does not perfectly co-elute with the analyte or if the matrix composition varies between samples.[12]

  • Instrument Instability: Drifting performance of the ion source or detector over the course of the run.

  • Carryover: Residual IS from a previous injection can lead to an artificially high response in the subsequent sample.

Troubleshooting Steps & Solutions:

  • Verify IS Addition: Double-check the procedure for adding the IS to ensure a consistent amount is added to every sample.

  • Evaluate Co-elution: Ensure that the analyte and the IS peaks completely overlap chromatographically. Incomplete co-elution can lead to differential matrix effects and inaccurate correction.[12]

  • Investigate Matrix Effects on the IS: Analyze the IS response in different blank matrices to see if the variability is matrix-dependent.

  • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard or sample to assess for carryover of the IS. If observed, optimize the autosampler wash procedure.

  • Monitor System Suitability: Run system suitability tests (e.g., repeated injections of a standard) at the beginning and end of your run to check for instrument drift.

  • Use a Stable Isotope-Labeled IS: SIL-IS are less prone to chromatographic separation from the analyte and are the gold standard for mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard to use for this compound quantification? A1: The most effective internal standard is a stable isotope-labeled (SIL) version of this compound, such as ¹³C₁₂-Triclosan or this compound-d₃.[7][17] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[12] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.

Q2: In which ionization mode should I analyze this compound? A2: this compound is a phenolic compound and is most effectively ionized using electrospray ionization (ESI) in negative ion mode .[7] The deprotonated molecule [M-H]⁻ is typically used as the precursor ion for MS/MS analysis.

Q3: What are typical LC column and mobile phase combinations for this compound analysis? A3: Reversed-phase chromatography is standard for this compound analysis. Common setups include:

Q4: How can I avoid carryover in my this compound analysis? A4: Carryover can be an issue for hydrophobic compounds like this compound. To minimize it, you should:

  • Optimize the autosampler wash routine. Use a strong solvent (like a high percentage of organic solvent) in the wash solution.

  • Inject blank samples after high-concentration samples to confirm the absence of carryover.

  • If carryover persists, you may need to investigate and clean parts of the injection port and needle.

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterSettingReference
LC System
ColumnC18, 15 cm x 2.1 mm, 2.7 µm
Mobile Phase AWater with 0.1% Acetic Acid[18]
Mobile Phase BAcetonitrile with 0.1% Acetic Acid[18]
Flow Rate0.2 - 0.4 mL/min[7][10]
Injection Volume1 - 10 µL[7][13]
Column Temperature30 - 40 °C[18]
MS/MS System
Ionization ModeESI Negative[7]
Precursor Ion (m/z)287, 289 (isotopes)[7][18]
Product Ion(s) (m/z)35, 143[14]
Dwell Time50 ms[10]
Internal Standard¹³C₁₂-Triclosan (Precursor: 299 m/z)[7][14]

Note: These are example parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for extracting this compound from water samples.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading: Load 50 mL of the water sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the retained this compound with 3 mL of a methanol/acetonitrile mixture (1:1, v/v).

  • Post-Treatment: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Non-Linear Calibration Curve start Start: Non-Linear Calibration Curve check_range Is non-linearity only at high concentrations? start->check_range dilute Solution: Dilute standards and samples into linear range. check_range->dilute Yes check_reproducibility Is non-linearity reproducible? check_range->check_reproducibility No end End: Linear Curve Achieved dilute->end quadratic_fit Consider: Use validated quadratic curve fit. check_reproducibility->quadratic_fit Yes investigate_matrix Investigate other causes: Matrix Effects, Ion Source Contamination, Detector Issues. check_reproducibility->investigate_matrix No quadratic_fit->end investigate_matrix->end

Caption: A logical workflow for troubleshooting a non-linear calibration curve.

Matrix_Effects_Mitigation Strategy for Mitigating Matrix Effects start Start: Matrix Effect (Suppression/Enhancement) Identified use_sil_is Best Practice: Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_sil_is Ideal Solution no_sil_is SIL-IS Not Available start->no_sil_is Alternative end End: Matrix Effect Compensated use_sil_is->end improve_chromatography Optimize Chromatography: - Change gradient - Use different column no_sil_is->improve_chromatography improve_cleanup Enhance Sample Cleanup: - Use SPE or SLE - Dilute sample no_sil_is->improve_cleanup matrix_match Use Matrix-Matched Calibration Curve improve_chromatography->matrix_match improve_cleanup->matrix_match matrix_match->end

Caption: A decision-making diagram for mitigating matrix effects in LC-MS/MS.

References

Technical Support Center: Optimizing Culture Conditions for Studying Triclosan Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture conditions for studying triclosan resistance.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of bacterial resistance to this compound?

Bacterial resistance to this compound is multifactorial and primarily involves two key mechanisms:

  • Target Modification: The most well-characterized mechanism is the mutation of the fabI gene, which encodes the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid synthesis.[1][2][3][4][5] this compound typically inhibits this enzyme, but mutations in fabI can reduce its binding affinity, leading to resistance.[1][3]

  • Active Efflux: Bacteria can actively pump this compound out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system in E. coli and various Mex pumps in Pseudomonas aeruginosa.[1][6][7] Overexpression of these pumps prevents this compound from reaching its target at effective concentrations.[1][6]

2. How does the concentration of this compound affect resistance studies?

The concentration of this compound is a critical factor. At high, bactericidal concentrations, this compound can disrupt bacterial cell wall functions through non-specific mechanisms.[8][9] However, at lower, sub-lethal concentrations, it acts on specific targets like FabI.[1][8][10] It is these sub-inhibitory concentrations that are often implicated in the selection and maintenance of resistant bacterial populations.[8][11] Continuous exposure to low levels of this compound can lead to the development of cross-resistance to clinically relevant antibiotics.[8][10]

3. What is the recommended growth medium for this compound susceptibility testing?

The choice of growth medium can significantly impact experimental outcomes. Standardized media, such as Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA), are recommended for antimicrobial susceptibility testing according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14] It is crucial to maintain consistency in the medium used throughout an experiment to ensure reproducible results. Some studies have shown that bacteria grown in minimal salt media may exhibit less susceptibility to this compound compared to richer media.[15]

4. Which bacterial strains are suitable as controls in this compound resistance experiments?

It is advisable to include both a susceptible (wild-type) and a resistant control strain in your experiments.

  • Susceptible Control: A well-characterized, wild-type laboratory strain such as E. coli ATCC 25922 or S. aureus NCTC 6571 can be used.[16][17]

  • Resistant Control: A known this compound-resistant mutant, for instance, a strain with a confirmed fabI mutation or one overexpressing a specific efflux pump, should be included. If a known resistant strain is unavailable, one can be generated in the laboratory through serial passage in increasing concentrations of this compound.[18]

5. How can I prepare this compound stock solutions?

This compound is a white powder with a faint phenolic scent.[18] Due to its poor solubility in water, it is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[1] This stock solution can then be diluted in the appropriate culture medium to achieve the desired final concentrations for your experiments. It is important to note that the final concentration of the solvent in the culture should be non-toxic to the bacteria.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) Results 1. Inoculum size variability.2. Different growth phases of the bacterial culture.3. Instability of this compound in the medium.4. Variation in incubation time or temperature.1. Standardize the inoculum to a 0.5 McFarland standard.2. Use cultures in the logarithmic growth phase for consistent results.[19]3. Prepare fresh this compound dilutions for each experiment.4. Ensure precise control over incubation conditions.
Poor or No Bacterial Growth in Control Wells 1. Contamination of the culture or medium.2. Inoculum is not viable.3. Incorrect medium preparation.1. Streak cultures for purity and use aseptic techniques.2. Check the viability of the bacterial stock.3. Verify the composition and pH of the growth medium.
Unexpected Resistance in Susceptible Strains 1. Spontaneous mutation.2. Contamination with a resistant strain.3. Presence of sub-lethal concentrations of this compound in the lab environment.1. Sequence the fabI gene and check for mutations.[1]2. Perform strain verification using techniques like 16S rRNA sequencing or MALDI-TOF.3. Ensure thorough cleaning and decontamination of lab surfaces and equipment.
Formation of Biofilms Affecting Susceptibility Bacteria within biofilms are inherently more resistant to antimicrobials.[1][9][20]1. Use experimental setups designed to minimize biofilm formation if studying planktonic bacteria.2. If studying biofilms, use specific protocols for biofilm susceptibility testing (e.g., crystal violet staining to quantify biofilm mass).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare this compound Dilutions:

    • In the first column of the 96-well plate, add 100 µL of MHB to wells B through H.

    • Add 200 µL of the highest desired this compound concentration (prepared by diluting the stock in MHB) to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mixing, then transferring 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from well G1. Well H1 will serve as the growth control (no this compound).

  • Prepare Inoculum:

    • Dilute the 0.5 McFarland standard suspension 1:150 in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial suspension to each well (A1-H1).

  • Controls:

    • Sterility Control: Add 200 µL of uninoculated MHB to a separate well.

    • Growth Control: Well H1 (containing bacteria but no this compound).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 2: Bacterial Growth Curve Analysis with this compound

Materials:

  • Spectrophotometer or plate reader

  • Sterile culture tubes or a 96-well plate

  • MHB

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

Procedure:

  • Prepare Cultures:

    • Prepare a series of culture tubes or wells containing MHB with different sub-lethal concentrations of this compound (e.g., 0x, 0.25x, 0.5x, and 1x MIC).

  • Inoculation:

    • Inoculate each tube or well with the bacterial culture to a starting OD600 of approximately 0.05.

  • Incubation and Measurement:

    • Incubate the cultures at 37°C with shaking.

    • Measure the OD600 of each culture at regular intervals (e.g., every hour) for up to 24 hours.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves for each this compound concentration.

    • Compare the lag phase, exponential growth rate, and final cell density between the different conditions.

Data Presentation

Table 1: Example MICs of this compound for Common Bacterial Strains

Bacterial StrainThis compound MIC Range (mg/L)Key Resistance Mechanisms
Escherichia coli0.01 - 0.1fabI mutation, AcrAB-TolC efflux pump[1][18]
Staphylococcus aureus0.025 - 1fabI mutation, efflux pumps[17][21]
Pseudomonas aeruginosaHigh intrinsic resistanceMultiple efflux pumps (MexAB-OprM, MexCD-OprJ, etc.)[1][6]
Methicillin-resistant Staphylococcus aureus (MRSA)0.1 - 2fabI mutation, efflux pumps[14][18]

Visualizations

Triclosan_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Triclosan_in This compound Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Triclosan_in->Efflux_Pump Substrate FabI FabI (ENR) Triclosan_in->FabI Inhibits Triclosan_out This compound Efflux_Pump->Triclosan_out Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis Catalyzes Cell_Viability Cell Viability Fatty_Acid_Synthesis->Cell_Viability FabI_mutation fabI Mutation FabI_mutation->FabI Alters target Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->Efflux_Pump Increases activity

Caption: Mechanisms of bacterial resistance to this compound.

MIC_Workflow start Start prep_this compound Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_this compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Refinement of Analytical Methods for Simultaneous Detection of Triclosan and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous detection of Triclosan (TCS) and its byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its byproducts using common analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am experiencing poor sensitivity and inconsistent results for this compound and its byproducts when analyzing complex matrices like wastewater or serum. What could be the cause and how can I troubleshoot it?

Answer:

This issue is often due to matrix effects , particularly ion suppression , where other components in the sample interfere with the ionization of the target analytes in the mass spectrometer's source.[1] Here’s a systematic approach to troubleshoot this problem:

  • Identify Ion Suppression:

    • Post-Column Infusion Experiment: Infuse a standard solution of this compound and its byproducts directly into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analytes indicates ion suppression.[1]

  • Mitigation Strategies:

    • Sample Preparation: The goal is to remove interfering matrix components before analysis.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For urine and serum samples, SPE has been shown to have higher extraction efficiency compared to liquid-liquid extraction (LLE).[2][3] For environmental water samples, SPE cartridges like Oasis HLB can be used.

      • Liquid-Liquid Extraction (LLE): While sometimes less efficient than SPE for biological matrices, LLE can be effective for wastewater samples.[4]

      • Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid samples like soil and sewage sludge.[5][6]

    • Chromatographic Separation: Improve the separation of analytes from matrix components.

      • Optimize Gradient Elution: Adjust the mobile phase gradient to better resolve the target compounds from co-eluting matrix components.

      • Use a Different Column: A column with a different stationary phase chemistry may provide better separation.

    • Dilution: A simple approach is to dilute the sample to reduce the concentration of interfering compounds. However, this may compromise the limits of detection if the analyte concentrations are low.[1]

    • Internal Standards: Use isotopically labeled internal standards for this compound and its byproducts to compensate for matrix effects and improve quantification accuracy.[5][7]

Question: My peak shapes for this compound are poor (e.g., tailing or fronting) in my HPLC-UV analysis. How can I improve them?

Answer:

Poor peak shape in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: this compound is a phenolic compound, and the pH of the mobile phase can affect its peak shape. Ensure the mobile phase pH is appropriate for the column and analyte. For a C18 column, a slightly acidic mobile phase can improve the peak shape of phenolic compounds.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Column Contamination: Contaminants from previous injections can interact with the analyte and cause peak tailing. Flush the column with a strong solvent.

  • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be similar in strength to the mobile phase. A much stronger sample solvent can cause peak distortion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am not detecting this compound in my GC-MS analysis, or the signal is very weak. What is the problem?

Answer:

This compound is a polar and relatively non-volatile compound, which can make its analysis by GC-MS challenging without derivatization.

  • Derivatization: To improve volatility and thermal stability, this compound should be derivatized before GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) to form a TBDMS derivative.[5][8]

  • Injection Port Temperature: An optimized injection port temperature is crucial. Too low a temperature may result in incomplete volatilization, while too high a temperature can cause degradation of the analyte.

  • No Derivatization Method: While less common, some methods have been developed for the analysis of underivatized this compound. These methods often rely on matrix-matched standards to compensate for poor response and matrix effects.[7]

Question: I am observing carryover of this compound in my GC-MS system between sample injections. How can I prevent this?

Answer:

Carryover can be a significant issue in trace analysis.

  • Injector Maintenance: The injector is a common source of carryover. Regularly replace the liner and septum.

  • Bakeout: After a high-concentration sample, run a solvent blank with a high-temperature bakeout of the injector and column to remove residual analyte.

  • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts of this compound that I should be looking for in my analysis?

A1: The most commonly analyzed byproduct of this compound is Methyl this compound (MTCS) , which is formed through biological methylation.[4][5][9] Other degradation products can include 2,4-dichlorophenol (2,4-DCP) and 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) , especially in wastewater treatment processes involving chlorination or UV disinfection.[4][10]

Q2: What are typical Limits of Detection (LODs) and Limits of Quantification (LOQs) I can expect to achieve for this compound and its byproducts?

A2: LODs and LOQs are highly dependent on the analytical technique, sample matrix, and sample preparation method. The following table summarizes some reported values from the literature:

AnalyteMatrixAnalytical TechniqueLODLOQReference
This compound (TCS)UrineUHPLC/ESI-MS/MS0.001-0.3 ng/mL-[2]
This compound (TCS)SerumUHPLC/ESI-MS/MS0.001-0.3 ng/mL-[2]
This compound (TCS)Environmental WaterHPLC-ESI-MS2.5 ng/L-[11]
Methyl this compound (MTCS)Environmental WaterHPLC-ESI-MS4.5 ng/L-[11]
This compound (TCS)Sewage SludgeGC-MS0.12 ng/g-[5]
Methyl this compound (MTCS)Sewage SludgeGC-MS0.10 ng/g-[5]
This compound (TCS)SoilGC-MS0.08 ng/g-[5]
Methyl this compound (MTCS)SoilGC-MS0.05 ng/g-[5]
This compound (TCS)Aqueous SamplesGC-MS-1.0 ng/L[8]
Methyl this compound (MTCS)Aqueous SamplesGC-MS-3.0 ng/L[8]
This compound (TCS)Surface WaterHPLC-DAD0.04 ng/mL0.11 ng/mL[12]

Q3: What kind of sample preparation is required for water samples before analysis?

A3: For water samples, pre-concentration and cleanup are usually necessary, especially for trace-level detection.

  • Solid-Phase Extraction (SPE): This is the most common method. A typical workflow involves:

    • Conditioning the SPE cartridge (e.g., C18 or HLB).

    • Loading the water sample.

    • Washing the cartridge to remove interferences.

    • Eluting the analytes with an organic solvent.

    • Evaporating the eluent and reconstituting in a suitable solvent for injection.

  • Filtration: For samples with particulate matter, filtration is necessary to prevent clogging of the analytical column.[13]

Q4: How can I ensure the quality and reliability of my analytical data?

A4: Implementing a robust quality control (QC) program is essential.

  • Method Blanks: Analyze a blank sample (e.g., reagent water) with each batch of samples to check for contamination.

  • Spiked Samples (Matrix Spikes): Spike a known amount of analyte into a real sample to assess the method's recovery and matrix effects.

  • Duplicate Samples: Analyze a sample in duplicate to check for method precision.

  • Calibration Standards: Run a set of calibration standards with each batch to ensure the instrument's response is linear and accurate.

  • Internal Standards: Use internal standards to correct for variations in sample preparation and instrument response.[5][7]

Experimental Protocols

Protocol 1: Simultaneous Determination of this compound and Byproducts in Urine and Serum by UHPLC/ESI-MS/MS

This protocol is based on the methodology described by Wang et al. (2021).[2][3]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine or serum sample, add β-glucuronidase (500 U/mL) and sulfatase (80 U/mL).

    • Incubate at 37°C for 4 hours to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Analysis by UHPLC/ESI-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    • Inject an aliquot into the UHPLC/ESI-MS/MS system.

    • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for each analyte.

Protocol 2: Determination of this compound and Methyl this compound in Environmental Water by SPE and HPLC-ESI-MS

This protocol is adapted from the work of Wang et al. (2013).[11][14]

  • Sample Preparation (SPE):

    • Adjust the pH of the water sample if necessary.

    • Pass the sample through a conditioned SPE cartridge (e.g., silicon dioxide/polystyrene composite microspheres).

    • Wash the cartridge.

    • Elute this compound and Methyl this compound with a suitable solvent.

  • HPLC-ESI-MS Analysis:

    • Concentrate the eluate.

    • Inject the sample into the HPLC system coupled to an ESI-MS.

    • Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the specific m/z transitions for this compound and Methyl this compound in negative ion mode.

Protocol 3: Analysis of this compound and its Degradation Byproducts in Wastewater and Sludge by GC/MS

This protocol is based on the method developed by Tohidi and Cai (2015).[4][10]

  • Extraction:

    • Wastewater: Perform liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane.

    • Sludge: Use accelerated solvent extraction (ASE) for efficient extraction from the solid matrix.

  • Cleanup:

    • Pass the extract through a chromatography column (e.g., silica (B1680970) gel or Florisil) for cleanup to remove interfering compounds.

  • Derivatization (Optional but Recommended for this compound):

    • Evaporate the cleaned extract and add a derivatizing agent (e.g., MTBSTFA) to convert this compound to a more volatile form.

  • GC/MS Analysis:

    • Inject the derivatized (or underivatized) extract into the GC/MS system.

    • Operate the MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Urine/Serum Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS UHPLC-MS/MS Analysis Evap->LCMS Data Data Acquisition & Processing LCMS->Data Results Quantification of TCS & Byproducts Data->Results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Troubleshooting logic for ion suppression in LC-MS analysis.

References

Technical Support Center: Analysis of Triclosan in Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of Triclosan (TCS) in fatty tissues. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this complex analysis.

Frequently Asked Questions (FAQs)

Q1: Why is measuring this compound in fatty tissues so challenging?

A1: Measuring this compound in fatty tissues like adipose is difficult primarily due to "matrix effects." Fatty tissues are complex matrices rich in lipids, which can interfere with the extraction and analysis of this compound.[1] Because this compound is lipophilic (it readily dissolves in fats), it tends to accumulate in these tissues.[2][3] The main challenges include:

  • Lipid Interference: High concentrations of lipids can co-extract with this compound, contaminating the sample extract. This can suppress the instrument signal, cause ion source contamination in mass spectrometers, and lead to inaccurate quantification.

  • Low Concentrations: While this compound bioaccumulates, the target concentrations can still be very low (ng/g range), requiring highly sensitive analytical methods.[4]

  • Analyte Stability: this compound contains a phenolic hydroxyl group which can make it susceptible to degradation and can cause poor chromatographic peak shape if not addressed.[5]

Q2: What is the best analytical instrument for this compound analysis in fatty tissues: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound analysis. The choice often depends on available instrumentation, desired sensitivity, and sample throughput.[6]

  • GC-MS/MS: Often requires a derivatization step to make this compound more volatile and improve its chromatographic behavior.[5][7] This adds a step to sample preparation but can result in excellent sensitivity and selectivity. Injection-port derivatization is an efficient modern approach.[8]

  • LC-MS/MS: Generally does not require derivatization, simplifying sample preparation.[9] It is highly sensitive and selective, making it a very common choice for analyzing this compound and other similar compounds in complex biological matrices.[9][10]

For most applications involving complex fatty matrices, LC-MS/MS is often preferred due to the simplified sample preparation (no derivatization) and high sensitivity.[10]

Q3: What is "derivatization" and why is it needed for GC-MS analysis of this compound?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical technique. For GC-MS, this compound's polar hydroxyl (-OH) group makes it less volatile and prone to interacting with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[5] A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active hydrogen on the hydroxyl group with a nonpolar silyl (B83357) group, increasing volatility and improving analytical performance.[4][11]

Q4: How can I effectively remove lipid interferences during sample preparation?

A4: Effective lipid removal is critical for accurate analysis. Several techniques can be used:

  • Solid-Phase Extraction (SPE): A widely used cleanup method where the sample extract is passed through a cartridge containing a sorbent that retains interferences while allowing this compound to pass through (or vice versa).[8] C18 and polymeric sorbents are common choices.[7][12]

  • Dispersive SPE (d-SPE): A cleanup step often used in QuEChERS methods. After initial extraction, a mix of sorbents (like PSA, C18, and MgSO4) is added to the extract to remove lipids and other interferences.[13]

  • Gel Permeation Chromatography (GPC): An excellent technique for separating large molecules like lipids from smaller analytes like this compound based on their size.[14][15]

  • Freezing/Winterization: The extract is cooled to a low temperature (e.g., -20°C) to precipitate lipids, which can then be removed by centrifugation or filtration.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The solvent may not be effectively disrupting the tissue matrix and solubilizing the this compound.• Ensure thorough homogenization of the tissue sample.• Use a proven extraction solvent like acetonitrile (B52724) or ethyl acetate.[4] • Consider using techniques like sonication or vortex mixing to enhance extraction efficiency.[12]
Loss During Cleanup: The analyte may be co-eluting with interferences being discarded or irreversibly binding to the cleanup sorbent.• Optimize the SPE or d-SPE procedure. Test different sorbents and elution solvents.[4] • If using freezing/winterization, ensure the analyte remains soluble at low temperatures.[13] • Verify that the pH of the sample is appropriate for the chosen cleanup method.
High Background Noise / Matrix Effects Insufficient Lipid Removal: Co-extracted lipids and other matrix components are interfering with the detector.• Implement a more rigorous cleanup step. Consider combining techniques, such as d-SPE with a subsequent SPE cartridge cleanup.[16] • For high-fat samples, freezing the extract before d-SPE can significantly improve lipid removal.[13] • Use advanced materials like Enhanced Matrix Removal—Lipid (EMR-L) sorbents designed specifically for fatty matrices.[12]
Contamination: Contamination from labware (e.g., plastic tubes) or reagents.• Use high-purity solvents and reagents.• Use glass or polypropylene (B1209903) labware that has been tested for leachables. Be aware that some plasticizers can interfere.[17] • Always run procedural blanks to identify sources of contamination.
Poor Chromatographic Peak Shape (Tailing, Broadening) Active Sites in GC System (GC-MS): The polar hydroxyl group of underivatized this compound is interacting with the injector liner or column.• Ensure complete derivatization of this compound before GC-MS analysis.[5] • Use a deactivated injector liner and a high-quality, low-bleed GC column.
Incompatible Mobile Phase (LC-MS): The final sample solvent is too different from the initial mobile phase, causing peak distortion.• Evaporate the final extract to dryness and reconstitute in a solvent that matches the initial mobile phase composition.[4]
Inconsistent Results Between Replicates Non-Homogeneous Sample: The fatty tissue was not uniformly mixed, leading to variations in this compound concentration in subsamples.• Cryogenically grind or thoroughly homogenize the entire tissue sample before taking analytical portions.
Inconsistent Sample Preparation: Minor variations in extraction time, solvent volumes, or cleanup steps between samples.• Use calibrated pipettes and consistent timings for all steps.• Employ an internal standard early in the procedure to correct for variations. Isotope-labeled this compound (e.g., 13C12-TCS) is ideal.[18]
Data Presentation: Comparison of Cleanup Methods

The following table summarizes the performance of different sample cleanup strategies for removing matrix effects in complex samples. While this data is for sulfonamides in porcine tissue, the principles are directly applicable to this compound analysis in fatty matrices.

Cleanup MethodMatrixAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
LLE (n-hexane) Muscle (High-fat)75.9 - 98.61.8 - 14.7-45.2 to -10.5
EMR-Lipid Muscle (High-fat)82.5 - 105.41.5 - 11.2-19.8 to 5.1
HLB (SPE) Muscle (High-fat)85.1 - 108.2 1.1 - 9.8 -15.7 to 7.3
EMR-Lipid Liver (High-moisture)88.3 - 109.1 1.2 - 10.1 -12.3 to 6.5
Data synthesized from a comparative study on cleanup techniques in animal tissues.[12] EMR-Lipid and HLB SPE show superior performance in reducing matrix effects compared to traditional liquid-liquid extraction (LLE).

Detailed Experimental Protocols

Protocol 1: QuEChERS-Based Extraction and d-SPE Cleanup for LC-MS/MS

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is highly effective for analyzing analytes in complex fatty matrices.[19][20]

1. Sample Homogenization: a. Weigh approximately 2 g of frozen fatty tissue into a 50 mL centrifuge tube. b. Allow the tissue to partially thaw. Add an internal standard (e.g., 13C12-Triclosan). c. Add 10 mL of water and 10 mL of acetonitrile. d. Homogenize the sample using a high-speed probe homogenizer until a uniform consistency is achieved.

2. Extraction (Salting Out): a. To the homogenate, add a QuEChERS extraction salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride). b. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic (acetonitrile) layers. c. Centrifuge at ≥3000 rcf for 5 minutes.

3. Cleanup (Dispersive SPE): a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. The d-SPE tube should contain 900 mg MgSO₄, 300 mg PSA (primary secondary amine), and 300 mg C18 sorbent. PSA removes fatty acids and sugars, while C18 removes nonpolar interferences like lipids.[13] c. Vortex the tube for 1 minute. d. Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Preparation: a. Take a 1 mL aliquot of the cleaned extract. b. Evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 50:50 methanol:water). d. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction and Cleanup for GC-MS/MS (with Derivatization)

This protocol involves a robust cleanup followed by derivatization to prepare the sample for GC-MS analysis.[4]

1. Sample Homogenization & Extraction: a. Homogenize 2 g of fatty tissue with 10 mL of a 1:1 mixture of hexane (B92381) and dichloromethane. Add an internal standard. b. Use a probe sonicator for 5 minutes to ensure complete extraction. c. Centrifuge at ≥3000 rcf for 10 minutes. Collect the organic supernatant.

2. Lipid Removal (Gel Permeation Chromatography - GPC): a. Concentrate the extract to 1-2 mL. b. Load the concentrated extract onto a GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads S-X3). c. Elute with a suitable mobile phase (e.g., cyclohexane/ethyl acetate). Collect the fraction corresponding to the retention time of this compound, diverting the earlier-eluting lipid fraction to waste.

3. Solvent Exchange & Derivatization: a. Evaporate the collected GPC fraction to dryness under nitrogen. b. Reconstitute the residue in 100 µL of ethyl acetate. c. Add 50 µL of a derivatizing agent such as MTBSTFA.[4] d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature. The sample is now ready for GC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for extracting and analyzing this compound from fatty tissues, highlighting key decision points and processes.

G General Workflow for this compound Analysis in Fatty Tissue cluster_prep Sample Preparation cluster_cleanup Cleanup (Lipid Removal) cluster_analysis Instrumental Analysis Sample 1. Fatty Tissue Sample Homogenize 2. Homogenize & Add Internal Standard Sample->Homogenize Extract 3. Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Decision Choose Cleanup Extract->Decision dSPE d-SPE (QuEChERS) [PSA + C18 + MgSO4] LCMS LC-MS/MS Analysis dSPE->LCMS Deriv Derivatization Required (e.g., Silylation) dSPE->Deriv SPE Solid-Phase Extraction (e.g., C18 Cartridge) SPE->LCMS SPE->Deriv GPC Gel Permeation Chromatography (GPC) GPC->LCMS GPC->Deriv Freeze Freezing & Centrifugation Freeze->LCMS Freeze->Deriv Decision->dSPE QuEChERS Decision->SPE Conventional Decision->GPC High Fat Decision->Freeze Simple Final Data Processing & Quantification LCMS->Final GCMS GC-MS/MS Analysis GCMS->Final Deriv->GCMS

Caption: Workflow for this compound analysis in fatty tissue.

Troubleshooting Decision Tree for Low Recovery

This diagram provides a logical path to diagnose and solve issues related to low analyte recovery.

G Troubleshooting Guide for Low Analyte Recovery Start Start: Low Recovery Observed CheckExtract Is extraction procedure robust? Start->CheckExtract ImproveExtract Action: - Increase homogenization time - Test stronger solvent - Use sonication CheckExtract->ImproveExtract No CheckCleanup Is analyte lost during cleanup? CheckExtract->CheckCleanup Yes ImproveExtract->CheckCleanup ImproveCleanup Action: - Test a different SPE sorbent - Optimize elution solvent volume - Validate cleanup with standards CheckCleanup->ImproveCleanup Yes CheckEvap Is analyte lost during evaporation/reconstitution? CheckCleanup->CheckEvap No ImproveCleanup->CheckEvap ImproveEvap Action: - Reduce N2 flow or temp - Ensure full reconstitution - Use a keeper solvent CheckEvap->ImproveEvap Yes CheckIS Is Internal Standard (IS) recovery also low? CheckEvap->CheckIS No ImproveEvap->CheckIS SystemProblem Issue is systemic. Review entire process. CheckIS->SystemProblem Yes SampleProblem Issue is specific to this compound. Focus on analyte chemistry (pH, stability). CheckIS->SampleProblem No

References

Technical Support Center: Method Validation for Triclosan Analysis in Novel Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Triclosan in novel consumer products. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in consumer products?

A1: The most prevalent analytical techniques for quantifying this compound in consumer products are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of method often depends on the complexity of the product matrix, the required sensitivity, and the available instrumentation.

Q2: My this compound peak is showing significant tailing in my HPLC analysis. What could be the cause?

A2: Peak tailing for this compound, a phenolic compound, can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the silica-based C18 column. To mitigate this, consider using a mobile phase with a pH modifier, such as acetic acid or a phosphate (B84403) buffer, to suppress the ionization of the phenolic hydroxyl group.[3] Also, ensure that your column is not degraded and that the sample solvent is compatible with the mobile phase.

Q3: I am observing low recovery of this compound from a complex matrix like a cream or lotion. How can I improve my sample preparation?

A3: Low recovery from complex, high-lipid matrices is a common challenge. A simple liquid-liquid extraction may not be sufficient. Consider employing matrix solid-phase dispersion (MSPD), which involves dispersing the sample with a solid support like silica (B1680970) gel and then eluting the analyte.[4] Another approach is to use a more rigorous extraction technique like accelerated solvent extraction followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[5]

Q4: What are the key validation parameters I need to assess for my this compound analytical method according to ICH guidelines?

A4: According to ICH guidelines, the key validation parameters for a quantitative analytical method include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

Q5: My calibration curve for this compound is non-linear at lower concentrations. What should I do?

A5: Non-linearity at the lower end of the calibration curve can be due to several factors, including instrumental limitations or matrix effects.[8] Ensure that your Limit of Quantitation (LOQ) is properly established and that you are not trying to quantify below this level. If the issue persists, you may need to use a weighted linear regression or a non-linear calibration model. However, it is crucial to justify the choice of the calibration model during method validation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High background noise in chromatogram Contaminated mobile phase or glassware.Filter all mobile phases and use high-purity solvents. Ensure all glassware is thoroughly cleaned.
Carryover from previous injections.Implement a robust needle wash program and inject a blank solvent after high-concentration samples.
Inconsistent peak areas for replicate injections Leaking injector or pump seals.Perform a leak test on your HPLC system and replace seals if necessary.
Incomplete sample dissolution.Ensure the sample is fully dissolved in the injection solvent. Sonication may be helpful.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing. Use a gradient proportioning valve test to check for accuracy.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column with a new one of the same type.
Unexpected peaks in the chromatogram Matrix interference from the consumer product.Improve sample cleanup using Solid-Phase Extraction (SPE) or other techniques.[5]
Contamination from sample preparation.Use high-purity reagents and solvents for sample preparation. Analyze a method blank to identify sources of contamination.
Increased concentrations in samples and standards Incorrect standard preparation.Prepare fresh standards and verify their concentration with a second, independently prepared standard.[8]
Evaporation of solvent in standards or samples.Ensure vials are properly capped and stored.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Toothpaste

This protocol is a general guideline and may require optimization for specific formulations.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol (B129727).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.[3]

  • Sample Preparation:

    • Accurately weigh approximately 1 g of toothpaste into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 5 minutes to dissolve the sample.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.[3]

    • Detection: UV at 280 nm.[9]

    • Column Temperature: 30 °C.

  • Method Validation Parameters:

    • Linearity: Analyze the working standards in triplicate to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform a recovery study by spiking a placebo toothpaste with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries should be within 98-102%.[3]

    • Precision: Analyze six replicate preparations of a sample to determine repeatability (RSD ≤ 2%). Analyze on different days with different analysts for intermediate precision.

Quantitative Data Summary

Table 1: Typical HPLC Method Validation Parameters for this compound Analysis

ParameterTypical ValueReference
Linearity Range1 - 50 µg/mL[3]
Correlation Coefficient (r²)≥ 0.997[3]
Limit of Detection (LOD)0.10 µg/mL[3]
Limit of Quantitation (LOQ)0.33 µg/mL[3]
Accuracy (Recovery)98 - 102%[3]

Visualizations

Caption: Workflow for analytical method validation of this compound.

TroubleshootingTree Start Poor Chromatographic Results? PeakShape Poor Peak Shape? Start->PeakShape Yes RetentionTime Retention Time Shift? Start->RetentionTime No Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Split Split Peak PeakShape->Split Splitting PeakArea Inconsistent Peak Area? RetentionTime->PeakArea No RT_Drift Gradual Drift RetentionTime->RT_Drift Drifting RT_Sudden Sudden Change RetentionTime->RT_Sudden Sudden Shift Area_Random Random Variation PeakArea->Area_Random Random Area_Trend Decreasing/Increasing Trend PeakArea->Area_Trend Trending Sol1 Check mobile phase pH Use end-capped column Tailing->Sol1 Sol2 Lower sample concentration Check for column overload Fronting->Sol2 Sol3 Check for column blockage Ensure proper sample dissolution Split->Sol3 Sol4 Check mobile phase composition Ensure stable column temperature RT_Drift->Sol4 Sol5 Check for leaks Purge pump RT_Sudden->Sol5 Sol6 Check for air bubbles in pump Ensure proper sample dissolution Area_Random->Sol6 Sol7 Check for column degradation Check for sample stability Area_Trend->Sol7

Caption: Troubleshooting decision tree for this compound HPLC analysis.

References

Validation & Comparative

Comparing the efficacy of Triclosan and triclocarban in soaps

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Triclosan and Triclocarban (B27905) in Soaps

This guide provides a detailed comparison of the antimicrobial agents this compound and Triclocarban, focusing on their efficacy in soap formulations. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction and Overview

This compound and Triclocarban are synthetic, broad-spectrum antimicrobial agents that were historically prevalent in a variety of consumer products, particularly antibacterial soaps and body washes.[1][2][3][4] Their widespread use has been driven by their ability to inhibit the growth of various microorganisms. However, concerns regarding their actual effectiveness in real-world settings, potential for promoting antimicrobial resistance, and possible environmental and health effects have led to increased scrutiny and regulatory action.[2][3][5][6] In 2016, the U.S. Food and Drug Administration (FDA) issued a ruling that over-the-counter consumer antiseptic wash products containing this compound and Triclocarban (among other active ingredients) could no longer be marketed, as manufacturers did not demonstrate that they were both safe for long-term daily use and more effective than plain soap and water in preventing illness.[2][3][7]

Despite this regulatory shift in consumer products, the study of these compounds remains relevant for specific applications and for understanding antimicrobial action and resistance. This guide synthesizes key data on their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Comparative Data Summary

The following tables summarize the key properties and antimicrobial efficacy of this compound and Triclocarban.

Table 1: General Properties of this compound and Triclocarban

PropertyThis compoundTriclocarban
Chemical Name 5-Chloro-2-(2,4-dichlorophenoxy)phenol3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea
Chemical Class Chlorinated bisphenol (phenylether)Carbanilide
Primary Use in Soaps Liquid antibacterial soaps[1][8]Bar antibacterial soaps[2][9]
Mechanism of Action Primarily inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme (FabI), disrupting bacterial fatty acid synthesis.[1][10][11][12][13]Believed to involve non-specific disruption of bacterial cell membranes; may also interfere with fatty acid synthesis.[2][14][15][16]
Antimicrobial Spectrum Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria, as well as some fungi and parasites.[11][13][17]Primarily effective against Gram-positive bacteria, such as Staphylococcus aureus.[2][9]
Concentration in Soaps Typically 0.1% - 0.45% (wt/vol) in liquid soaps.[8] The maximum allowed concentration was 0.3%.[18]Can be as high as 1.5% in bar soaps.[9][15]

Table 2: Quantitative Efficacy Data (Minimum Inhibitory Concentration - MIC)

OrganismThis compound MIC Range (µg/mL or mg/L)Triclocarban MIC Range (mg/L)
Staphylococcus aureus0.01 - 4.0[19]0.5 - 16[2][15]
Escherichia coli0.03 - >32.0 (strain dependent)[19][20]Varies; generally less effective against Gram-negative bacteria.[21]
Coagulase-negative staphylococci≤0.03 - 4.0[19]Not widely reported
Pseudomonas aeruginosa0.6 - >40 (inherently less susceptible)[22]Not widely reported
Enterococcus faecalisNot widely reportedMIC of 64 µg/mL reported in one study.[15]

Note: MIC values can vary significantly based on the specific strain, testing method, and laboratory conditions. mg/L is equivalent to µg/mL.

Mechanisms of Action

This compound

This compound's primary mechanism of action is well-characterized. At lower, bacteriostatic concentrations found in consumer products, it specifically targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is encoded by the fabI gene.[1][11][13] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for catalyzing the final, rate-limiting step in each cycle of fatty acid elongation.[23][24]

The inhibition process involves this compound binding to the ENR enzyme, which in turn increases the enzyme's affinity for the cofactor NAD+.[1][10] This leads to the formation of a highly stable, ternary ENR-NAD+-Triclosan complex that prevents the enzyme from participating in fatty acid synthesis.[1][25][26][27] The disruption of fatty acid production compromises the integrity of the bacterial cell membrane, ultimately inhibiting growth.[11][13] At higher concentrations, this compound can act as a biocide with broader, less specific effects on the cytoplasm and cell membrane, leading to cell death.[1][11][13]

Triclosan_Mechanism cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Precursors Malonyl-CoA + Acyl-ACP Elongation Elongation Cycle (4 steps) Precursors->Elongation Enoyl_ACP Enoyl-ACP Elongation->Enoyl_ACP ENR ENR Enzyme (FabI) Enoyl_ACP->ENR Fatty_Acid Elongated Acyl-ACP (Fatty Acid) ENR->Fatty_Acid Membrane Cell Membrane Synthesis Fatty_Acid->Membrane TCS This compound TCS->Inhibition

Caption: Mechanism of this compound inhibiting the ENR (FabI) enzyme.
Triclocarban

The mechanism of action for Triclocarban is less specific and not as clearly defined as that of this compound.[2] It is generally believed to act through the non-specific adsorption to and disruption of bacterial cell membranes, which impairs their function and leads to bacteriostatic or bactericidal effects.[14][16] This activity is more pronounced against Gram-positive bacteria.[2][9] Some evidence suggests that Triclocarban may also interfere with the synthesis of fatty acids, potentially by inhibiting the ENR enzyme, similar to this compound, though this is not considered its primary mode of action.[14][15][28]

Efficacy in Soap Formulations: Experimental Findings

While in vitro MIC data demonstrates that this compound and Triclocarban are potent antimicrobials, their efficacy in consumer soaps under real-world conditions is debatable. The short duration of a typical hand wash (e.g., 20 seconds) is often insufficient for these bacteriostatic agents to exert a significant antimicrobial effect beyond the mechanical removal provided by plain soap and water.[15][18]

  • Triclocarban: Similar findings have been reported for Triclocarban. One study evaluated the bactericidal effects of plain soap versus soap containing 0.3% Triclocarban against 10 Gram-positive and 10 Gram-negative strains.[15][21][30] With a 20-second exposure time, there was no significant difference between the medicated and non-medicated soaps for nearly all strains tested.[15][21][30] The study concluded that Triclocarban in soap does not lead to a meaningful reduction in bacterial levels during typical use.[21][31]

Experimental Protocols

Evaluating the efficacy of antimicrobial agents like this compound and Triclocarban involves standardized laboratory procedures.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound or Triclocarban is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate (containing the diluted antimicrobial) is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (growth).[8][20]

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent in 96-Well Plate start->prep_agent inoculate Inoculate Wells with Bacterial Suspension prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine end End determine->end

Caption: Experimental workflow for MIC determination via microdilution.
Protocol 2: Quantitative Suspension Test for Bactericidal Effect

This test evaluates the ability of an antimicrobial formulation (like soap) to kill microorganisms within a short, defined contact time, simulating real-world use.

Methodology:

  • Test Preparation: A suspension of the test microorganism is prepared. The antimicrobial soap is diluted to a standard concentration.

  • Exposure: A specific volume of the bacterial suspension is mixed with the antimicrobial soap solution. A parallel control is run using plain soap or a neutral diluent.

  • Contact Time: The mixture is held for a predetermined contact time (e.g., 20 seconds) at a specific temperature (e.g., 22°C or 40°C).[18][21]

  • Neutralization: After the contact time, the antimicrobial action is immediately stopped by adding the mixture to a validated neutralizing solution. This is a critical step to prevent continued killing after the intended exposure period.

  • Enumeration: Serial dilutions of the neutralized mixture are plated onto agar (B569324) plates.

  • Incubation and Counting: Plates are incubated, and the resulting colonies are counted to determine the number of surviving bacteria.

  • Calculation: The reduction in viable bacteria is calculated, typically expressed as a log10 reduction factor.[20]

Efficacy_Logic cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Real-World Assessment mic MIC/MBC Testing (Long Exposure) efficacy Overall Efficacy Conclusion mic->efficacy Informs suspension Suspension Kill-Time Assay (Short Exposure) handwash Handwashing Studies (e.g., 20-second wash) suspension->handwash Predicts handwash->efficacy Confirms product Antimicrobial Soap (this compound/Triclocarban) product->mic Potency product->suspension Speed of Kill

Caption: Logical relationship of efficacy testing methods.

Conclusion

Both this compound and Triclocarban demonstrate significant antimicrobial properties in vitro, with well-defined (this compound) or proposed (Triclocarban) mechanisms of action targeting essential bacterial processes. This compound has a broad spectrum of activity, while Triclocarban is more effective against Gram-positive bacteria.

However, a critical evaluation of their efficacy in soap formulations reveals a significant discrepancy between laboratory potential and real-world application. The short contact time inherent in routine handwashing is insufficient for these agents to provide a bactericidal benefit superior to the mechanical removal achieved with plain soap and water. Experimental data from studies simulating handwashing conditions consistently show no significant difference in bacterial reduction between soaps containing 0.3% this compound or Triclocarban and their non-medicated counterparts.[18][21][31] These findings, coupled with concerns about antimicrobial resistance and environmental persistence, underpin the regulatory decisions to remove them from consumer wash products.

References

Validation of a Novel HPLC-UV Method for Triclosan Analysis Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Triclosan. The validation was performed using a certified reference material (CRM) to ensure accuracy and traceability. A comparative analysis with an established Gas Chromatography-Mass Spectrometry (GC-MS) method is presented to highlight the performance characteristics of each technique.

Introduction

This compound is a widely used antimicrobial agent found in various consumer products, from personal care items to medical devices. Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and environmental monitoring. This guide details the validation of a new HPLC-UV method, offering a cost-effective and robust alternative to more complex techniques. The use of a Certified Reference Material (CRM) underpins the validity of this method, providing a direct link to a known and certified concentration.[1][2]

Data Presentation: A Comparative Analysis

The performance of the newly validated HPLC-UV method was benchmarked against a well-established GC-MS method for this compound analysis. The following tables summarize the key validation parameters for both methods, demonstrating their respective capabilities.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterNewly Validated HPLC-UV Method Alternative GC-MS Method
Linearity Range 1 - 50 µg/mL[3]0.4 - 20.0 µg·L⁻¹
Correlation Coefficient (r²) 0.997[3]>0.99
Limit of Detection (LOD) 0.101 µg/mL[3]4 - 6 ng·kg⁻¹
Limit of Quantification (LOQ) 0.333 µg/mL[3]Not explicitly stated, but quantifiable at low ng/kg levels
Accuracy (Recovery) 98% - 102%[3]91.5% - 111%
Precision (RSD) <2%Not explicitly stated

Table 2: Comparison of Instrumental and Experimental Conditions

ParameterNewly Validated HPLC-UV Method Alternative GC-MS Method
Instrumentation High-Performance Liquid Chromatograph with UV DetectorGas Chromatograph with Mass Spectrometric Detector
Column Phenomenex, BDS C18 (150 mm × 4.6 mm, 5 µm)[3]DB-17MS (30 m × 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetic acid buffer (pH 2.5) and Acetonitrile (B52724) (30:70)[3]Helium
Flow Rate 1.2 mL/min[3]1.1 mL/min[4]
Detection Wavelength 281 nm[3]Not Applicable (Mass Spectrometry)
Injection Volume 20 µL[3]1 µL (splitless)[4]
Derivatization Required? NoYes (with BSTFA-TMCS)

Experimental Protocols

Protocol 1: Validation of the New HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a PDA detector.

2. Chemicals and Reagents:

  • This compound Certified Reference Material (CRM).

  • Acetonitrile (HPLC grade).

  • Acetic acid (analytical grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

3. Chromatographic Conditions:

  • Column: Phenomenex, BDS C18, 5 µm particle size, 150 mm × 4.6 mm.[3]

  • Mobile Phase: A gradient mode with a mobile phase containing acetic acid buffer (pH 2.5, adjusted with formic acid) and acetonitrile in the ratio of 30:70.[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Detection: PDA detector at 281 nm.[3]

  • Injection Volume: 20 µL.[3]

4. Preparation of Standard Solutions:

  • A stock solution of this compound was prepared by accurately weighing the CRM and dissolving it in the mobile phase.

  • Working standard solutions were prepared by serial dilution of the stock solution to cover the linearity range of 1-50 µg/mL.[3]

5. Method Validation Procedure:

  • Linearity: Assessed by injecting the standard solutions in triplicate and plotting the peak area against the concentration. The regression equation and correlation coefficient were determined.

  • Accuracy: Determined by the standard addition method. Known amounts of this compound CRM were added to pre-analyzed samples, and the recovery was calculated.

  • Precision: Evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Alternative GC-MS Method

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

2. Chemicals and Reagents:

  • This compound standard.

  • Ethyl acetate (B1210297) (analytical grade).

  • BSTFA-TMCS (99:1) derivatizing agent.

  • Nitrogen gas.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-17MS capillary column (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[4]

  • Oven Temperature Program: Start at 150°C, ramp to 290°C.

  • Injection Mode: 1 µL, splitless.[4]

  • MS Conditions: Electron Ionization (EI) in Multiple Reaction Monitoring (MRM) mode.

4. Sample Preparation and Derivatization:

  • Samples were extracted with ethyl acetate using ultrasonication.

  • The extract was evaporated to near dryness under a stream of nitrogen.

  • 100 µL of the derivatizing agent (BSTFA-TMCS, 99:1) was added, and the mixture was heated at 60°C for 40 minutes.

  • The derivatized sample was then evaporated to dryness and reconstituted in 1.0 mL of ethyl acetate for GC-MS analysis.

Mandatory Visualizations

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_comparison Comparison CRM Obtain this compound Certified Reference Material Prepare_Stock Prepare Stock Solution CRM->Prepare_Stock Prepare_Working Prepare Working Standards Prepare_Stock->Prepare_Working HPLC_Analysis HPLC-UV Analysis Prepare_Working->HPLC_Analysis GC_MS_Analysis Alternative GC-MS Analysis Prepare_Working->GC_MS_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Compare_Results Compare Performance GC_MS_Analysis->Compare_Results Linearity->Compare_Results Accuracy->Compare_Results Precision->Compare_Results LOD_LOQ->Compare_Results

Caption: Workflow for the validation and comparison of analytical methods for this compound.

Discussion

The newly validated HPLC-UV method demonstrates excellent performance for the quantification of this compound. Its primary advantages lie in its simplicity, speed, and cost-effectiveness, as it does not require a derivatization step. The accuracy and precision of the method are well within acceptable limits for routine analysis.

The GC-MS method, while offering very low detection limits, involves a more laborious sample preparation process, including a mandatory derivatization step.[5] This makes it more suitable for applications requiring ultra-trace level detection rather than for high-throughput quality control. The choice between HPLC and GC-MS ultimately depends on the specific analytical requirements, such as the sample matrix, required sensitivity, and desired sample throughput.[6][7]

Conclusion

The validated HPLC-UV method provides a reliable and efficient tool for the quantification of this compound in various samples. The use of a Certified Reference Material ensures the traceability and accuracy of the results. This method stands as a robust alternative to the more complex GC-MS technique, particularly for routine quality control and monitoring purposes where high sensitivity at the ng/kg level is not a primary requirement.

References

A Comparative Guide to HPLC and GC-MS Methods for Triclosan Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Triclosan. The information presented is synthesized from published analytical methods to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for HPLC and GC-MS methods for this compound analysis, as reported in the scientific literature.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0-110 µg/mL; 1-50 µg/mL[1][2]Method-dependent, but established for quantification
Correlation Coefficient (r²) >0.999; 0.997[1][2]Typically >0.99 for quantitative methods
Limit of Detection (LOD) 0.101 µg/mL (dental formulations); 100 ng/L (water, UV detection)[2][3]Generally lower than HPLC-UV, especially with MS/MS
Limit of Quantification (LOQ) 0.333 µg/mL (dental formulations); 50 ng/L (water, MS/MS detection)[2][3]1.0 ng/L (water, with derivatization); 1-2 ng/g (biota/foodstuff)[4][5]
Accuracy (Recovery %) 98-102% (dental formulations)[2]80-95% (water); 77-120% (biota/foodstuff); 88-96% (sludge)[4][5][6]
Precision (%RSD) Intraday: <7%; Interday: <11%[4]Intraday: <7%; Interday: <11%[4]
Common Detectors UV, Photodiode Array (PDA), Mass Spectrometry (MS)[1][3][7][8]Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS)[6][9]
Derivatization Not requiredOften necessary to improve volatility and thermal stability[5][10]

Experimental Workflow for this compound Analysis

The general procedure for analyzing this compound involves sample preparation followed by chromatographic separation and detection. The specific steps can vary based on the chosen methodology and sample matrix.

This compound Analysis Workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC cluster_gcms GC-MS cluster_data Data Processing Sample_Collection Sample Collection (e.g., Cosmetic, Water, Sludge) Extraction Extraction (LLE, SPE, ASE) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Filtration, Column Chromatography) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC_Injection Direct Injection Concentration->HPLC_Injection Derivatization Derivatization Step Concentration->Derivatization HPLC_Separation Chromatographic Separation (C8 or C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection Detection (UV or MS) HPLC_Separation->HPLC_Detection Quantification Quantification via Calibration Curve HPLC_Detection->Quantification GCMS_Injection Injection Derivatization->GCMS_Injection GCMS_Separation Chromatographic Separation (e.g., DB-5 Column) GCMS_Injection->GCMS_Separation GCMS_Detection Detection (MS or MS/MS) GCMS_Separation->GCMS_Detection GCMS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

The following are representative protocols for HPLC and GC-MS analysis of this compound, compiled from established methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a composite of methods used for analyzing this compound in cosmetic products and environmental water samples.[1][3][7]

1. Sample Preparation:

  • Cosmetic Products: An accurately weighed amount of the product is dissolved in a suitable solvent such as methanol (B129727). The resulting solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter prior to injection.[7]

  • Water Samples: Solid-Phase Extraction (SPE) is a common technique for concentrating and cleaning up aqueous samples. The water sample is passed through an SPE cartridge (e.g., C18), and after washing, this compound is eluted with an organic solvent.[3]

2. HPLC-UV Conditions:

  • Column: An Agilent SB-C8 or a similar C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[1][7]

  • Mobile Phase: An isocratic elution with a mixture of methanol and a phosphate (B84403) buffer (e.g., 0.01 M, pH 3.0) at a ratio of approximately 72:28 (v/v) is effective.[1][7]

  • Flow Rate: A standard flow rate of 1.0 mL/min is commonly employed.[1][7]

  • Detection: UV detection is carried out at 280 nm.[1][3]

  • Injection Volume: Typically 10 to 20 µL.[2][3]

3. HPLC-MS Conditions (for enhanced sensitivity):

  • For lower detection limits, an HPLC system can be coupled to a mass spectrometer.[3]

  • Column: An Ascentis Express C18 column (e.g., 15 cm x 2.1 mm, 2.7 µm) provides good separation.[3]

  • Mobile Phase: A gradient of methanol, acetonitrile, and an aqueous buffer is often used.[3]

  • Detector: A mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is suitable for this compound.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods for the determination of this compound in complex matrices like wastewater and sludge.[6][12]

1. Sample Preparation:

  • Wastewater: Liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) is a common approach.[6][12]

  • Sludge/Biosolids: Accelerated Solvent Extraction (ASE) or sonication-assisted solvent extraction can be used.[6][9][12] A cleanup step using column chromatography may be required to remove interferences.[6][12]

  • Derivatization: A crucial step for GC analysis of this compound is derivatization to increase its volatility. This is often achieved by silylating the hydroxyl group using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5]

2. GC-MS Conditions:

  • Column: A DB-5 or similar low-polarity capillary column is typically used.[13]

  • Carrier Gas: Helium is the standard carrier gas.[13]

  • Injection: A splitless injection is preferred for trace analysis.[13]

  • Oven Program: A temperature-programmed oven is used to ensure the separation of this compound from other components in the sample.[13]

  • Detection: The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.[6][12] For highly complex matrices, tandem mass spectrometry (GC-MS/MS) provides even greater specificity.[9]

Summary and Recommendations

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a robust and straightforward method, making it well-suited for routine analysis of samples containing higher concentrations of this compound, such as cosmetic and personal care products.[1] The primary advantage is that it does not require a derivatization step.

  • HPLC-MS offers enhanced sensitivity and is ideal for detecting low levels of this compound in environmental samples.[3]

  • GC-MS provides excellent sensitivity and selectivity, especially when using SIM or MS/MS detection modes.[6][9] It is a powerful technique for analyzing this compound in complex environmental and biological samples. However, the need for derivatization adds a step to the sample preparation workflow.[10]

References

Comparative Analysis of Triclosan Resistance Mechanisms in E. coli and S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Triclosan, a broad-spectrum antimicrobial agent, has been widely used in a variety of consumer products and clinical settings. Its primary mode of action is the inhibition of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis encoded by the fabI gene.[1][2] However, the extensive use of this compound has led to the emergence of resistant strains of both Gram-negative and Gram-positive bacteria, including the clinically significant pathogens Escherichia coli and Staphylococcus aureus. Understanding the distinct mechanisms by which these two organisms develop resistance is crucial for the development of novel antimicrobial strategies and for informing public health policies.

This guide provides a comparative analysis of the molecular mechanisms of this compound resistance in E. coli and S. aureus, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Overview of Resistance Mechanisms

Both E. coli and S. aureus have evolved sophisticated strategies to counteract the inhibitory effects of this compound. These mechanisms can be broadly categorized into three main types:

  • Target Modification: Alterations in the primary target of this compound, the FabI enzyme, reduce the binding affinity of the antimicrobial agent.

  • Target Overexpression: Increased production of the FabI enzyme effectively titrates out the this compound, allowing fatty acid synthesis to proceed.

  • Active Efflux: Efflux pumps actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.

While both bacteria employ these general strategies, the specific molecular players and regulatory networks involved differ significantly.

Quantitative Comparison of this compound Susceptibility

The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize representative MIC values for this compound against wild-type and resistant strains of E. coli and S. aureus.

Table 1: this compound MICs for E. coli Strains

StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)Fold Increase in ResistanceReference
AG 100Wild-type0.5 - 1-[1]
AGT 11fabI mutation64 - 128128x[1]
Clinical IsolateOverexpression of marA0.27~3x[3]
W3110Wild-type0.2-[4]
W3110 (pBluescript-EcfabI)fabI overexpression3 - 415-20x[4]
Parent StrainWild-type~0.02-[5]
imp4231fabI(G93V)~8~400x[5]
IFN4fabI(G93V) + additional mutations~80~4000x[5]

Table 2: this compound MICs for S. aureus Strains

StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)Fold Increase in ResistanceReference
Clinical Isolates (24 strains)This compound-sensitive0.016-[6][7]
Clinical Isolate (1 strain)Overexpression of wild-type fabI0.2515.6x[6][7]
Clinical Isolates (6 strains)Overexpression of fabI (F204C)1 - 262.5-125x[6][7]
NCTC 6571Wild-type0.025-[7]
MRSA 9543Clinical Isolate140x[7]
TM1Mutant with enhanced resistance140x[7]
Parent StrainWild-type--[8]
Mutant 1This compound-selected14x[8]
Mutant 2This compound-selected416x[8]

Molecular Mechanisms of Resistance: A Deeper Dive

Escherichia coli

In E. coli, resistance to this compound is primarily achieved through mutations in the fabI gene and the upregulation of efflux pumps.

  • Target Modification: The most well-characterized resistance mechanism is a single amino acid substitution in the FabI enzyme. The G93V mutation is frequently observed and is predicted to cause a steric clash with this compound, thereby reducing its binding affinity.[9] This single mutation can lead to a significant increase in the MIC of this compound.[5]

  • Efflux Pumps: The AcrAB-TolC multidrug efflux pump plays a crucial role in intrinsic and acquired this compound resistance in E. coli.[1][2] Overexpression of this pump, often mediated by the global transcriptional regulators MarA and SoxS, leads to a modest increase in this compound resistance.[1][3] Mutations in the repressor gene marR can lead to the constitutive overexpression of marA and, consequently, acrAB.[2]

The interplay between these mechanisms is significant. While overexpression of efflux pumps alone provides a low level of resistance, it can act synergistically with fabI mutations to confer high-level resistance.[3]

Staphylococcus aureus

S. aureus employs a combination of target modification, overexpression, and potentially other, less-characterized mechanisms to resist this compound.

  • Target Modification and Overexpression: A common mechanism of resistance in clinical isolates of S. aureus involves both a mutation in the fabI gene and the overexpression of the mutated FabI enzyme. The F204C alteration in FabI prevents the formation of the stable this compound-NAD+-FabI ternary complex, reducing the inhibitory effect of this compound.[6][7] This mutation, coupled with a three- to five-fold increase in the production of the altered FabI, results in a significant increase in the MIC.[6][7] Overexpression of the wild-type FabI alone can also confer an intermediate level of resistance.[6][7]

  • Regulatory Pathways: The SaeRS two-component system, a key regulator of virulence in S. aureus, has been implicated in the response to this compound.[4][10] this compound-mediated inhibition of FabI alters the intracellular pool of fatty acids, which in turn activates the SaeRS system, leading to the upregulation of virulence factors.[4][10] While not a direct resistance mechanism, this highlights the broader physiological impact of this compound on S. aureus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (MHB only) and a sterility control well (MHB with the highest concentration of this compound but no bacteria).

  • Prepare Bacterial Inoculum: Grow the bacterial strain to be tested in MHB to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of specific genes, such as fabI and those encoding efflux pumps.

Materials:

  • Bacterial cultures (treated with and without sub-inhibitory concentrations of this compound)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffer

  • Random primers or gene-specific primers for reverse transcription

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for qPCR (e.g., for fabI, acrB in E. coli; fabI, norA in S. aureus)

  • Housekeeping gene primers (e.g., rpoB, gyrA) for normalization

  • qPCR instrument

Procedure:

  • RNA Extraction: Grow bacterial cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period. Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and either random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and untreated samples, normalized to the expression of the housekeeping gene(s).

Construction of fabI Mutants

Site-directed mutagenesis or allelic replacement can be used to introduce specific mutations into the fabI gene.

4.3.1. Site-Directed Mutagenesis (e.g., for E. coli G93V)

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (GGT to GTT for G93V).

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type fabI gene using the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli cells. The nicks will be repaired by the host cell's DNA repair machinery.

  • Selection and Sequencing: Select for transformants and verify the presence of the desired mutation by DNA sequencing.

4.3.2. Allelic Replacement (e.g., for S. aureus F204C)

  • Construct Shuttle Vector: Clone the upstream and downstream flanking regions of the S. aureus fabI gene into a temperature-sensitive shuttle vector, introducing the desired mutation (e.g., F204C) in the process.

  • Transformation into S. aureus: Introduce the shuttle vector into a suitable S. aureus recipient strain.

  • First Crossover (Integration): Grow the transformed cells at a non-permissive temperature (e.g., 43°C) to select for single-crossover events where the plasmid has integrated into the chromosome.

  • Second Crossover (Excision): Culture the integrants at a permissive temperature (e.g., 30°C) without antibiotic selection to allow for the excision of the plasmid. This can result in either the wild-type or the mutant allele remaining in the chromosome.

  • Screening and Verification: Screen for colonies that have lost the plasmid and then identify the desired mutant by PCR and DNA sequencing.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying this compound resistance.

Triclosan_Resistance_Ecoli cluster_stress Environmental Stress (e.g., this compound) cluster_regulators Global Regulators cluster_efflux Efflux Pump cluster_target Drug Target This compound This compound MarA MarA This compound->MarA induces SoxS SoxS This compound->SoxS induces FabI FabI This compound->FabI inhibits AcrAB_TolC AcrAB-TolC MarA->AcrAB_TolC activates transcription SoxS->AcrAB_TolC activates transcription AcrAB_TolC->this compound effluxes FabI_mutant Resistant to this compound

Caption: this compound resistance pathway in E. coli.

Triclosan_Resistance_Saureus cluster_this compound This compound cluster_target Drug Target cluster_regulation Regulatory System cluster_virulence Virulence Factors This compound This compound FabI FabI This compound->FabI inhibits Fatty_Acid_Pool Altered Fatty Acid Pool FabI->Fatty_Acid_Pool depletes FabI_mutant Reduced this compound Binding FabI_overexpression Increased this compound Titration SaeRS SaeRS Fatty_Acid_Pool->SaeRS activates Virulence_Genes Virulence Gene Expression SaeRS->Virulence_Genes upregulates

Caption: this compound response pathway in S. aureus.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_mutagenesis Functional Analysis MIC_determination MIC Determination Sequencing fabI Sequencing MIC_determination->Sequencing Growth_curves Growth Curve Analysis qRT_PCR Gene Expression (qRT-PCR) Sequencing->qRT_PCR Mutant_construction Mutant Construction qRT_PCR->Mutant_construction Mutant_construction->MIC_determination confirm resistance Complementation Complementation Mutant_construction->Complementation restore sensitivity Start Isolate Resistant Strains Start->MIC_determination

Caption: Experimental workflow for studying this compound resistance.

Conclusion

The evolution of this compound resistance in E. coli and S. aureus involves distinct yet convergent strategies. In E. coli, mutations in the fabI gene and the upregulation of the AcrAB-TolC efflux pump are the primary drivers of resistance. In contrast, S. aureus predominantly relies on a combination of fabI mutation and overexpression of the altered enzyme. The involvement of global regulatory networks, such as MarA/SoxS in E. coli and SaeRS in S. aureus, highlights the complex and multifaceted nature of the bacterial response to antimicrobial stress.

A thorough understanding of these mechanisms is paramount for the development of new therapeutic agents that can circumvent or overcome existing resistance. Furthermore, this knowledge underscores the importance of prudent antimicrobial stewardship to mitigate the further selection and spread of resistant pathogens. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to addressing the growing challenge of antimicrobial resistance.

References

Triclosan Under the Microscope: A Comparative Analysis of its Efficacy Against Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against microbial resistance, the efficacy of antimicrobial agents is a subject of continuous scrutiny. This guide offers a comparative analysis of triclosan against other common antimicrobial agents, with a specific focus on their ability to inhibit and eradicate biofilms. The following data and protocols are intended for researchers, scientists, and drug development professionals to provide a clear, objective comparison based on available experimental evidence.

Quantitative Performance Analysis

The effectiveness of an antimicrobial agent against biofilms is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) bacteria and the Minimum Biofilm Eradication Concentration (MBEC) for bacteria within a biofilm. Biofilm biomass reduction assays further quantify the agent's ability to remove the physical structure of the biofilm.

Table 1: Comparative Antimicrobial Efficacy (MIC & MBC) of this compound and Other Agents

Antimicrobial AgentOrganismMIC (mg/L)MBC (mg/L)Reference
This compoundStaphylococcus epidermidis (recent isolates)≥0.258[1]
This compoundStaphylococcus aureus--[2]
This compoundEscherichia coli0.5 - 1-[3]
Para-chloro-meta-xylenol (PCMX)Skin Bacteria12.5 - 200100 - 400[4]
Chlorhexidine (B1668724)Pseudomonas aeruginosa0.001%-[5]
Benzalkonium ChloridePseudomonas aeruginosa0.002% - 0.047%-[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Table 2: Comparative Anti-Biofilm Efficacy of this compound and Other Agents

Antimicrobial AgentOrganismBiofilm Inhibition/EradicationKey FindingsReference
This compound-coated sutureOral pathogensSubstantial biofilm inhibitionLess effective than chlorhexidine-coated sutures.[6][7]
Chlorhexidine-coated sutureOral pathogensMore substantial biofilm inhibitionShowed better results in inhibiting biofilm formation compared to this compound.[6][7]
This compound (0.05% solution)Dental PlaqueLess effective plaque inhibitionSignificantly less effective than Cetylpyridinium (B1207926) Chloride and Chlorhexidine.[8]
Chlorhexidine (0.05% solution)Dental PlaqueSignificant plaque inhibitionSimilar in efficacy to 0.05% Cetylpyridinium Chloride.[8]
This compound in combination with CBDStreptococcus mutansIncreased anti-biofilm activitySynergistic effect observed, leading to a strong reduction in bacterial adhesion.[9]
Benzalkonium ChlorideStaphylococcus epidermidisCan induce biofilm at sub-MICsAt 1/8 to 1/32 of MIC, an increase in biofilm formation was observed.[10]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment of anti-biofilm properties. The following is a detailed protocol for a common in vitro biofilm formation and quantification assay.

Protocol: Crystal Violet Biofilm Assay

This assay quantifies the total biomass of a biofilm by staining it with crystal violet.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% acetic acid solution

  • Microplate reader

Procedure:

  • Bacterial Inoculation: Dilute an overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.01) in fresh growth medium. Add 100 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.[11]

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.[12]

  • Washing: Gently discard the planktonic (non-adherent) bacteria by inverting the plate and shaking it out. Wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells.[13]

  • Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 30-60 minutes. This step helps to ensure the biofilm adheres to the well during staining.[13]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[12]

  • Washing: Remove the crystal violet solution and wash the plate multiple times with water until the water runs clear. Invert the plate and tap it on a paper towel to remove excess liquid.[14]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes at room temperature.[12]

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] The absorbance value is directly proportional to the amount of biofilm biomass.

Signaling Pathways in Biofilm Formation

The formation of biofilms is a complex process regulated by intricate signaling pathways. Understanding these pathways provides insights into potential targets for antimicrobial agents.

Quorum Sensing (QS) Signaling in Pseudomonas aeruginosa

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, multiple QS systems, including the las and rhl systems, regulate biofilm formation and virulence.[15][16]

QuorumSensing cluster_las Las System cluster_rhl Rhl System cluster_output Biofilm Formation & Virulence LasI LasI AHL_3OC12HSL 3-oxo-C12-HSL LasI->AHL_3OC12HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Biofilm Biofilm Genes LasR->Biofilm Virulence Virulence Factors LasR->Virulence AHL_3OC12HSL->LasR Binds to AHL_C4HSL C4-HSL RhlI->AHL_C4HSL Synthesizes RhlR->Biofilm RhlR->Virulence AHL_C4HSL->RhlR Binds to Inhibitor QS Inhibitors Inhibitor->LasR Inhibitor->RhlR

Caption: Quorum sensing pathways in P. aeruginosa regulating biofilm formation.

Cyclic di-GMP (c-di-GMP) Signaling

Cyclic di-GMP is a bacterial second messenger that plays a crucial role in regulating the transition between planktonic and biofilm lifestyles. High levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.[11][17]

c_di_GMP cluster_synthesis Synthesis cluster_degradation Degradation cluster_output Phenotypic Output GTP 2 x GTP DGC Diguanylate Cyclases (DGCs) (GGDEF domain) GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP Synthesize PDE Phosphodiesterases (PDEs) (EAL or HD-GYP domain) pGpG pGpG or 2 x GMP PDE->pGpG cdiGMP->PDE Degraded by BiofilmFormation Biofilm Formation (Adhesion, EPS Production) cdiGMP->BiofilmFormation Promotes Motility Motility (Flagellar, Swarming) cdiGMP->Motility Inhibits Antimicrobial Antimicrobial Agents Antimicrobial->DGC Inhibit Antimicrobial->PDE Activate

Caption: The central role of c-di-GMP in regulating biofilm formation and motility.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the anti-biofilm efficacy of different antimicrobial agents.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum C Inoculate 96-well Plate with Bacteria & Agents A->C B Prepare Serial Dilutions of Antimicrobial Agents B->C D Incubate to Allow Biofilm Formation C->D E Wash to Remove Planktonic Cells D->E F Stain Biofilm with Crystal Violet E->F G Solubilize Stain F->G H Measure Absorbance at 595 nm G->H I Calculate Biofilm Biomass Reduction H->I J Determine MIC & MBEC H->J

Caption: A generalized workflow for in vitro anti-biofilm efficacy testing.

This guide provides a foundational comparison of this compound and other antimicrobial agents against biofilm formation. Further research into a broader range of antimicrobials and bacterial species is necessary for a more complete understanding of their relative efficacies. The provided protocols and diagrams serve as a starting point for designing and interpreting such comparative studies.

References

Navigating the Murky Waters: A Comparative Guide to Triclosan Quantification in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Triclosan (TCS) in wastewater is critical for environmental monitoring and assessing the efficacy of water treatment processes. This guide provides an objective comparison of common analytical methodologies, supported by a synthesis of performance data from various studies. Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of the most suitable method for your research needs.

The widespread use of this compound, a broad-spectrum antimicrobial agent, in personal care products and pharmaceuticals has led to its consistent presence in municipal wastewater. Its potential for endocrine disruption and the formation of toxic byproducts necessitates reliable and sensitive analytical methods for its detection and quantification. This guide focuses on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Sample Preparation Typically requires derivatization to increase volatility and thermal stability. Common derivatizing agents include BSTFA, MTBSTFA, or acetic anhydride.Generally, no derivatization is needed, simplifying the workflow.Derivatization adds a step to the sample preparation process and can introduce variability.
Limit of Detection (LOD) 0.1 - 10 ng/L0.1 - 5 ng/LLC-MS/MS often provides slightly lower detection limits due to higher selectivity.
Limit of Quantification (LOQ) 1 - 50 ng/L0.5 - 20 ng/LMethod sensitivity is crucial for accurately measuring the low concentrations often found in treated effluent.
Recovery 70 - 110%80 - 115%Recovery can be highly dependent on the sample matrix and the specific extraction method used (e.g., SPE, LLE).
Precision (RSD) < 15%< 10%LC-MS/MS generally offers better precision due to the reduced sample handling and the specificity of tandem MS.
Selectivity Good, but can be susceptible to matrix interferences.Excellent, with the use of Multiple Reaction Monitoring (MRM) significantly reducing matrix effects.The complex nature of wastewater matrices makes high selectivity a significant advantage for LC-MS/MS.
Throughput Lower, due to the additional derivatization step and potentially longer chromatographic run times.Higher, with the potential for online SPE and faster chromatographic methods.For laboratories analyzing a large number of samples, throughput is a critical factor.

Experimental Protocols

The following are generalized protocols for the quantification of this compound in wastewater using GC-MS and LC-MS/MS, synthesized from common practices reported in the literature.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • Collect a 1-liter wastewater sample in an amber glass bottle.

  • Acidify the sample to pH < 2 with sulfuric acid.

  • Spike the sample with a known amount of an internal standard (e.g., ¹³C₁₂-Triclosan).

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol (B129727) followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a suitable solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization:

  • To the concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Heat the mixture at 60-70°C for 30-60 minutes to facilitate the reaction.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1-2 µL in splitless mode.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a more direct analysis, typically without the need for derivatization.

1. Sample Preparation and Extraction:

  • Follow the same sample collection, acidification, and internal standard spiking procedure as for GC-MS.

  • Perform solid-phase extraction (SPE) as described for GC-MS.

  • Concentrate the eluate and reconstitute in the initial mobile phase (e.g., a mixture of water and methanol/acetonitrile).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for both this compound and its internal standard for confirmation and quantification.

Visualizing the Workflow and Environmental Fate

To better understand the analytical process and the environmental context of this compound, the following diagrams have been generated.

A Comparative Analysis of the Endocrine-Disrupting Potential of Triclosan and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Triclosan (TCS), a broad-spectrum antimicrobial agent, has been incorporated into a vast array of consumer products, leading to widespread human exposure.[1] Upon absorption, the human body metabolizes this compound primarily into conjugates like this compound-O-glucuronide and this compound-O-sulfate, while environmental biotransformation can yield metabolites such as methyl-triclosan (mTCS).[2] Growing evidence suggests that this compound is an endocrine-disrupting chemical (EDC), capable of interfering with hormonal homeostasis.[3][4] This guide provides a comparative analysis of the endocrine-disrupting potential of this compound and its key metabolites, supported by experimental data, to elucidate their relative contributions to hormonal disruption.

Data Presentation: Comparative Endocrine-Disrupting Activity

The following tables summarize quantitative data from in vitro and in vivo studies, comparing the effects of this compound and its metabolites on key components of the endocrine system.

Table 1: Interaction with Nuclear Receptors

CompoundReceptorAssay TypeSpeciesEffectPotency / ObservationCitation
This compound (TCS) Estrogen Receptor (ERα, ERβ)Competitive BindingHumanWeak Agonist / AntagonistDisplaced [³H]oestradiol from ERα and ERβ.[5]
Reporter Gene (ERE-CAT)Human (MCF-7 cells)AntagonistAt 10 µM, completely inhibited estradiol-induced gene expression.[5]
Cell Proliferation (E-Screen)Human (MCF-7 cells)AgonistAt 1 µM, increased cell growth over 21 days.[5]
Androgen Receptor (AR)Competitive BindingRatAntagonistDisplaced [³H]testosterone from the AR ligand-binding domain.[5]
Reporter Gene (LTR-CAT)Mouse, HumanAntagonistInhibited testosterone-induced gene expression at 10⁻⁷ M.[5]
Thyroid Hormone Receptor (TR)Gene ExpressionRatAntagonistDid not affect TH-responsive transcripts in GH3 cells.[2]
Methyl-Triclosan (mTCS) Thyroid Hormone Receptor (TR)Gene ExpressionFrog, RatDisruptorAffected TH-responsive gene transcripts in C-fin and GH3 cell assays.[2]

Table 2: Inhibition of Key Steroidogenic Enzymes

CompoundEnzymeAssay TypeSpeciesEffectIC₅₀ ValueCitation
This compound (TCS) Aromatase (CYP19A1)Enzyme ActivityHuman (JEG-3 cells)Competitive Inhibitor6.26 µM[6]
Estrogen Sulfotransferase (SULT1E1)Enzyme ActivitySheep (Placenta)Competitive InhibitorKᵢ of 0.09 nM[7]
11β-HSD2mRNA & Protein ExpressionHuman (Syncytiotrophoblasts)InhibitorSignificant inhibition at concentrations ≥ 0.1 µM.[8]

Visualization of Pathways and Workflows

Experimental Workflow for Endocrine Disruptor Screening

The following diagram illustrates a typical workflow for assessing the endocrine-disrupting potential of a chemical compound, moving from high-throughput in vitro assays to more complex in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Analysis & Assessment A Test Compound (e.g., this compound, Metabolites) B Nuclear Receptor Binding Assays (ER, AR, TR) A->B C Reporter Gene Assays (Agonist/Antagonist Activity) A->C D Steroidogenic Enzyme Inhibition Assays (e.g., Aromatase) A->D E H295R Steroidogenesis Assay (Hormone Production) A->E F Animal Models (e.g., Rodent) B->F Candidate Compounds C->F Candidate Compounds D->F Candidate Compounds E->F Candidate Compounds G Hershberger Assay (Androgenic/Anti-androgenic Effects) F->G H Uterotrophic Assay (Estrogenic/Anti-estrogenic Effects) F->H I Thyroid Function Tests (Serum T3/T4 Levels) F->I J Data Analysis & Dose-Response Modeling G->J H->J I->J K Risk Assessment J->K

Caption: Workflow for screening potential endocrine-disrupting chemicals.

Signaling Pathway Disruption by this compound

This diagram illustrates how this compound can act as an antagonist to androgen and estrogen receptors, thereby disrupting normal hormonal signaling pathways.

G cluster_cell Cell cluster_nucleus Nucleus DNA DNA (Hormone Response Element) GeneExp Altered Gene Expression DNA->GeneExp Transcription TCS This compound TCS->TCS_AR TCS->TCS_ER Testo Testosterone (B1683101) AR Androgen Receptor (AR) Testo->AR Binds E2 Estradiol (B170435) ER Estrogen Receptor (ER) E2->ER Binds AR->DNA Translocates & Binds DNA ER->DNA Translocates & Binds DNA TCS_AR->AR Blocks Binding TCS_ER->ER Blocks Binding

Caption: Antagonistic action of this compound on steroid hormone receptors.

Analysis and Comparison

Experimental data reveals that this compound interacts with multiple endocrine pathways. It exhibits both anti-androgenic and mixed estrogenic/anti-estrogenic activities, depending on the specific assay and concentration.[5][9] Notably, TCS is a potent competitive inhibitor of human aromatase (CYP19A1), the key enzyme for estrogen synthesis, with an IC₅₀ of 6.26 µM.[6] It is an even more powerful inhibitor of estrogen sulfotransferase, an enzyme crucial for estrogen metabolism, with inhibitory constants in the sub-nanomolar range.[7]

Fewer studies have directly quantified the endocrine activity of TCS metabolites. However, available data suggests they are not inert. Research on methyl-triclosan (mTCS) indicates it can disrupt thyroid hormone (TH)-responsive gene transcripts, whereas the parent TCS compound did not show this effect in the same mammalian cell assay.[2] This finding is critical, as it suggests that the observed thyroid-disrupting effects of this compound in vivo, such as decreased serum thyroxine (T4) levels, could be mediated primarily through its metabolites.[2][10][11]

  • This compound (Parent Compound): Directly interacts with androgen and estrogen receptors, typically as an antagonist.[5] It is also a potent inhibitor of key enzymes involved in estrogen synthesis and metabolism.[6][7]

  • Metabolites (e.g., Methyl-Triclosan): Appear to be significant mediators of thyroid hormone disruption, an effect less apparent with the parent compound in some in vitro systems.[2]

The endocrine-disrupting profile of this compound is therefore a composite of the actions of the parent molecule and its various metabolites. The metabolites may possess distinct and, in some cases, more potent activity against specific endocrine targets like the thyroid hormone system.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of endocrine-disrupting chemicals.

Nuclear Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled natural ligand for binding to a specific nuclear receptor.[12][13]

  • Objective: To determine the binding affinity (e.g., Kᵢ or IC₅₀) of a test compound for a nuclear receptor (e.g., ERα, AR).

  • Materials:

    • Purified recombinant human nuclear receptor (e.g., ERα Ligand Binding Domain).

    • Radiolabeled ligand (e.g., [³H]17β-estradiol).

    • Test compound (this compound or metabolite) at various concentrations.

    • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Scintillation cocktail and scintillation counter.

    • 96-well filter plates.

  • Protocol:

    • Prepare serial dilutions of the test compound and the unlabeled natural ligand (for the standard curve) in the assay buffer.

    • In a 96-well plate, add the purified receptor, the radiolabeled ligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the test compound.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled natural ligand).

    • Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

    • Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and use a non-linear regression model to calculate the IC₅₀ value.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of a nuclear receptor.[14][15][16]

  • Objective: To determine if a test compound acts as an agonist or antagonist of a nuclear receptor.

  • Materials:

    • A mammalian cell line (e.g., MCF-7 for ER, HEK293) stably or transiently transfected with two plasmids:

      • An expression vector for the nuclear receptor of interest (e.g., human AR).

      • A reporter vector containing a luciferase gene downstream of hormone response elements (HREs).

    • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum to remove endogenous hormones.

    • Test compound, reference agonist (e.g., testosterone), and reference antagonist (e.g., flutamide).

    • Luciferase assay reagent kit.

    • Luminometer.

  • Protocol:

    • Agonist Mode:

      • Plate the transfected cells in a 96-well plate and allow them to attach.

      • Replace the medium with hormone-free medium containing serial dilutions of the test compound or reference agonist.

      • Incubate for 24-48 hours.

    • Antagonist Mode:

      • Follow the same initial steps.

      • Treat cells with serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of the reference agonist (e.g., EC₅₀ concentration of testosterone).

      • Incubate for 24-48 hours.

    • Measurement:

      • After incubation, lyse the cells according to the luciferase kit protocol.

      • Add the luciferase substrate to the cell lysate.

      • Measure the resulting luminescence using a luminometer.

    • Data Analysis:

      • Normalize the luminescence data to a control (e.g., cell viability assay) to account for cytotoxicity.

      • For agonist activity, plot luminescence against log concentration to determine the EC₅₀.

      • For antagonist activity, plot the inhibition of agonist-induced luminescence against log concentration to determine the IC₅₀.

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line (NCI-H295R) to assess the effects of chemicals on the production of steroid hormones, including androgens and estrogens.[10][17]

  • Objective: To screen for chemicals that alter the activity of the steroidogenic pathway by measuring changes in hormone production (e.g., testosterone and estradiol).

  • Materials:

    • NCI-H295R cells.

    • Culture medium (e.g., DMEM/F12) supplemented with serum and other growth factors.

    • Test compound at various concentrations.

    • Forskolin (a positive control to stimulate steroidogenesis).

    • ELISA or LC-MS/MS equipment for hormone quantification.

  • Protocol:

    • Culture H295R cells in 24-well plates until they reach approximately 80-90% confluency.

    • Replace the existing medium with fresh medium containing serial dilutions of the test compound. Include vehicle controls and positive controls (e.g., forskolin, aromatase inhibitors).

    • Incubate the cells for a defined period, typically 48 hours.

    • Following incubation, collect the cell culture medium from each well.

    • Quantify the concentration of testosterone and 17β-estradiol in the collected medium using validated methods like ELISA or LC-MS/MS.

    • A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure that observed effects on hormone levels are not due to cytotoxicity.

    • Analyze the data by comparing hormone production in treated wells to that in vehicle control wells. A statistically significant increase or decrease in the testosterone-to-estradiol ratio can indicate inhibition or induction of enzymes like aromatase.

References

Assessing Triclosan Exposure: A Comparative Guide to Human Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing human exposure to Triclosan (TCS), a broad-spectrum antimicrobial agent found in numerous consumer products. Understanding the strengths and limitations of different biomarkers is crucial for accurate exposure assessment in research and clinical settings. This document outlines the primary biomarkers, their analytical quantification methods, and the biological pathways affected by this compound exposure.

Comparison of Primary Biomarkers: Urine vs. Serum

The selection of a biological matrix is a critical first step in assessing this compound exposure. Urine and serum are the most common matrices, with urinary analysis being the more established and reliable method.

Key Findings:

  • Urinary this compound as the Gold Standard: Total urinary this compound (including free and conjugated forms) is the most widely accepted biomarker for assessing exposure.[1][2][3] Urinary concentrations are typically orders of magnitude higher than in serum, providing a more robust and easily detectable signal.[4]

  • Superior Dose-Response in Urine: Studies in animal models have demonstrated a consistently positive linear relationship between oral this compound dose and urinary biomarker concentrations (R² > 0.80).[4][5] This relationship is inconsistent in serum, making it a less reliable indicator of exposure levels.[4][5]

  • Metabolism and Excretion: After exposure, this compound is primarily metabolized in the liver via Phase II conjugation reactions to form this compound-glucuronide and this compound-sulfate.[6][7][8] These conjugated metabolites are then excreted in the urine.[3][9] While a higher percentage of free this compound is found in plasma, the majority is excreted in urine in its conjugated forms.[3]

Quantitative Data Comparison: Urinary vs. Serum this compound
ParameterUrinary this compoundSerum/Plasma this compoundRationale for Preference
Concentration Orders of magnitude higher than serum.[4] Geometric mean in the U.S. population (2003-2004) was 13.0 µg/L.[3]Significantly lower than in urine.[4]Higher concentrations in urine lead to more reliable detection and quantification.
Dose-Response Correlation Strong, positive linear relationship with oral dose (R² > 0.80 in rats).[4]Inconsistent relationship with oral dose.[4]Urinary levels provide a more accurate reflection of exposure magnitude.
Half-life Estimated at 11 hours.[4]Estimated at 21 hours.[4]The shorter half-life in urine reflects more recent exposure.
Primary Forms Mostly conjugated (glucuronide and sulfate).[3]Higher percentage of free (parent) this compound.[3]Measurement of total (free + conjugated) urinary this compound is standard practice.
Detection Frequency Detected in 74.6% of the U.S. population (NHANES 2003-2004).[3]Less frequently detected due to lower concentrations.Higher detection frequency in urine provides a better measure of population-wide exposure.

Experimental Protocols

Accurate quantification of this compound biomarkers is essential for reliable exposure assessment. The following is a generalized experimental protocol for the analysis of total urinary this compound using isotope-dilution ultra-performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS), a commonly employed and highly sensitive method.[6][10]

Protocol: Quantification of Total Urinary this compound by ID-UPLC-MS/MS

1. Sample Preparation:

  • Thaw frozen urine samples at 4°C for 24 hours.

  • In a microcentrifuge tube, combine 100 µL of urine with:

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 40°C for 1 hour to allow for enzymatic hydrolysis.

  • Quench the reaction by adding 135 µL of 0.1% formic acid in water.

2. Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the prepared urine sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the this compound and internal standard with an organic solvent (e.g., methanol or acetonitrile).

  • Alternatively, use an SLE cartridge for sample cleanup.[10]

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL of methanol:water).

4. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample into a UPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with two mobile phases:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).[10][11]

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.[10][11]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both native this compound and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

5. Quantification:

  • Generate a calibration curve by analyzing standards of known this compound concentrations prepared in a blank matrix (e.g., artificial urine).

  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Effects

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, potentially impacting reproductive health and thyroid function.[1][12][13]

This compound Metabolism and Excretion Pathway

The primary metabolic pathway for this compound in humans involves conjugation in the liver, followed by urinary excretion.

Triclosan_Metabolism This compound Metabolism and Excretion Pathway TCS This compound (TCS) (Absorbed) Liver Liver TCS->Liver Phase II Metabolism TCS_G This compound-glucuronide Liver->TCS_G Glucuronidation (UGT enzymes) TCS_S This compound-sulfate Liver->TCS_S Sulfation (SULT enzymes) Urine Urine Excretion TCS_G->Urine TCS_S->Urine

Caption: this compound is metabolized in the liver to form glucuronide and sulfate (B86663) conjugates, which are then excreted in the urine.

This compound's Endocrine Disrupting Signaling Pathway

This compound can interfere with hormonal signaling, primarily by interacting with estrogen and androgen receptors and affecting thyroid hormone homeostasis.

Endocrine_Disruption This compound's Endocrine Disrupting Mechanisms cluster_hormonal Hormonal Disruption cluster_thyroid Thyroid Disruption TCS This compound (TCS) ER Estrogen Receptor (ER) TCS->ER Binds to receptor AR Androgen Receptor (AR) TCS->AR Binds to receptor Estrogen_Response Altered Estrogenic Response ER->Estrogen_Response Androgen_Response Altered Androgenic Response AR->Androgen_Response TCS2 This compound (TCS) Thyroid_Hormones Thyroid Hormones (e.g., Thyroxine) TCS2->Thyroid_Hormones Interferes with metabolism and signaling Thyroid_Homeostasis Disrupted Thyroid Homeostasis Thyroid_Hormones->Thyroid_Homeostasis

Caption: this compound can disrupt endocrine function by interacting with hormone receptors and interfering with thyroid hormone pathways.

Conclusion

For the assessment of human exposure to this compound, the measurement of total urinary this compound concentrations is the most reliable and validated method. It provides a non-invasive means of obtaining a biomarker that is present in higher concentrations and correlates well with exposure levels compared to serum. The use of sensitive analytical techniques such as UPLC-MS/MS is crucial for accurate quantification. Further research is ongoing to fully elucidate the health implications of this compound exposure, particularly its role as an endocrine disruptor. This guide provides a foundational understanding for professionals engaged in the study and evaluation of this ubiquitous environmental compound.

References

Comparative Genomics of Triclosan-Resistant and Susceptible Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic and transcriptomic landscapes of Triclosan-resistant and susceptible bacterial strains. The information presented is supported by experimental data and detailed methodologies to facilitate further research and development in the field of antimicrobial resistance.

This compound is a broad-spectrum antimicrobial agent that has been widely used in a variety of consumer and clinical products. Its primary mode of action is the inhibition of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis encoded by the fabI gene. However, the emergence of this compound-resistant bacterial strains poses a significant challenge. This guide delves into the genetic underpinnings of this resistance, comparing key genomic features, gene expression profiles, and the molecular pathways that differentiate resistant and susceptible strains.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the differences in this compound susceptibility and the genetic determinants of resistance across different bacterial species.

Bacterial Strain Phenotype This compound MIC (µg/mL) Key Genetic Determinant(s) Reference
Staphylococcus aureusSusceptible0.016Wild-type fabI[1]
Staphylococcus aureusResistant0.25Overexpression of wild-type fabI[1]
Staphylococcus aureusResistant1 - 2Overexpression of fabI with F204C mutation[1]
Escherichia coliSusceptible (acrAB deletion)- (10-fold more susceptible)Deletion of acrAB efflux pump genes[2]
Escherichia coliResistant- (2-fold increase)Overexpression of marA or soxS[2]
Escherichia coli imp4231Susceptible~0.02Wild-type[3]
Escherichia coli imp4231 FabI(G93V)Resistant~8G93V mutation in fabI[3]
Escherichia coli IFN4Highly Resistant~80Not specified[3]
Pseudomonas aeruginosaSusceptible (efflux pump deletion)-Deletion of multiple efflux pumps[4]
Pseudomonas aeruginosaResistant>1000Expression of MexAB-OprM, MexCD-OprJ, MexEF-OprN[4]
Pseudomonas aeruginosa (epidemic strain)Highly Resistant2,125 (apparent MIC)Not specified[5]
Klebsiella pneumoniaeSusceptible (parental)0.5 (for ciprofloxacin)Wild-type[6]
Klebsiella pneumoniaeResistant (TCS-evolved)8 (for ciprofloxacin)Mutations in nsrR and ndh[6]
Klebsiella pneumoniaeResistant (TCS-evolved)- (4- to 128-fold increase)Not specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the comparative genomics of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in CAMHB across the wells of the 96-well plate to achieve a range of final concentrations. Leave a well with only CAMHB as a growth control and a well with uninoculated CAMHB as a sterility control.

  • Prepare Bacterial Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate the Plate: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by using a plate reader.[2]

Bacterial Whole-Genome Sequencing (WGS)

This protocol outlines the general steps for sequencing the entire genome of a bacterial isolate to identify genetic mutations, resistance genes, and other genomic features.[1][10][11]

a) DNA Extraction:

  • Culture the bacterial strain of interest overnight in an appropriate liquid medium.

  • Pellet the bacterial cells by centrifugation.

  • Lyse the cells using a combination of enzymatic (e.g., lysozyme (B549824) for Gram-positive bacteria) and chemical (e.g., SDS) methods.

  • Purify the DNA from the cell lysate using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a phenol-chloroform extraction protocol.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

b) Library Preparation (Illumina Platform):

  • Fragment the high-quality genomic DNA to a desired size range (e.g., 300-500 bp) using enzymatic digestion or sonication.

  • Perform end-repair and A-tailing of the DNA fragments.

  • Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.

  • Perform PCR amplification to enrich for the adapter-ligated DNA fragments and to add index sequences for multiplexing.

  • Purify the final library and assess its quality and concentration.

c) Sequencing:

  • Load the prepared library onto an Illumina sequencing instrument (e.g., MiSeq, NextSeq, or HiSeq).

  • Perform sequencing by synthesis, where fluorescently labeled nucleotides are incorporated one by one, and the signal is captured by the instrument's camera.

d) Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic.

  • Genome Assembly: Assemble the trimmed reads into a draft genome sequence using de novo assemblers (e.g., SPAdes, Velvet) or by mapping the reads to a reference genome (e.g., using BWA or Bowtie2).

  • Annotation: Annotate the assembled genome to identify genes, coding sequences, and other genomic features using tools like Prokka or RAST.

  • Comparative Genomics: Compare the genomes of resistant and susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and the presence of resistance genes using tools like Snippy or Roary.

Bacterial RNA-Sequencing (RNA-Seq) for Transcriptomic Analysis

This protocol is used to quantify the gene expression levels in bacteria under specific conditions, such as exposure to this compound.[12][13][14][15]

a) RNA Extraction:

  • Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic phase) and expose them to this compound at a sub-inhibitory concentration for a defined period.

  • Harvest the bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • Lyse the cells using mechanical (e.g., bead beating) or enzymatic methods.

  • Extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

b) Ribosomal RNA (rRNA) Depletion:

  • Since rRNA constitutes the majority of total RNA in bacteria, it is crucial to remove it to enrich for messenger RNA (mRNA).

  • Use a commercial rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit) that utilizes probes to specifically capture and remove rRNA molecules.

c) Library Preparation:

  • Fragment the rRNA-depleted RNA to the desired size.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA. For strand-specific libraries, dUTP is incorporated during this step.

  • Perform end-repair, A-tailing, and adapter ligation as described for WGS library preparation.

  • Amplify the library by PCR. If dUTP was incorporated, a uracil-specific excision reagent is used to digest the second strand, preserving the strand information.

d) Sequencing and Data Analysis:

  • Sequence the prepared libraries on an Illumina platform.

  • Data Analysis:

    • Perform quality control and trimming of the raw reads.

    • Align the reads to a reference genome using a splice-aware aligner (though less critical for bacteria, tools like Bowtie2 or STAR can be used).

    • Quantify the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Perform differential gene expression analysis between this compound-treated and untreated samples using packages like DESeq2 or edgeR to identify up- and down-regulated genes.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative genomics of this compound resistance.

Triclosan_Resistance_Mechanisms cluster_this compound This compound Exposure cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Membrane Cell Membrane This compound->Membrane Enters Cell EffluxPump Efflux Pump (e.g., AcrAB-TolC) This compound->EffluxPump Substrate for FabI FabI (ENR) This compound->FabI Inhibits MutatedFabI Mutated FabI This compound->MutatedFabI Reduced Inhibition OverexpressedFabI Overexpressed FabI This compound->OverexpressedFabI Titration Effect Cytoplasm Cytoplasm Membrane->Cytoplasm EffluxPump->this compound Expels FattyAcid Fatty Acid Synthesis FabI->FattyAcid Catalyzes FattyAcid->Membrane Builds TargetModification Target Modification (fabI mutation) TargetModification->MutatedFabI TargetOverexpression Target Overexpression TargetOverexpression->OverexpressedFabI EffluxPumpUpregulation Efflux Pump Upregulation EffluxPumpUpregulation->EffluxPump Increased Expression

Caption: Overview of this compound action and bacterial resistance mechanisms.

Experimental_Workflow cluster_isolation Strain Isolation & Phenotyping cluster_genomics Genomic Analysis cluster_transcriptomics Transcriptomic Analysis cluster_validation Functional Validation Isolate Isolate Bacterial Strains (Resistant & Susceptible) MIC Determine this compound MIC Isolate->MIC DNA_Extraction DNA Extraction Isolate->DNA_Extraction RNA_Extraction RNA Extraction (with/without this compound) Isolate->RNA_Extraction WGS Whole-Genome Sequencing DNA_Extraction->WGS Genome_Assembly Genome Assembly & Annotation WGS->Genome_Assembly Comparative_Genomics Comparative Genomics (SNPs, Indels, Gene Content) Genome_Assembly->Comparative_Genomics Gene_Knockout Gene Knockout/ Overexpression Comparative_Genomics->Gene_Knockout RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq DGE Differential Gene Expression Analysis RNA_Seq->DGE DGE->Gene_Knockout Phenotypic_Assay Phenotypic Assays Gene_Knockout->Phenotypic_Assay

Caption: A typical experimental workflow for comparative genomics of this compound resistance.

Signaling_Pathway cluster_stimulus External Stimulus cluster_regulation Regulatory Cascade cluster_response Cellular Response This compound This compound TriR_repressor TriR (Repressor) This compound->TriR_repressor Prevents binding to DNA tri_promoter triR-triA intergenic region TriR_repressor->tri_promoter Represses transcription triR_gene triR gene tri_promoter->triR_gene Transcription triABC_operon triABC operon tri_promoter->triABC_operon Transcription TriABC_pump TriABC Efflux Pump triABC_operon->TriABC_pump Translation TriABC_pump->this compound Efflux Resistance This compound Resistance TriABC_pump->Resistance

Caption: Proposed signaling pathway for this compound-induced upregulation of the TriABC efflux pump.[16]

References

A Comparative Analysis of the Antimicrobial Efficacy of Triclosan and Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic antimicrobial agent, triclosan, with various natural antimicrobial compounds. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, efficacy, and the experimental methods used for their evaluation.

Introduction

This compound is a broad-spectrum synthetic antimicrobial agent that has been widely incorporated into personal care products, soaps, and medical equipment for decades.[1][2][3] Its efficacy and specific mode of action have been well-documented. However, with growing concerns about antimicrobial resistance and environmental persistence, there is increasing interest in naturally derived antimicrobial compounds from sources like plants and microorganisms as potential alternatives.[4][5] This guide compares the performance of this compound with prominent natural antimicrobials, supported by experimental data.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and many natural antimicrobials lies in their mode of action. This compound acts on a specific molecular target, whereas most natural compounds exert their effects through multiple, broader mechanisms.

This compound: A Specific Target Approach

At lower, bacteriostatic concentrations commonly found in consumer products, this compound's primary mechanism is the targeted inhibition of a single enzyme: the enoyl-acyl carrier protein reductase (ENR).[1][2][6] This enzyme is critical for the fatty acid synthesis pathway in bacteria, which is essential for building and maintaining cell membranes.[1][2] By binding to ENR, this compound blocks this pathway, leading to the cessation of bacterial growth.[2][6] At higher concentrations, this compound can act as a biocide with multiple targets, including the cell membrane and cytoplasm, and can also induce oxidative stress by promoting the production of reactive oxygen species (ROS).[1][6]

Triclosan_Pathway cluster_bacteria Bacterial Cell TCS This compound ENR ENR Enzyme (Enoyl-Acyl Carrier Protein Reductase) TCS->ENR Binds & Inhibits FAS Fatty Acid Synthesis Pathway ENR->FAS Blocked Membrane Cell Membrane Production FAS->Membrane Essential For Growth Bacterial Growth Inhibition

Caption: this compound's primary mechanism of action.

Natural Antimicrobials: A Multi-Target Assault

Natural antimicrobial compounds, particularly those found in essential oils, typically employ a multi-pronged attack.[4][7] Their lipophilic nature allows them to partition into and disrupt the bacterial cell membrane's lipid bilayer.[8][9] This leads to:

  • Increased Membrane Permeability: Causing leakage of vital intracellular components like ions (e.g., potassium) and ATP.[8][10]

  • Disruption of Membrane Function: Interfering with membrane-embedded proteins, electron transport, and energy production.[11]

  • Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities.[7]

Compounds like carvacrol (B1668589) and thymol (B1683141) from oregano oil, terpinen-4-ol from tea tree oil, and allicin (B1665233) from garlic are key examples that primarily target the cell membrane.[8][12] This multi-target approach is thought to reduce the likelihood of bacteria developing resistance compared to single-target agents.[4]

Natural_Antimicrobial_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, Proteins) Leakage Leakage of Cellular Contents Cytoplasm->Leakage K+, ATP out NAC Natural Antimicrobial Compounds (e.g., Essential Oils) Disruption Membrane Disruption & Increased Permeability NAC->Disruption Disruption->Leakage Death Cell Death Leakage->Death

Caption: Generalized mechanism of natural antimicrobials.

Quantitative Efficacy Data

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Antimicrobial Agent Target Microorganism MIC (μg/mL) MBC (mg/mL) Source
This compound Staphylococcus aureus (Ref. Strain)0.5-[13]
Escherichia coli (Ref. Strain)0.5-[13]
Escherichia coli (Clinical Isolate)up to 64-[13]
Oregano Oil Staphylococcus aureus-7.9[14]
Escherichia coli4900.99[14]
Garlic Extract (Aqueous) Staphylococcus aureus--[15]
Pseudomonas aeruginosa--[15]
Tea Tree Oil Poultry Pathogens (Median)219,800-[16]

Note: Direct comparison is challenging due to variations in experimental protocols, strains, and the complex nature of natural extracts versus a pure synthetic compound. Data for natural compounds is often presented as mg/mL or % v/v and has been converted for consistency where possible.

Experimental Protocols: Measuring Antimicrobial Susceptibility

Standardized methods are crucial for evaluating and comparing the efficacy of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.

Broth Microdilution Method for MIC Determination

This technique is considered a gold standard for determining the MIC of an antimicrobial agent.[17][18]

  • Preparation of Antimicrobial Agent: The antimicrobial agent (e.g., this compound or an essential oil) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[16][19]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[20]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.[18]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[18]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[18]

Agar (B569324) Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[17]

  • Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.[18]

  • Inoculation: The surface of the agar is uniformly swabbed with a standardized bacterial inoculum (0.5 McFarland standard).[20]

  • Well Creation and Loading: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A fixed volume of the antimicrobial agent at a known concentration is added to each well.

  • Incubation: The plate is incubated under suitable conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the well into the agar. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the well. The diameter of this zone is measured to assess the extent of the antimicrobial activity.[18]

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Incubation & Analysis P1 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 3a. Agar Well Diffusion: Swab inoculum on agar plate P1->A1 B2 4b. Inoculate wells with bacteria P1->B2 P2 2. Prepare Serial Dilutions of Antimicrobial Agent A2 4a. Create wells and add agent P2->A2 B1 3b. Broth Microdilution: Add dilutions to microplate wells P2->B1 A1->A2 I 5. Incubate (e.g., 37°C, 24h) A2->I B1->B2 B2->I R1 6a. Measure Zone of Inhibition (mm) I->R1 R2 6b. Determine MIC (Lowest concentration with no visible growth) I->R2

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound remains an effective antimicrobial agent due to its potent and specific inhibition of the bacterial fatty acid synthesis pathway. However, its single-target nature raises concerns about the potential for resistance development.[21] In contrast, natural antimicrobial compounds, such as those found in essential oils, offer a broader, multi-target mechanism of action that primarily involves the disruption of the cell membrane.[7] This multifaceted approach may present a higher barrier to the development of microbial resistance.

While quantitative data shows this compound is effective at very low concentrations against reference strains, the efficacy of natural compounds is also significant, though direct comparisons are complicated by their complex compositions. The choice between synthetic and natural agents will depend on the specific application, desired spectrum of activity, and considerations regarding resistance and environmental impact. Further research with standardized protocols is essential to fully elucidate the comparative efficacy and potential synergistic effects of these compounds.

References

A comparative study of Triclosan degradation by different advanced oxidation processes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Advanced Oxidation Processes for Triclosan Degradation

Introduction

This compound (TCS), a broad-spectrum antimicrobial agent, is extensively used in personal care products, leading to its widespread presence as an emerging contaminant in wastewater and surface waters.[1] Its potential for endocrine disruption and the formation of toxic byproducts, such as chlorinated dioxins, necessitates effective removal strategies. Conventional wastewater treatment methods often fall short of complete degradation.[2] Advanced Oxidation Processes (AOPs) represent a promising alternative, utilizing highly reactive oxygen species (ROS) to mineralize recalcitrant organic pollutants like this compound.[3][4]

This guide provides a comparative analysis of various AOPs for this compound degradation, offering researchers and drug development professionals a clear overview of their performance based on experimental data. We will delve into degradation efficiency, reaction kinetics, mineralization rates, and the methodologies employed.

Fundamentals of Advanced Oxidation Processes

AOPs are characterized by the in-situ generation of powerful oxidizing agents, primarily the hydroxyl radical (•OH).[4] These radicals are non-selective and can rapidly react with a wide range of organic compounds, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions.[4] The primary AOPs evaluated for this compound degradation include photolysis, photocatalysis, Fenton and photo-Fenton reactions, ozonation, and sulfate (B86663) radical-based AOPs.

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Degradation Degradation Pathway AOP e.g., Fenton, UV/TiO₂, O₃ ROS Reactive Oxygen Species (•OH, SO₄⁻•) AOP->ROS generates TCS This compound (Pollutant) ROS->TCS attacks Intermediates Intermediate Byproducts (e.g., 2,4-DCP) TCS->Intermediates oxidation Mineralization Mineralization Products (CO₂, H₂O, Cl⁻) Intermediates->Mineralization further oxidation

Caption: General mechanism of this compound degradation by Advanced Oxidation Processes (AOPs).

Comparative Performance of AOPs for this compound Degradation

The efficacy of different AOPs varies significantly based on experimental conditions such as pH, catalyst concentration, and the presence of an external energy source like UV light. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: this compound Degradation Efficiency and Kinetics

AOP MethodInitial TCS (mg/L)Degradation Efficiency (%)Reaction TimeRate Constant (k) / KineticsKey ConditionsReference(s)
Photocatalysis (UV/TiO₂) 10>9930 min-30 mg/L TiO₂, pH 10[2][5][6]
Photo-Fenton Not specified99< 60 min-H₂O₂/Fe(II)/TCS ratio = 50/2/0.1[7]
Fenton-like (BiFeO₃/H₂O₂) ~10 (34.5 µM)82.7180 min-0.5 g/L BiFeO₃, 10 mM H₂O₂[3]
Enhanced Fenton-like ~10 (34.5 µM)~10030 min-BiFeO₃/H₂O₂ + 0.5 mM EDTA[3]
Ozonation (O₃) Not specified~100Secondsk_app = 3.8x10⁷ M⁻¹s⁻¹ (pH 7)4 mg/L O₃ dose in wastewater[8]
UV-C/Persulfate (S₂O₈²⁻) 60Significantly enhancedNot specified4x faster than UV-C alone0.5 mM K₂S₂O₈[9]
Electro-oxidation (ORR-EO) 5-50>9810-60 minPseudo-first-orderNATO/Ti anode, CNTs-C/PTFE GDE cathode[10]
Photolysis (UV-C only) 60Lower than UV-C/S₂O₈²⁻Not specifiedPseudo-second-order254 nm UV light[9]

Table 2: Mineralization and Byproduct Formation

AOP MethodMineralization (TOC Removal %)Key Byproducts IdentifiedPotential for Toxic ByproductsReference(s)
Photocatalysis (UV/TiO₂) 9027 transformation products identifiedReduced toxicity after 16h treatment[5]
Photo-Fenton Incomplete within 60 min2,4-Dichlorophenol (2,4-DCP), 2,4,6-Trichlorophenol2,4-DCP is a known carcinogen[3][7]
Fenton & Fenton-like Not specified2,4-Dichlorophenol (2,4-DCP)High accumulation of 2,4-DCP possible[3][11]
Ozonation (O₃) Not specified-Efficiently eliminates antibacterial activity[8]
UV-C Photolysis Complete mineralization of 2,4-DCP after 30 min2,4-DCP, quinone, hydroquinone2,8-dichlorodibenzo-p-dioxin (DCDD) can form[9]
Sulfate Radical AOPs Not specifiedDechlorinated and hydroxylated productsDechlorination can reduce toxicity[12]
Electro-oxidation (ORR-EO) Not specifiedLess harmful intermediates compared to HER-EOResidues are less harmful[10]
Oxidation by MnO₂ Not specifiedCoupling products, p-(hydro)quinones, trace 2,4-DCP-[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for key AOPs based on cited literature.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare this compound stock solution C Add reagents to photoreactor A->C B Prepare catalyst/oxidant (e.g., TiO₂, Fe²⁺, H₂O₂) B->C D Adjust pH C->D E Initiate AOP (e.g., turn on UV lamp, add H₂O₂) D->E F Collect samples at time intervals E->F G Quench reaction (e.g., with Na₂SO₃) F->G H Analyze TCS concentration (HPLC) G->H I Measure mineralization (TOC Analyzer) G->I J Identify byproducts (LC-MS) G->J AOP_Comparison AOPs Advanced Oxidation Process Pros Cons Photocatalysis UV/TiO₂ Photocatalysis High mineralization rates [12]. Catalyst is reusable, non-toxic. Catalyst recovery needed. Turbidity can block light. Less effective at neutral pH. Fenton Fenton / Photo-Fenton Rapid degradation. Uses inexpensive reagents (Fe, H₂O₂). Strict acidic pH range required (2.5-3.5). Produces iron sludge. Photo-Fenton requires UV source. Ozonation Ozonation Extremely fast reaction rates [5]. No sludge production. Effective disinfection. High capital and operational costs. Potential for bromate (B103136) formation in bromide-rich waters. Low ozone solubility. SR_AOP Sulfate Radical AOPs High redox potential. Effective over a wide pH range. Longer radical half-life than •OH. Persulfate salts can be costly. Activator (heat, UV, metal) is required [20].

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the antimicrobial agent Triclosan (TCS) in consumer products has led to its persistence in the environment, raising concerns about its potential to foster antibiotic resistance. This guide provides a comparative analysis of key experimental findings that validate the connection between this compound exposure and the emergence of antibiotic resistance in environmentally relevant settings. We delve into the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to offer a comprehensive resource for the scientific community.

Quantitative Data Summary: this compound's Impact on Antibiotic Resistance

The following tables summarize the quantitative outcomes from various studies investigating the effect of this compound exposure on antibiotic resistance. These studies utilize both pure bacterial cultures and more complex, environmentally representative microcosms.

Table 1: Increase in Minimum Inhibitory Concentrations (MICs) of Antibiotics Following this compound Exposure

Bacterial SpeciesThis compound ConcentrationAntibioticFold Increase in MICExperimental System
Escherichia coli0.2 mg/L (30 days)Multiple antibioticsNot specified, but induced multi-drug resistancePure Culture
Pseudomonas aeruginosaNot specifiedChloramphenicol10-fold[1]Pure Culture
Pseudomonas aeruginosaNot specifiedTetracycline10-fold[1]Pure Culture
Salmonella enterica serovar Typhimurium0.05 to 15 mg/L (15 days)Ampicillin, Tetracycline, KanamycinSignificant increase (specific fold not stated)[1]Pure Culture
Klebsiella pneumoniaeIncreasing concentrations up to 32 mg/L (11 days)Ciprofloxacin16-fold[2]Pure Culture
Klebsiella pneumoniaeIncreasing concentrations up to 32 mg/L (11 days)Cefotaxime4-fold[2]Pure Culture
Klebsiella pneumoniaeIncreasing concentrations up to 32 mg/L (11 days)Fosfomycin16-fold[2]Pure Culture

Table 2: Changes in Antibiotic Resistance Gene (ARG) Abundance Following this compound Exposure in Microcosms

Microcosm TypeThis compound ConcentrationAntibiotic Resistance GeneChange in Relative Abundance
Anaerobic Digesters30 - 2500 mg/kgmexB (efflux pump)Significantly higher than control
Anaerobic Digesters> inhibitory levelstet(L) (tetracycline resistance)Selected for
Anaerobic Digesters> inhibitory levelserm(F) (erythromycin resistance)Selected against
Sequencing Moving Bed Biofilm Reactor5 mg/LmexF, acrA-02, fabKScreened and identified

Key Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future research. Below are detailed protocols for key experiments cited.

Microcosm/Mesocosm Simulation of Environmental this compound Exposure

This protocol provides a general framework for creating and monitoring artificial environments to study the effects of this compound on microbial communities.

  • Objective: To simulate a natural environment (e.g., stream, wastewater treatment) and assess the impact of chronic this compound exposure on the development of antibiotic resistance in the native microbial community.

  • Materials:

    • Glass or stainless steel tanks (microcosms)

    • Sediment and water from the environment to be simulated

    • This compound stock solution

    • Peristaltic pumps for continuous flow

    • Nutrient medium (if required to simulate specific conditions)

    • Culture media (e.g., Luria-Bertani (LB) agar (B569324), R2A agar) with and without supplemented this compound and various antibiotics

  • Procedure:

    • Microcosm Setup: Fill the tanks with a defined amount of sediment and water. Allow the microbial communities to acclimate for a specified period (e.g., several weeks).

    • This compound Introduction: Introduce this compound to the experimental microcosms at environmentally relevant concentrations. This can be done as a single dose or continuously via a peristaltic pump to mimic ongoing exposure. Maintain control microcosms without this compound.

    • Sampling: Collect water and sediment samples from both control and experimental microcosms at regular intervals over an extended period (e.g., 30-60 days).

    • Microbiological Analysis:

      • Plate serial dilutions of the samples onto agar plates with varying concentrations of this compound to determine the proportion of TCS-resistant bacteria.

      • Isolate individual colonies and determine their Minimum Inhibitory Concentrations (MICs) for a panel of antibiotics using broth microdilution or agar dilution methods.

    • Molecular Analysis:

      • Extract total DNA from the sediment and water samples.

      • Use quantitative PCR (qPCR) to quantify the abundance of specific antibiotic resistance genes (ARGs) and mobile genetic elements (e.g., integrons).

Quantification of Antibiotic Resistance Genes (ARGs) by qPCR

This protocol outlines the steps for quantifying the abundance of specific ARGs from environmental DNA samples.

  • Objective: To measure the change in the copy number of target ARGs in a microbial community following exposure to this compound.

  • Materials:

    • DNA extraction kit suitable for environmental samples

    • qPCR machine

    • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

    • Primers specific to the target ARGs (e.g., mexB, tet(L)) and a universal bacterial gene (e.g., 16S rRNA) for normalization

    • Standard DNA of known concentration for creating a standard curve

  • Procedure:

    • DNA Extraction: Extract total genomic DNA from the collected environmental samples (sediment or water) using a suitable kit.

    • Primer Validation: Ensure the specificity and efficiency of the primers for the target ARGs and the 16S rRNA gene.

    • Standard Curve Generation: Prepare a serial dilution of the standard DNA to create a standard curve for absolute quantification of gene copy numbers.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, and the template DNA. Set up reactions for each target ARG and the 16S rRNA gene for all samples, standards, and no-template controls.

    • qPCR Run: Perform the qPCR run using a program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

    • Data Analysis:

      • Calculate the copy number of the target ARGs and the 16S rRNA gene in each sample based on the standard curve.

      • Normalize the abundance of each ARG by dividing its copy number by the copy number of the 16S rRNA gene to account for variations in bacterial biomass.

      • Compare the normalized ARG abundance between this compound-exposed and control samples.

Signaling Pathways and Experimental Workflows

The development of antibiotic resistance following this compound exposure is a complex process involving multiple molecular mechanisms. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Triclosan_Resistance_Pathway cluster_stress Cellular Stress Response cluster_regulation Regulatory Response cluster_resistance Resistance Mechanisms cluster_mutation Genetic Alterations TCS This compound Exposure ROS Increased Reactive Oxygen Species (ROS) TCS->ROS induces SoxR SoxR activation ROS->SoxR Mutation Mutations in genes (e.g., marR, acrR, soxR) ROS->Mutation MarA_SoxS Upregulation of MarA & SoxS SoxR->MarA_SoxS Efflux Increased Efflux Pump Expression (e.g., AcrAB-TolC) MarA_SoxS->Efflux Permeability Decreased Outer Membrane Permeability MarA_SoxS->Permeability Antibiotic_Resistance Antibiotic Resistance Efflux->Antibiotic_Resistance Permeability->Antibiotic_Resistance Mutation->MarA_SoxS leads to constitutive upregulation

Caption: this compound-induced antibiotic resistance signaling pathway.

Experimental_Workflow cluster_analysis Sample Analysis cluster_microbiology Microbiological Analysis cluster_molecular Molecular Analysis start Start: In Situ / Microcosm Setup exposure This compound Exposure (Environmentally Relevant Concentrations) start->exposure sampling Periodic Sampling (Water, Sediment, Biofilm) exposure->sampling plating Selective Plating (TCS & Antibiotic Plates) sampling->plating dna_extraction Total DNA Extraction sampling->dna_extraction mic MIC Determination of Isolates plating->mic data_analysis Data Analysis and Comparison (Fold change in MIC, ARG abundance) mic->data_analysis qpcr qPCR for ARGs (e.g., mexB, tet(L)) dna_extraction->qpcr sequencing Metagenomic Sequencing (Optional) dna_extraction->sequencing qpcr->data_analysis sequencing->data_analysis conclusion Conclusion: Validation of Link data_analysis->conclusion

Caption: Experimental workflow for in situ validation.

References

A Comparative Analysis of Triclosan's Environmental Risk Assessment by Leading Regulatory Agencies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the broad-spectrum antimicrobial agent, triclosan, in a vast array of consumer and medical products has led to its ubiquitous presence in the environment. Consequently, regulatory agencies worldwide have undertaken comprehensive environmental risk assessments to ascertain its potential impact on ecosystems. This guide provides a comparative analysis of the environmental risk assessments of this compound by four major regulatory bodies: the United States Environmental Protection Agency (US EPA), the European Chemicals Agency (ECHA), Health Canada, and the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

Quantitative Ecotoxicity Data

The environmental risk assessments conducted by these agencies rely on a substantial body of ecotoxicological data. The following table summarizes key toxicity endpoints for this compound across different trophic levels, providing a quantitative basis for comparison.

Organism TypeSpeciesEndpointValue (µg/L)Reference/Agency
AlgaeScenedesmus subspicatus96-h EC50 (Growth Inhibition)1.4ECHA[1]
AlgaePseudokirchneriella subcapitata72-h NOEC (Growth Rate)0.69US EPA[2]
InvertebrateDaphnia magna48-h EC50 (Immobilization)390ECHA[1]
InvertebrateDaphnia magna21-d NOEC (Reproduction)100ECHA[1]
FishPimephales promelas (Fathead Minnow)96-h LC50260US EPA[2]
FishOncorhynchus mykiss (Rainbow Trout)28-d NOEC (Early Life Stage)34US EPA[2]

EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition, immobilization) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. NOEC: The No-Observed-Effect Concentration, the highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Comparative Environmental Risk Assessment Conclusions

Regulatory AgencyPredicted No-Effect Concentration (PNEC) for FreshwaterKey Findings and Regulatory Status
US EPA A specific PNEC for this compound in freshwater from a comprehensive ecological risk assessment is not explicitly stated in readily available public documents. A 2007 screening-level assessment indicated no significant acute and chronic risks to aquatic organisms downstream of municipal wastewater treatment plants.[3]The EPA's 2008 Reregistration Eligibility Decision (RED) for this compound concluded that with mitigation measures, its registered pesticide uses were eligible for reregistration.[4] However, the agency continues to review the environmental and human health risks of this compound.[3]
ECHA (EU) 0.843 µg/L (843 ng/L)ECHA's Committee for Biocidal Products delivered a negative opinion for the approval of this compound as an active substance in biocidal products for hygiene purposes due to unacceptable risks to the environment.[1]
Health Canada 0.376 µg/L (376 ng/L)Health Canada's final assessment concluded that this compound is entering the environment in concentrations that may be harmful to aquatic organisms.[5] The government has implemented a Pollution Prevention Planning Notice to reduce the industrial and commercial use of this compound.
NICNAS (Australia) A specific PNEC value is not readily available in the public assessment summary.The NICNAS Priority Existing Chemical Assessment Report for this compound concluded that the risks to the aquatic environment are low, based on the available data and conservative assumptions.[6]

Experimental Protocols

The ecotoxicity data underpinning these risk assessments are generated using standardized testing protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories and regulatory frameworks.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.[7][8][9][10][11]

  • Test Organism: Typically, a green alga such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance over a 72-hour period.

  • Method: The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature. The growth of the algae is measured at 24, 48, and 72 hours, usually by determining cell density or a surrogate measure like fluorescence.

  • Endpoint: The primary endpoint is the inhibition of growth, from which an EC50 value (the concentration causing a 50% reduction in growth) and a NOEC are determined.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for a 48-hour period.

  • Method: The test is typically conducted in a static system (without renewal of the test solution). The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 for immobilization at 48 hours is calculated.

OECD 211: Daphnia magna Reproduction Test

This test evaluates the chronic effects of a substance on the reproduction of Daphnia magna.[12][13][14][15][16]

  • Test Organism: Daphnia magna.

  • Principle: Young female daphnids are exposed to the test substance over a 21-day period, encompassing several reproductive cycles.

  • Method: The test is conducted under semi-static or flow-through conditions to maintain the concentration of the test substance. The survival of the parent animals and the number of live offspring produced are recorded.

  • Endpoint: The primary endpoint is the total number of live offspring produced per surviving parent animal. From this, a NOEC and an ECx (e.g., EC10, the concentration causing a 10% reduction in reproduction) are determined.

Signaling Pathways and Mechanisms of Action

This compound's environmental impact is intrinsically linked to its biological activity. Two key signaling pathways are of particular interest: its primary antimicrobial mechanism and its endocrine-disrupting effects.

Inhibition of Fatty Acid Synthesis in Bacteria

This compound's broad-spectrum antimicrobial efficacy stems from its specific inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, a critical component of the bacterial type II fatty acid synthesis (FASII) pathway.[17][18][19][20][21] This pathway is essential for the production of fatty acids, which are vital for building and maintaining bacterial cell membranes. By blocking this pathway, this compound disrupts membrane integrity, leading to the inhibition of bacterial growth and, at higher concentrations, cell death.

Inhibition_of_Fatty_Acid_Synthesis cluster_bacterial_cell Bacterial Cell This compound This compound ENR Enoyl-Acyl Carrier Protein Reductase (ENR) This compound->ENR Inhibits FASII Fatty Acid Synthesis (FASII) Pathway Fatty_Acids Fatty Acids FASII->Fatty_Acids Produces Bacterial_Growth Bacterial Growth Inhibition Cell_Membrane Cell Membrane Integrity Fatty_Acids->Cell_Membrane Maintains

Caption: Inhibition of bacterial fatty acid synthesis by this compound.

Disruption of Thyroid Hormone Signaling

This compound is recognized as an endocrine-disrupting chemical, with a particular impact on the thyroid hormone system.[22][23][24][25][26][27][28][29][30][31] Its chemical structure bears a resemblance to thyroid hormones, particularly thyroxine (T4). This structural similarity allows this compound to interfere with several points in the thyroid hormone signaling pathway, including the synthesis, transport, and metabolism of thyroid hormones. Such disruption can have significant adverse effects on the growth, development, and metabolism of organisms.

Thyroid_Hormone_Disruption cluster_thyroid_pathway Thyroid Hormone Signaling Pathway Hypothalamus Hypothalamus TRH TRH Pituitary Pituitary Gland TRH->Pituitary Stimulates TSH TSH Thyroid Thyroid Gland TSH->Thyroid Stimulates T3_T4 T3 & T4 (Thyroid Hormones) Thyroid->T3_T4 Produces Target_Cells Target Cells T3_T4->Target_Cells Act on Metabolism Regulation of Metabolism, Growth, Development Target_Cells->Metabolism Leads to This compound This compound This compound->Thyroid Inhibits Synthesis This compound->T3_T4 Interferes with Transport & Metabolism

Caption: Disruption of the thyroid hormone signaling pathway by this compound.

References

Evaluating the performance of different biosensors for Triclosan detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of biosensor technologies for the detection of the antimicrobial agent Triclosan, complete with performance data and experimental insights.

The widespread use of this compound in personal care products and its potential environmental and health impacts have necessitated the development of sensitive and rapid detection methods. Biosensors have emerged as a promising alternative to traditional analytical techniques, offering advantages in terms of speed, portability, and specificity. This guide provides a comparative evaluation of different biosensor platforms for this compound detection, supported by experimental data to aid researchers in selecting the most suitable technology for their applications.

Performance Comparison of this compound Biosensors

The selection of a biosensor is often dictated by its analytical performance. Key metrics such as the limit of detection (LOD), limit of quantification (LOQ), and linear range are critical for determining the suitability of a sensor for a specific application. The following table summarizes the performance of various biosensor types for this compound detection based on published data.

Biosensor TypeBiorecognition ElementTransduction MethodLimit of Detection (LOD)Linear RangeReference
Electrochemical Molecularly Imprinted PolymerSquare Wave Voltammetry0.137 µM0.5 - 100 µM[1]
Electrochemical Not specified (modified electrode)Square Wave Voltammetry0.24 ng/mL0.8 - 40 ng/mL[2]
Electrochemical Molecularly Imprinted Polymer on AuNPsElectrochemical0.15 nM0.5 - 50.0 nM[2]
Electrochemical Copper solid-state sensor with β-cyclodextrinPotentiometry9.94 x 10⁻¹¹ M1 x 10⁻¹⁰ - 1 x 10⁻³ M[3]
Electrochemical Nano-Metal-Organic Framework (Cu-BTC)Differential Pulse Voltammetry25 nM25 - 10,000 nM[4][5][6]
Optical (Fluorescence) GSH-CdSe/ZnS Quantum DotsFluorescence Resonance Energy Transfer (FRET)3.7 nmol/L10 - 300 nmol/L[7]
Optical (Fluorescence) NaYF4:Yb3+/Er3+ Upconversion NanoparticlesFluorescence Resonance Energy Transfer (FRET)0.2 µMNot Specified[4]
Immunoassay (ELISA) Polyclonal AntibodyColorimetry0.020 ppb (20 ppt)Not Specified[8]
Aptasensor DNA AptamerColorimetry (AuNPs)Visual: 150 nM20 - 750 nM[1]

Signaling Pathways and Experimental Workflows

Understanding the underlying detection mechanism is crucial for optimizing biosensor performance and interpreting results. The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for different biosensor types.

Electrochemical Biosensor Workflow

cluster_0 Electrode Modification cluster_1 Detection cluster_2 Signal Transduction Bare_Electrode Bare Electrode Modified_Electrode Modified Electrode (e.g., Nanomaterials, MIP) Bare_Electrode->Modified_Electrode Surface Functionalization Binding Binding Event Modified_Electrode->Binding This compound This compound This compound->Binding Redox_Reaction Electrochemical Redox Reaction Binding->Redox_Reaction Signal Measurable Signal (Current/Potential Change) Redox_Reaction->Signal Data_Analysis Data Analysis (Concentration Determination) Signal->Data_Analysis cluster_0 Initial State cluster_1 Detection cluster_2 Signal Generation Fluorophore Fluorophore (e.g., Quantum Dot) Quencher Quencher (or FRET partner) Fluorophore->Quencher Fluorescence Quenching (or basal FRET) Interaction This compound Interaction Quencher->Interaction This compound This compound This compound->Interaction Fluorescence_On Fluorescence 'Turn-On' (or change in FRET) Interaction->Fluorescence_On Detection_Signal Detected Fluorescence Signal Fluorescence_On->Detection_Signal cluster_0 Binding cluster_1 Conformational Change cluster_2 Signal Output Aptamer This compound-specific Aptamer Binding_Complex Aptamer-Triclosan Complex Aptamer->Binding_Complex This compound This compound This compound->Binding_Complex Conformation_Change Aptamer Conformational Change Binding_Complex->Conformation_Change Signal Signal Generation (e.g., Colorimetric, Electrochemical) Conformation_Change->Signal Analysis Signal Analysis Signal->Analysis

References

Unraveling the Molecular Underpinnings of Triclosan Toxicity in Fish: A Comparative Toxicogenomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular mechanisms of Triclosan (TCS) toxicity across different fish species reveals both conserved and species-specific toxicogenomic responses. This guide provides a comparative overview of the transcriptomic, proteomic, and metabolomic alterations induced by TCS, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

This compound, a widely used antimicrobial agent, is a prevalent environmental contaminant in aquatic ecosystems, raising concerns about its impact on fish populations.[1][2] Toxicogenomic studies, which analyze the complete set of genes, proteins, and metabolites, have been instrumental in elucidating the molecular pathways disrupted by this compound. This guide synthesizes findings from key studies on zebrafish (Danio rerio), fathead minnow (Pimephales promelas), and rainbow trout (Oncorhynchus mykiss) to facilitate a comparative understanding of TCS toxicity.

Comparative Analysis of Toxicogenomic Responses to this compound

Exposure to this compound elicits a range of molecular changes in fish, primarily affecting pathways related to oxidative stress, apoptosis, and metabolism.[1][3][4] The following tables summarize the quantitative data from various toxicogenomic studies, providing a comparative look at the responses across different species and experimental conditions.

Transcriptomic Alterations

Table 1: Comparative Transcriptomic Effects of this compound in Different Fish Species

SpeciesTissue/Life StageExposure ConcentrationExposure DurationKey Affected GenesFold Change/RegulationReference
Zebrafish (Danio rerio)Testes (Adult)4 µg/L120 days post-fertilizationp53, casp3Upregulated[3]
Zebrafish (Danio rerio)Larvae50 µg/L, 100 µg/L7 days post-fertilizationGenes in TGF-β signaling pathwayEnriched at 50 µg/L[5]
Zebrafish (Danio rerio)Larvae100 µg/L7 days post-fertilizationGenes in pyrimidine (B1678525) biosynthesisOverrepresented at 100 µg/L[5]
Fathead Minnow (Pimephales promelas)Larvae75 µg/L7 daysRyanodine receptor (RyR), Dihydropyridine receptor (DHPR)Altered mRNA transcription[6]
Rainbow Trout (Oncorhynchus mykiss)ErythrocytesNot specified40 daysSOD, GPX1, GPX2, GSTA, HSP90BB, HSP90BA, CAT, HSC70ASignificantly regulated[7]
Labeo rohitaHatchlings0.06, 0.067, 0.097 mg/LNot specifiedHSP47, HSP70, HSc71Concentration-dependent increase[8]
Labeo rohitaHatchlings0.06, 0.067, 0.097 mg/LNot specifiedHSP60, HSP90Concentration-dependent decrease[8]
Proteomic and Metabolomic Dysregulation

Table 2: Comparative Proteomic and Metabolomic Effects of this compound in Different Fish Species

| Species | 'Omics' Type | Tissue/Life Stage | Exposure Concentration | Exposure Duration | Key Affected Proteins/Metabolites | Regulation | Reference | |---|---|---|---|---|---|---| | Zebrafish (Danio rerio) | Proteomics | Testes (Adult) | 4 µg/L | 120 days post-fertilization | P53, Caspase 3 | Upregulated |[3] | | Zebrafish (Danio rerio) | Proteomics | Liver (Adult) | Not specified | 90 days post-fertilization | MAPK, p53 | Upregulated |[9] | | Zebrafish (Danio rerio) | Metabolomics | Larvae | 2, 10, 50 µg/L | 50 days | Steroids and steroid derivatives | 24 metabolites downregulated |[10] | | Pale Chub (Zacco platypus) | Multi-omics | Liver | 1, 50, 200 µg/L | 96 hours | Proteins/metabolites in carbohydrate and amino acid metabolism | Downregulated |[4] |

Key Signaling Pathways Perturbed by this compound

This compound exposure has been shown to disrupt several critical signaling pathways in fish, leading to a cascade of adverse cellular events. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected.

Triclosan_Oxidative_Stress_Pathway TCS This compound ROS Increased ROS (Reactive Oxygen Species) TCS->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress P53 p53 Signaling Pathway Oxidative_Stress->P53 MAPK MAPK Signaling (ERK, JNK, p38) Oxidative_Stress->MAPK Apoptosis Apoptosis P53->Apoptosis MAPK->Apoptosis Cell_Damage Cellular Damage Apoptosis->Cell_Damage

Caption: this compound-induced oxidative stress and apoptosis signaling cascade in fish.

Triclosan_Lipid_Metabolism_Disruption TCS This compound PPARg PPARγ Activation TCS->PPARg Downstream_Targets Upregulation of scd and fads2 PPARg->Downstream_Targets LPL Downregulation of lpl PPARg->LPL Lipid_Imbalance Disruption of Lipid Metabolism Downstream_Targets->Lipid_Imbalance LPL->Lipid_Imbalance

Caption: Disruption of lipid metabolism by this compound via the PPARγ pathway.

Experimental Protocols

A standardized experimental workflow is crucial for the reproducibility and comparison of toxicogenomic studies. The following provides a generalized protocol based on the methodologies cited in this guide.

Experimental_Workflow cluster_exposure Exposure Phase cluster_sampling Sampling & 'Omics' Analysis cluster_data_analysis Data Analysis & Interpretation Fish_Acclimation Fish Species Acclimation TCS_Exposure This compound Exposure (Varying Concentrations & Durations) Fish_Acclimation->TCS_Exposure Control_Group Control Group (Solvent Control) Fish_Acclimation->Control_Group Tissue_Sampling Tissue Sampling (e.g., Liver, Gills, Gonads) TCS_Exposure->Tissue_Sampling Control_Group->Tissue_Sampling RNA_Seq Transcriptomics (RNA-Sequencing) Tissue_Sampling->RNA_Seq LC_MS_Proteomics Proteomics (LC-MS/MS) Tissue_Sampling->LC_MS_Proteomics GC_MS_Metabolomics Metabolomics (GC-MS/LC-MS) Tissue_Sampling->GC_MS_Metabolomics Bioinformatics Bioinformatic Analysis (DEG, DAPs, DAMs) RNA_Seq->Bioinformatics LC_MS_Proteomics->Bioinformatics GC_MS_Metabolomics->Bioinformatics Pathway_Analysis Pathway Enrichment Analysis Bioinformatics->Pathway_Analysis Toxicological_Interpretation Toxicological Interpretation Pathway_Analysis->Toxicological_Interpretation

Caption: A generalized experimental workflow for toxicogenomic studies of this compound in fish.

Detailed Methodologies

1. Fish Husbandry and Exposure:

  • Species: Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), Rainbow Trout (Oncorhynchus mykiss).

  • Acclimation: Fish are acclimated to laboratory conditions for a specified period, typically two weeks, in dechlorinated tap water with controlled temperature, pH, and photoperiod (e.g., 14:10 h light:dark cycle).[1]

  • Exposure System: Semi-static or static renewal systems are commonly used.[7][11]

  • This compound Concentrations: A range of concentrations are used, from environmentally relevant levels (ng/L to low µg/L) to higher concentrations to elicit observable effects.[4][10][12] A solvent control (e.g., acetone (B3395972) or DMSO) is run in parallel.[11][12]

  • Duration: Exposure durations vary from acute (e.g., 96 hours) to chronic (e.g., several months), depending on the study's objectives and the life stage of the fish.[3][4]

2. Sample Collection and 'Omics' Analysis:

  • Tissue Dissection: Following exposure, fish are euthanized, and target tissues (e.g., liver, gills, gonads, brain) are dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[11]

  • RNA Extraction and Sequencing (Transcriptomics): Total RNA is extracted from tissues using commercially available kits. RNA quality and quantity are assessed, followed by library preparation and sequencing on platforms like Illumina.

  • Protein Extraction and Mass Spectrometry (Proteomics): Proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Metabolite Extraction and Mass Spectrometry (Metabolomics): Metabolites are extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10]

3. Data Analysis:

  • Transcriptomics: Raw sequencing reads are processed, mapped to a reference genome, and differential gene expression analysis is performed to identify significantly up- or down-regulated genes.

  • Proteomics and Metabolomics: Mass spectrometry data is processed to identify and quantify proteins and metabolites. Statistical analysis is used to identify differentially abundant proteins and metabolites.

  • Pathway Analysis: Gene ontology and pathway enrichment analyses (e.g., KEGG, GO) are performed on the lists of differentially expressed genes, proteins, or metabolites to identify significantly affected biological pathways.[5][10]

This guide highlights the significant strides made in understanding the molecular toxicity of this compound in fish. The comparative data presented underscores the importance of considering species-specific sensitivities and molecular responses in environmental risk assessment. Future research employing multi-omics approaches will further refine our understanding of the complex interactions between this compound and aquatic organisms.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.